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DCVC

Cat. No.: B1255412
M. Wt: 216.08 g/mol
InChI Key: PJIHCWJOTSJIPQ-PEQLYWQKSA-N
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Description

S-(trans-1,2-dichlorovinyl)-L-cysteine is an S-(1,2-dichlorovinyl)-L-cysteine in which the dichlorovinyl group has trans- (E-) geometry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7Cl2NO2S B1255412 DCVC

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7Cl2NO2S

Molecular Weight

216.08 g/mol

IUPAC Name

(2R)-2-amino-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid

InChI

InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-/t3-/m0/s1

InChI Key

PJIHCWJOTSJIPQ-PEQLYWQKSA-N

SMILES

C(C(C(=O)O)N)SC(=CCl)Cl

Isomeric SMILES

C([C@@H](C(=O)O)N)S/C(=C\Cl)/Cl

Canonical SMILES

C(C(C(=O)O)N)SC(=CCl)Cl

Synonyms

1,2-DCVC
1,2-dichlorovinyl-L-cysteine
S-(1,2-dichlorovinyl)cysteine
S-(1,2-dichlorovinyl)cysteine, L-Cys(E)-isomer
S-(2,2-dichlorovinyl)-L-cysteine

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Nephrotoxicity: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin and a metabolite of the common environmental contaminants trichloroethylene and dichloroacetylene. Its selective toxicity to the renal proximal tubules has been the subject of extensive research. This technical guide delineates the intricate molecular mechanisms underlying this compound-induced nephrotoxicity, with a focus on its bioactivation, the induction of mitochondrial dysfunction and oxidative stress, and the subsequent activation of apoptotic and necrotic cell death pathways. This document provides a comprehensive overview of the key signaling cascades, quantitative toxicological data, and detailed experimental protocols to facilitate further research and the development of potential therapeutic interventions.

Introduction

Drug- and chemical-induced nephrotoxicity is a significant concern in clinical practice and drug development, accounting for a substantial number of acute kidney injury cases.[1] this compound serves as a classic model compound for studying the mechanisms of chemically-induced renal proximal tubular necrosis.[2][3] Understanding the precise molecular events initiated by this compound is crucial for risk assessment and the development of protective strategies against a range of nephrotoxic agents.

The primary target of this compound is the epithelial cells of the renal proximal tubule.[4] This specificity is attributed to the unique metabolic capabilities of these cells, which lead to the bioactivation of this compound into a highly reactive species. This guide will systematically explore the multi-step process of this compound nephrotoxicity, from its initial uptake and metabolic activation to the downstream cellular and molecular consequences.

Bioactivation of this compound

The nephrotoxicity of this compound is contingent upon its metabolic activation within the renal proximal tubule cells. This process involves a series of enzymatic reactions that convert the relatively stable parent compound into a potent toxicant.

Uptake into Renal Proximal Tubule Cells

This compound is transported into renal proximal tubule cells via organic anion transporters.[5]

Enzymatic Activation

Once inside the cell, this compound is a substrate for two key enzymes:

  • γ-Glutamyl Transpeptidase (GGT): This enzyme, located on the brush border membrane of proximal tubule cells, can metabolize glutathione conjugates to their corresponding cysteine conjugates.

  • Cysteine S-conjugate β-lyase: This pyridoxal 5'-phosphate-dependent enzyme, present in both the cytosol and mitochondria, catalyzes the cleavage of the C-S bond of this compound.[2][5] This cleavage generates ammonia, pyruvate, and a highly reactive thiol, S-(1,2-dichlorovinyl)-thiol. This thiol is unstable and rearranges to form a reactive thioacylating intermediate.

Inhibition of either GGT or cysteine S-conjugate β-lyase has been shown to protect against this compound-induced nephrotoxicity, highlighting the essential role of this bioactivation pathway.[5]

Cellular and Molecular Mechanisms of Toxicity

The reactive metabolite generated from this compound bioactivation initiates a cascade of events that culminate in cell death. These events are centered around mitochondrial dysfunction and the generation of oxidative stress.

Mitochondrial Dysfunction

Mitochondria are a primary target of the reactive metabolites of this compound. The consequences of this mitochondrial targeting include:

  • Inhibition of the Electron Transport Chain: this compound metabolites can inhibit the activity of key complexes in the electron transport chain, leading to a decrease in ATP production.

  • Opening of the Mitochondrial Permeability Transition Pore (mPTP): The accumulation of the toxic metabolite and subsequent oxidative stress can trigger the opening of the mPTP, a non-specific pore in the inner mitochondrial membrane.[6][7] This leads to the dissipation of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, and swelling of the mitochondria.[8]

  • Release of Pro-apoptotic Factors: The opening of the mPTP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

Oxidative Stress

The disruption of mitochondrial function leads to the excessive production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. This overwhelms the cellular antioxidant defense mechanisms, leading to a state of oxidative stress. Oxidative stress further exacerbates mitochondrial damage and contributes to cellular injury through:

  • Lipid Peroxidation: ROS can damage cellular membranes through lipid peroxidation, leading to loss of membrane integrity.

  • Protein Oxidation: The oxidation of proteins can lead to their dysfunction and degradation.

  • DNA Damage: ROS can cause damage to nuclear and mitochondrial DNA.

Signaling Pathways in this compound-Induced Cell Death

The cellular stress induced by this compound activates specific signaling pathways that ultimately determine the fate of the cell, leading to either apoptosis or necrosis.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of stress-induced apoptosis.[9][10][11] In the context of this compound nephrotoxicity, the JNK pathway is activated by oxidative stress. Activated JNK can translocate to the mitochondria and modulate the activity of Bcl-2 family proteins, promoting the release of cytochrome c.[9] Furthermore, JNK can phosphorylate and activate transcription factors such as c-Jun, which in turn can regulate the expression of pro-apoptotic genes.[12]

Protein Kinase C-alpha (PKC-α) Signaling Pathway

Protein kinase C-alpha (PKC-α) has been implicated in the regulation of mitochondrial function and cell death pathways. In the context of this compound injury, activation of PKC-α has been shown to inhibit the repair of mitochondrial oxidative phosphorylation.[5] Specifically, PKC-α can phosphorylate the β-subunit of F1F0-ATPase, leading to decreased activity and reduced ATP production.[5]

Apoptosis and Necrosis

This compound induces both apoptotic and necrotic cell death in renal proximal tubule cells.

  • Apoptosis: The release of cytochrome c from the mitochondria initiates the caspase cascade. Cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.[13][14] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.

  • Necrosis: At higher concentrations or with prolonged exposure, the severe ATP depletion and extensive cellular damage caused by this compound can lead to necrotic cell death. Necrosis is characterized by cell swelling, loss of membrane integrity, and the release of cellular contents, which can trigger an inflammatory response.

Quantitative Data on this compound Nephrotoxicity

The following tables summarize quantitative data from in vivo and in vitro studies on this compound nephrotoxicity.

Table 1: In Vivo Dose-Response of this compound in Mice

This compound Dose (mg/kg, i.p.)Time PointEndpointObservationReference
1536 hRenal InjuryPeak renal injury[15]
3072 hRenal InjuryPeak renal injury[15]
75>72 hRenal Injury & SurvivalProgressive renal injury, leading to acute renal failure and death[15]
40 (LD40)Time-courseRenal Injury & SurvivalIdentical initial injury to 75 mg/kg dose, but with early and robust tissue repair leading to survival[15]
75 (LD90)Time-courseRenal Injury & SurvivalIdentical initial injury to 40 mg/kg dose, but with inhibited tissue repair leading to mortality[15]

Table 2: In Vitro Cytotoxicity of this compound in Renal Cell Lines

Cell LineThis compound ConcentrationTime PointEndpointObservationReference
LLC-PK11 and 5 µM7 weeksCell MorphologyInduction of dedifferentiated, spindle-shaped cells[16]
HK-2Not specifiedNot specifiedMetabolismMetabolized IFO to its nephrotoxic metabolite, chloroacetaldehyde (CAA)[17]
HK-2Concentration-dependentNot specifiedCell ViabilityDecreased cell viability with acyclovir treatment[17]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound nephrotoxicity are provided below.

Measurement of Cysteine S-conjugate β-lyase Activity

This protocol is adapted from spectrometric methods used to monitor β-lyase-mediated cleavage.

  • Preparation of Reaction Mixture: In a microplate well, combine a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4), a source of the enzyme (e.g., renal cytosolic or mitochondrial fractions), and the substrate S-(1,2-dichlorovinyl)-L-cysteine (this compound).

  • Initiation of Reaction: Initiate the reaction by adding the substrate.

  • Spectrophotometric Monitoring: Monitor the reaction at a specific wavelength (e.g., 340 nm) to detect the formation of the product. The rate of product formation is indicative of the β-lyase activity.

  • Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a fluorescent method to assess mitochondrial membrane potential.[4][12][18][19]

  • Cell Preparation: Culture renal proximal tubule cells (e.g., LLC-PK1 or HK-2) to the desired confluency.

  • This compound Treatment: Treat the cells with various concentrations of this compound for the desired time period. Include a positive control for depolarization (e.g., CCCP).

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 2 µM in culture medium) at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing: Wash the cells with an appropriate assay buffer to remove excess dye.

  • Fluorescence Measurement: Analyze the cells using a flow cytometer, fluorescence microscope, or a fluorescence plate reader.

    • Healthy cells (high ΔΨm): JC-1 forms J-aggregates, which emit red fluorescence (emission ~590 nm).

    • Apoptotic or unhealthy cells (low ΔΨm): JC-1 remains as monomers, which emit green fluorescence (emission ~529 nm).

  • Data Analysis: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Western Blot Analysis of Phospho-JNK

This protocol outlines the detection of the activated (phosphorylated) form of JNK.[20][21][22][23][24]

  • Cell Lysis: After treatment with this compound, lyse the renal cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of JNK (e.g., anti-phospho-JNK (Thr183/Tyr185)).

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total JNK to normalize the levels of phosphorylated JNK to the total amount of JNK protein.

  • Densitometry: Quantify the band intensities using densitometry software.

Caspase-3 Activity Assay

This is a colorimetric or fluorometric assay to quantify the activity of the executioner caspase-3.[13][14]

  • Cell Lysis: Lyse this compound-treated renal cells in a specific caspase assay lysis buffer.

  • Substrate Addition: Add a caspase-3 specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., AMC).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength. The increase in signal is proportional to the caspase-3 activity.

  • Data Analysis: Quantify the caspase-3 activity based on a standard curve generated with purified active caspase-3.

Visualizations of Key Pathways and Workflows

Signaling Pathways

DCVC_Nephrotoxicity_Pathway This compound This compound Bioactivation Bioactivation (β-lyase) This compound->Bioactivation Uptake & Metabolism ReactiveMetabolite Reactive Thioacylating Intermediate Bioactivation->ReactiveMetabolite Mitochondria Mitochondrial Dysfunction ReactiveMetabolite->Mitochondria Inhibits ETC, Opens mPTP PKC_pathway PKC-α Pathway Activation ReactiveMetabolite->PKC_pathway OxidativeStress Oxidative Stress (ROS) Mitochondria->OxidativeStress Increased ROS Production Apoptosis Apoptosis Mitochondria->Apoptosis Cytochrome c Release JNK_pathway JNK Pathway Activation OxidativeStress->JNK_pathway Necrosis Necrosis OxidativeStress->Necrosis JNK_pathway->Apoptosis Activates Caspases PKC_pathway->Mitochondria Inhibits Repair CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: Overview of the this compound nephrotoxicity pathway.

JNK_Apoptosis_Pathway OxidativeStress Oxidative Stress (ROS) from this compound ASK1 ASK1 (MAPKKK) OxidativeStress->ASK1 MKK4_7 MKK4/7 (MAPKK) ASK1->MKK4_7 JNK JNK (MAPK) MKK4_7->JNK cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation Bcl2_family Bcl-2 Family (e.g., Bim, Bad) JNK->Bcl2_family Phosphorylation ProApoptoticGenes Pro-Apoptotic Gene Expression (e.g., FasL) cJun->ProApoptoticGenes Transcription Apoptosis Apoptosis ProApoptoticGenes->Apoptosis Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_family->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: JNK signaling pathway in this compound-induced apoptosis.

PKC_alpha_Mitochondrial_Inhibition DCVC_Metabolite This compound Reactive Metabolite PKC_alpha PKC-α Activation DCVC_Metabolite->PKC_alpha F1F0_ATPase F1F0-ATPase (β-subunit) PKC_alpha->F1F0_ATPase Phosphorylation (Serine) ATP_Production ATP Production F1F0_ATPase->ATP_Production Inhibition Oxidative_Phosphorylation Oxidative Phosphorylation Repair ATP_Production->Oxidative_Phosphorylation Inhibition Mitochondrial_Function Mitochondrial Function Oxidative_Phosphorylation->Mitochondrial_Function Inhibition of Repair

Caption: PKC-α mediated inhibition of mitochondrial repair.

Experimental Workflow

Experimental_Workflow_DCVC_Toxicity Cell_Culture Renal Proximal Tubule Cell Culture (e.g., HK-2, LLC-PK1) DCVC_Treatment This compound Treatment (Dose- and Time-course) Cell_Culture->DCVC_Treatment Endpoint_Analysis Endpoint Analysis DCVC_Treatment->Endpoint_Analysis Mito_Function Mitochondrial Function (JC-1 Assay) Endpoint_Analysis->Mito_Function Apoptosis_Assay Apoptosis Assay (Caspase-3 Activity) Endpoint_Analysis->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-JNK) Endpoint_Analysis->Signaling_Analysis Data_Quantification Data Quantification and Analysis Mito_Function->Data_Quantification Apoptosis_Assay->Data_Quantification Signaling_Analysis->Data_Quantification

Caption: General experimental workflow for in vitro this compound toxicity studies.

Conclusion

The nephrotoxicity of S-(1,2-dichlorovinyl)-L-cysteine is a complex, multi-step process that is initiated by the bioactivation of the parent compound in renal proximal tubule cells. The resulting reactive metabolite targets the mitochondria, leading to profound mitochondrial dysfunction and oxidative stress. These cellular insults trigger the activation of specific signaling pathways, including the JNK and PKC-α pathways, which ultimately converge on the induction of apoptotic and necrotic cell death. A thorough understanding of these intricate mechanisms is paramount for the development of targeted therapies to mitigate this compound-induced and other forms of chemical-induced acute kidney injury. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

References

An In-Depth Technical Guide to the Synthesis and Purification of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a crucial metabolite of the industrial solvent trichloroethylene (TCE). This compound is a potent nephrotoxin and has been the subject of extensive toxicological research. This document details the established synthetic protocols, purification methodologies, and the key signaling pathways implicated in its cellular toxicity.

Synthesis of S-(1,2-dichlorovinyl)-L-cysteine

The primary method for the synthesis of this compound involves the reaction of L-cysteine with trichloroethylene. This procedure, originally detailed by McKinney et al. (1959), remains a fundamental reference in the field. Several studies have since utilized this method, often with minor modifications, for producing this compound for toxicological and biomedical research.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the established literature for the synthesis of S-(1,2-dichlorovinyl)-L-cysteine.

Reactants:

  • L-cysteine hydrochloride monohydrate

  • Trichloroethylene (TCE)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • A solution of L-cysteine hydrochloride monohydrate in aqueous sodium hydroxide is prepared.

  • Trichloroethylene is added to the L-cysteine solution.

  • The mixture is stirred vigorously at a controlled temperature for a specified duration to facilitate the nucleophilic substitution reaction.

  • After the reaction is complete, the aqueous layer is separated.

  • The aqueous solution is then acidified with hydrochloric acid to precipitate the crude S-(1,2-dichlorovinyl)-L-cysteine.

  • The crude product is collected by filtration, washed, and dried.

Quantitative Data for Synthesis:

ParameterValue/RangeReference
Purity (as synthesized)>98%[1]

Purification of S-(1,2-dichlorovinyl)-L-cysteine

Purification of the synthesized this compound is critical to remove unreacted starting materials and byproducts. The most common method for purification is recrystallization. The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Purification by Recrystallization

Solvent:

  • Aqueous ethanol is a commonly used solvent system for the recrystallization of this compound.

Procedure:

  • The crude this compound is dissolved in a minimal amount of hot aqueous ethanol.

  • The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • The purified crystals of S-(1,2-dichlorovinyl)-L-cysteine are collected by filtration.

  • The crystals are washed with cold ethanol and dried under vacuum.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like trifluoroacetic acid (TFA), is employed.

  • Detection: UV detection at a wavelength of 210 nm is common for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized this compound. The spectra will show characteristic peaks corresponding to the protons and carbons of the dichlorovinyl and cysteine moieties.

Quantitative Data for Purification and Characterization:

ParameterMethodTypical ResultReference
PurityHPLC>98.7%[1]
Structural Confirmation¹H NMR, ¹³C NMRSpectra consistent with the structure of S-(1,2-dichlorovinyl)-L-cysteine

Signaling Pathways of this compound-Induced Toxicity

The toxicity of this compound is primarily attributed to its bioactivation in target cells, leading to the generation of reactive metabolites that induce cellular damage. The key pathway involves the enzyme cysteine conjugate β-lyase.

Bioactivation of this compound

dot

This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) BetaLyase Cysteine Conjugate β-lyase This compound->BetaLyase Bioactivation ReactiveMetabolites Reactive Thiol Metabolites BetaLyase->ReactiveMetabolites Catalysis CellularDamage Cellular Damage ReactiveMetabolites->CellularDamage Induces

Caption: Bioactivation of this compound by cysteine conjugate β-lyase.

The initial and critical step in this compound-induced toxicity is its metabolic activation by the enzyme cysteine conjugate β-lyase[2][3][4][5]. This enzymatic reaction cleaves the C-S bond of this compound, generating highly reactive thiol-containing metabolites. These reactive species can then covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity.

This compound-Induced Apoptotic Signaling Pathway

A major mechanism of this compound-induced cell death is apoptosis, primarily initiated through the intrinsic (mitochondrial) pathway.

dot

ReactiveMetabolites Reactive Metabolites (from this compound bioactivation) MitochondrialStress Mitochondrial Stress & Dysfunction ReactiveMetabolites->MitochondrialStress BaxBak Bax/Bak Activation MitochondrialStress->BaxBak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: this compound-induced intrinsic apoptotic pathway.

The reactive metabolites generated from this compound bioactivation induce significant stress on the mitochondria. This leads to the activation of the pro-apoptotic proteins Bax and Bak[3][5][6][7]. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

In the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3[8][9]. Activated caspase-3 orchestrates the execution phase of apoptosis by cleaving a multitude of cellular substrates, ultimately leading to the dismantling of the cell.

Conclusion

This technical guide has provided a detailed overview of the synthesis, purification, and toxicological signaling pathways of S-(1,2-dichlorovinyl)-L-cysteine. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers and professionals in the fields of toxicology, drug development, and biomedical science who are investigating the mechanisms of chemically induced cellular injury. A thorough understanding of these processes is essential for developing strategies to mitigate the harmful effects of environmental toxins like trichloroethylene and for the development of safer industrial chemicals.

References

The Trichloroethylene Metabolite S-(1,2-dichlorovinyl)-L-cysteine (DCVC): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a critical metabolite of the widespread environmental contaminant trichloroethylene (TCE), formed via the glutathione (GSH) conjugation pathway. This document provides an in-depth technical guide on this compound, consolidating current scientific understanding of its biochemical formation, mechanisms of toxicity, and its implications for human health. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative toxicological data, and visual representations of the key signaling pathways involved in this compound-mediated cellular responses.

Introduction

Trichloroethylene (TCE) is a volatile organic compound with a history of extensive industrial use, leading to its persistence as a significant environmental and occupational hazard. While TCE itself exhibits toxicity, its metabolites are responsible for much of its adverse health effects. One of the most potent of these is S-(1,2-dichlorovinyl)-L-cysteine (this compound), a product of the glutathione conjugation pathway. This whitepaper will explore the multifaceted nature of this compound, from its metabolic generation to its downstream toxicological impact, with a focus on nephrotoxicity, immunotoxicity, and developmental toxicity.

Trichloroethylene Metabolism and this compound Formation

TCE is primarily metabolized in the liver through two main pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation catalyzed by glutathione S-transferases (GSTs).[1] The latter pathway, while quantitatively smaller, is crucial for the formation of the highly toxic this compound.

The initial step involves the conjugation of TCE with GSH to form S-(1,2-dichlorovinyl)glutathione (DCVG).[1] This conjugate is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield this compound. The further bioactivation of this compound, particularly in the kidney, is a key event in its toxicity.

Trichloroethylene Metabolism to this compound TCE Trichloroethylene (TCE) DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) TCE->DCVG + GSH GSH Glutathione (GSH) GSH->DCVG GST Glutathione S-transferase (GST) GST->DCVG This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) DCVG->this compound GGT_DP γ-glutamyltransferase, di peptidases GGT_DP->this compound

Metabolic pathway of Trichloroethylene to this compound.

Mechanisms of this compound-Induced Toxicity

This compound is a multi-organ toxicant, with the kidneys being a primary target. Its toxicity is multifaceted, involving direct cellular damage, induction of oxidative stress, and modulation of critical signaling pathways.

Nephrotoxicity

This compound is a selective proximal tubular nephrotoxicant.[2] In vivo studies have demonstrated that administration of this compound leads to elevated blood urea nitrogen (BUN) levels and necrosis in the pars recta region of the proximal tubules.[3] The L-isomer of this compound has been shown to be more toxic than the D-isomer.[4]

Immunotoxicity

Recent evidence highlights the immunomodulatory effects of this compound. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in pathogen-stimulated immune cells.[5][6] This suppression of inflammatory responses is observed in macrophage-like cells and has implications for how TCE exposure might affect immune function and susceptibility to infections.[5][6]

Apoptosis Induction

This compound is a potent inducer of apoptosis, or programmed cell death. This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1][7][8][9]

DCVC_Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., Fas) Procaspase8 Pro-caspase-8 Death_Receptors->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase37 Pro-caspase-3/7 Caspase8->Procaspase37 Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase37 This compound This compound This compound->Death_Receptors This compound->Mitochondria Caspase37 Caspase-3/7 (Executioner) Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

This compound-induced intrinsic and extrinsic apoptosis pathways.
Lipid Peroxidation

A key mechanism of this compound-induced cell injury is the induction of lipid peroxidation. This process involves the oxidative degradation of lipids in cell membranes, leading to a loss of membrane integrity and the formation of reactive aldehydes.

Quantitative Data on this compound Toxicity

The following tables summarize quantitative data from various studies on the toxic effects of this compound.

Table 1: In Vitro Cytokine Inhibition by this compound

Cell LineStimulantThis compound Conc. (µM)CytokineFold Decrease vs. Stimulant AloneReference
THP-1 (macrophage-like)LPS (100 ng/mL)1TNF-α1.7[5]
THP-1 (macrophage-like)LPS (100 ng/mL)5TNF-α7[5]
THP-1 (macrophage-like)LPS (100 ng/mL)10TNF-α22[5]
THP-1 (macrophage-like)LPS (100 ng/mL)1IL-66[5]
THP-1 (macrophage-like)LPS (100 ng/mL)5IL-6~24 (no measurable release)[5]
THP-1 (macrophage-like)LPS (100 ng/mL)10IL-6~24 (no measurable release)[5]
THP-1 (macrophage-like)LPS (100 ng/mL)1IL-1β8[5]
THP-1 (macrophage-like)LPS (100 ng/mL)5IL-1β20[5]
THP-1 (macrophage-like)LPS (100 ng/mL)10IL-1β27[5]

Table 2: In Vivo Nephrotoxicity of this compound

SpeciesThis compound Dose (mg/kg)Time PointEndpointObservationReference
Rabbit20-100 (ip)-HistopathologyNecrosis in pars recta of proximal tubules[3]
Rabbit25 (ip)24 and 48 hBlood Urea NitrogenElevated[4]

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound.

Synthesis and Purification of this compound

This compound is typically synthesized by specialized chemistry cores. For example, the University of Michigan Medicinal Chemistry Core has synthesized this compound for several published studies.[10][11] The synthesis is based on previously described methods.[10] The purity of the synthesized this compound is critical and is typically assessed by high-performance liquid chromatography (HPLC), with purities often exceeding 98%.[10][11] The chemical identity is confirmed using techniques such as proton nuclear magnetic resonance (NMR) spectroscopy.[11]

Measurement of Lipid Peroxidation

A common method to assess lipid peroxidation is the measurement of malondialdehyde (MDA), a product of lipid degradation. The thiobarbituric acid reactive substances (TBARS) assay is a widely used, albeit non-specific, method for this purpose.[12] This assay involves the reaction of MDA with thiobarbituric acid to form a colored product that can be quantified spectrophotometrically. More specific and sensitive methods, such as gas chromatography-mass spectrometry (GC-MS) to measure isoprostanes, are also available.[12]

Caspase Activity Assays

The activation of caspases, key enzymes in the apoptotic cascade, can be measured using various assays. Fluorogenic or luminogenic substrates containing a caspase-specific amino acid sequence (e.g., DEVD for caspase-3) are commonly used.[13] Cleavage of the substrate by active caspases releases a fluorescent or luminescent signal that can be quantified using a microplate reader. Multiplex assays are also available to measure the activity of multiple caspases simultaneously.[13]

RNA Sequencing (RNA-seq) Analysis of Macrophages

To investigate the transcriptomic effects of this compound, RNA-seq is a powerful tool. A typical workflow involves:

  • Cell Culture and Treatment: Differentiating a human monocytic cell line, such as THP-1, into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).[5] The differentiated cells are then treated with this compound, often in combination with an inflammatory stimulus like lipopolysaccharide (LPS).[5]

  • RNA Isolation and Library Preparation: Total RNA is extracted from the cells, and its quality and integrity are assessed. Sequencing libraries are then prepared from the high-quality RNA.

  • Sequencing and Data Analysis: The libraries are sequenced on a high-throughput sequencing platform. The resulting sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes and pathways affected by this compound treatment.[5][6]

RNA_Seq_Workflow A THP-1 Monocytes B Differentiate with PMA A->B C Macrophage-like Cells B->C D Treat with this compound +/- LPS C->D E Isolate Total RNA D->E F Prepare Sequencing Library E->F G High-Throughput Sequencing F->G H Data Analysis (Alignment, Differential Expression) G->H

Experimental workflow for RNA sequencing analysis.

This compound and Toll-Like Receptor 4 (TLR4) Signaling

The inhibitory effect of this compound on LPS-induced inflammation suggests an interaction with the Toll-Like Receptor 4 (TLR4) signaling pathway. TLR4 is the primary receptor for LPS, and its activation triggers a cascade of intracellular signaling events that lead to the production of pro-inflammatory cytokines.

TLR4_Signaling_Pathway LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes activates transcription Cytokines Cytokines (IL-1β, IL-6, TNF-α) Cytokine_Genes->Cytokines This compound This compound This compound->Inhibition Inhibition->IKK Inhibition->NFkB

Hypothesized inhibition of the TLR4 signaling pathway by this compound.

The precise mechanism by which this compound inhibits this pathway is an area of active research. It may involve direct interaction with a component of the signaling cascade or indirect effects through the induction of cellular stress responses.

Conclusion

This compound remains a metabolite of significant toxicological concern. Its ability to induce nephrotoxicity, apoptosis, and modulate immune responses underscores the potential health risks associated with exposure to its parent compound, trichloroethylene. This technical guide has provided a consolidated overview of the current knowledge on this compound, including its formation, mechanisms of action, quantitative toxicological data, and relevant experimental protocols. Continued research into the intricate cellular and molecular interactions of this compound is crucial for a comprehensive understanding of its toxicity and for the development of strategies to mitigate its adverse health effects.

References

An In-depth Technical Guide to the Biological Effects of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the widespread environmental contaminants trichloroethylene (TCE) and tetrachloroethylene. This technical guide provides a comprehensive overview of the biological effects of this compound, with a focus on its mechanisms of toxicity, metabolic activation, and the cellular signaling pathways it perturbs. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the toxicology of halogenated hydrocarbons and related compounds.

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (this compound) is formed via the conjugation of trichloroethylene to glutathione, followed by enzymatic processing in the liver and kidneys.[1] The primary target organ for this compound toxicity is the kidney, specifically the proximal tubule cells.[2] Its potent and selective toxicity has made it a subject of extensive research to understand the molecular mechanisms underlying chemically induced renal injury. This guide synthesizes the current knowledge on the multifaceted biological effects of this compound.

Metabolic Activation and Mechanism of Toxicity

The toxicity of this compound is dependent on its metabolic activation within the proximal tubule cells. The enzyme cysteine conjugate β-lyase cleaves the C-S bond of this compound, generating a reactive thiol metabolite. This metabolite is a potent electrophile that can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death.[3]

The primary mechanisms of this compound-induced cell death are apoptosis and necrosis, with the predominant pathway being concentration-dependent. At lower concentrations, this compound primarily induces apoptosis, while at higher concentrations, necrosis becomes the more prevalent form of cell death.[4][5]

Quantitative Toxicological Data

The following tables summarize key quantitative data on the toxicity of this compound from various in vivo and in vitro studies.

Table 1: In Vivo Lethal Dose (LD50) Values for this compound

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatIntraperitoneal66-83[1]
MouseIntraperitoneal40 (LD40), 75 (LD90)[2]

Table 2: In Vitro Cytotoxicity of this compound in Human Proximal Tubular (hPT) Cells

ParameterConcentration (µM)Time (hours)EffectReference
Apoptosis102Onset of apoptosis[4]
Necrosis (LDH Release)≥ 10024Significant increase[4]
Cell Proliferation (S-phase increase)104Stimulation[4]
Cytotoxicity1000-Cytotoxic to isolated hPT cells[1]

Key Signaling Pathways Perturbed by this compound

This compound exposure triggers a cascade of intracellular signaling events that culminate in cell death. The primary pathways implicated are the mitochondrial pathway of apoptosis and stress-activated protein kinase (SAPK) pathways.

Mitochondrial (Intrinsic) Pathway of Apoptosis

Mitochondrial dysfunction is a central event in this compound-induced apoptosis. This compound and its reactive metabolites can permeabilize the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This initiates a caspase cascade, starting with the activation of caspase-9, which in turn activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

DCVC_Apoptosis_Pathway This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) Metabolite Reactive Thiol Metabolite This compound->Metabolite Mitochondria Mitochondrial Dysfunction Metabolite->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Activation Apoptosome->Casp9 Casp3 Pro-Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DCVC_SAPK_Pathway This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) CellularStress Cellular Stress (e.g., Oxidative Stress) This compound->CellularStress p38 p38 MAPK Activation CellularStress->p38 JNK JNK Activation CellularStress->JNK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Cell_Culture_Workflow Start Isolate and Culture hPT Cells Plate Seed Cells in Culture Plates Start->Plate Treat Treat with this compound (various concentrations) Plate->Treat Incubate Incubate for Specific Durations Treat->Incubate Analyze Perform Downstream Assays Incubate->Analyze

References

The Toxicokinetics of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Rodent Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvent trichloroethylene (TCE). Understanding its toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the toxicokinetics of this compound in commonly used rodent models, namely rats and mice. The document summarizes key findings on this compound's disposition, details the experimental protocols used in these studies, and visualizes the critical metabolic and toxicity pathways. While extensive qualitative data exists, this guide also highlights the notable absence of publicly available, comprehensive quantitative toxicokinetic parameters for this compound in these species.

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a cysteine S-conjugate that plays a pivotal role in the nephrotoxicity observed after exposure to trichloroethylene and other halogenated alkenes. In rodent models, this compound has been shown to selectively target the proximal tubules of the kidney, leading to cellular necrosis and acute renal failure.[1] The toxicity of this compound is intrinsically linked to its metabolic activation, primarily through the action of the enzyme cysteine S-conjugate β-lyase. This guide delves into the toxicokinetic profile of this compound in rats and mice, providing a foundational understanding for researchers in toxicology and drug development.

Data Presentation: Toxicokinetic Profile of this compound in Rodents

A comprehensive search of publicly available literature did not yield specific quantitative toxicokinetic parameters such as Cmax, Tmax, AUC, oral bioavailability, or clearance rates for this compound in rats or mice. The available data is largely qualitative, focusing on tissue distribution and the mechanisms of toxicity. The following tables summarize these qualitative findings.

Table 1: Absorption and Distribution of this compound in Rodent Models

Parameter Rodent Model Findings Citations
Absorption RatRapidly absorbed from the gastrointestinal tract. Transported by both Na+-dependent and independent processes in isolated proximal tubules.[2][2]
MouseEvidence suggests carrier-mediated transport into target cells.[3][3]
Distribution RatAccumulates in the kidney, specifically in the proximal tubules.[2] Can also be transported into the brain.[4][2][4]
MouseHighest accumulation in the kidney, with lower levels in the liver, exocrine pancreas, and stomach.[5] Binding is observed in the straight portion of the proximal tubules.[3][5] Age and sex can influence renal accumulation.[4][3][4][5]

Table 2: Metabolism and Excretion of this compound in Rodent Models

Parameter Rodent Model Findings Citations
Metabolism (Bioactivation) RatMetabolized by cysteine S-conjugate β-lyase in the kidney to a reactive thiol.[3] This bioactivation is a critical step for toxicity.[3]
MouseBioactivation via cysteine S-conjugate β-lyase is a key mechanism of toxicity.[2][2]
Excretion RatMetabolites are excreted in urine.[3][3]
MouseN-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NActhis compound), a metabolite, can be secreted into the urine via the multidrug resistance-associated protein 2 (Mrp2) transporter.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound toxicokinetics in rodents.

In Vivo Toxicokinetic Study in Rats (Oral Gavage)

This protocol outlines a typical procedure for assessing the toxicokinetics of this compound following oral administration to rats.

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

  • Dosing: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via oral gavage at a specific dose (e.g., 50 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine and Feces Collection: Urine and feces are collected at specified intervals (e.g., 0-8h, 8-24h, 24-48h) and stored at -80°C.

  • Analytical Method (HPLC-MS/MS):

    • Sample Preparation: Plasma, urine, or homogenized fecal samples are subjected to protein precipitation with a solvent like acetonitrile. The supernatant is then dried and reconstituted in the mobile phase.

    • Chromatography: Separation is achieved on a C18 reverse-phase column with an isocratic or gradient mobile phase (e.g., a mixture of water with 0.1% formic acid and acetonitrile).

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific parent-to-daughter ion transitions of this compound and any known metabolites.

  • Data Analysis: Plasma concentration-time data are used to determine toxicokinetic parameters using non-compartmental analysis.

Biliary Excretion Study in Rats

This protocol is designed to investigate the excretion of this compound and its metabolites into the bile.

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Surgical Procedure:

    • Rats are anesthetized.

    • A midline abdominal incision is made to expose the common bile duct.

    • The bile duct is cannulated with polyethylene tubing.

  • Dosing: this compound is administered, typically intravenously via the tail vein, to bypass absorption variability.

  • Bile Collection: Bile is collected into pre-weighed tubes at regular intervals (e.g., every 30 minutes for 4-6 hours).

  • Sample Analysis: The concentration of this compound and its metabolites in the bile is determined using HPLC-MS/MS as described above.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Nephrotoxicity

The primary mechanism of this compound-induced renal toxicity involves its bioactivation by cysteine S-conjugate β-lyase, leading to mitochondrial dysfunction and subsequent apoptosis of proximal tubule cells.

DCVC_Toxicity_Pathway cluster_cell Renal Proximal Tubule Cell DCVC_ext This compound (extracellular) DCVC_int This compound (intracellular) DCVC_ext->DCVC_int Transport ReactiveThiol Reactive Thiol (e.g., chlorothioketene) DCVC_int->ReactiveThiol Cysteine S-conjugate β-lyase Mitochondrion Mitochondrion ReactiveThiol->Mitochondrion Covalent Binding & Oxidative Stress MitoDysfunction Mitochondrial Dysfunction Mitochondrion->MitoDysfunction CytoC Cytochrome c (release) MitoDysfunction->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 (activation) Apoptosome->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound bioactivation and subsequent mitochondrial-mediated apoptosis.

Experimental Workflow for In Vivo Toxicokinetic Study

The following diagram illustrates the typical workflow for conducting an in vivo toxicokinetic study of this compound in a rodent model.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Acclimation Animal Acclimation Dosing This compound Administration (Oral or IV) Animal_Acclimation->Dosing Sample_Collection Serial Blood, Urine & Feces Collection Dosing->Sample_Collection Sample_Processing Plasma/Tissue Processing Sample_Collection->Sample_Processing HPLC_MSMS HPLC-MS/MS Quantification Sample_Processing->HPLC_MSMS PK_Modeling Toxicokinetic Parameter Calculation HPLC_MSMS->PK_Modeling Report Data Interpretation & Reporting PK_Modeling->Report

Caption: Workflow for a rodent toxicokinetic study of this compound.

Conclusion

The toxicokinetics of this compound in rodent models are characterized by its targeted accumulation in the kidneys and subsequent bioactivation to a reactive species that induces mitochondrial-mediated apoptosis in proximal tubule cells. While the qualitative aspects of this compound's disposition and toxicity are well-documented, a significant gap exists in the public domain regarding comprehensive quantitative toxicokinetic data. The experimental protocols and pathways detailed in this guide provide a robust framework for researchers investigating the toxicology of this compound and related compounds. Future studies focused on quantifying the absorption, distribution, metabolism, and excretion of this compound are warranted to enable more precise risk assessments and to facilitate the development of targeted therapeutic strategies.

References

Unraveling the Cellular Chaos: A Technical Guide to DCVC-Induced Organ Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a nephrotoxic metabolite of the widespread environmental contaminants trichloroethylene (TCE) and hexachlorobutadiene, poses a significant challenge in toxicology and drug development. Understanding the intricate mechanisms by which this compound inflicts damage upon vital organs, primarily the kidneys, is paramount for developing effective therapeutic strategies and robust safety assessment protocols. This in-depth technical guide provides a comprehensive overview of the core molecular events, key signaling pathways, and established experimental methodologies to investigate this compound-induced organ damage.

The Cascade of Toxicity: From Bioactivation to Cellular Demise

The toxicity of this compound is not inherent but arises from its metabolic activation into a highly reactive species. This process, known as bioactivation, initiates a cascade of deleterious events culminating in cell death and organ dysfunction.

Bioactivation: The First Step in the Path to Toxicity

The primary pathway for this compound bioactivation involves the enzyme cysteine S-conjugate β-lyase. This enzyme cleaves the C-S bond of this compound, generating pyruvate, ammonia, and an unstable thiol, 1,2-dichloroethylenethiol. This thiol rapidly rearranges to form the highly reactive and electrophilic chlorothioketene, which readily reacts with cellular nucleophiles, such as proteins and DNA, leading to widespread cellular damage.

Another bioactivation pathway involves the oxidation of this compound by flavin-containing monooxygenase 3 (FMO3) to produce S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS), a reactive Michael acceptor capable of modifying cellular macromolecules.

DCVC_Bioactivation This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) BetaLyase Cysteine S-conjugate β-lyase This compound->BetaLyase FMO3 Flavin-containing monooxygenase 3 (FMO3) This compound->FMO3 ReactiveThiol 1,2-dichloroethylenethiol (unstable) BetaLyase->ReactiveThiol Chlorothioketene Chlorothioketene (highly reactive) ReactiveThiol->Chlorothioketene CellularDamage Covalent Binding to Cellular Macromolecules (Protein, DNA) Chlorothioketene->CellularDamage DCVCS S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS) (Michael acceptor) FMO3->DCVCS DCVCS->CellularDamage caption Figure 1. Bioactivation pathways of this compound.

Figure 1. Bioactivation pathways of this compound.
Mitochondrial Dysfunction: The Energy Crisis

Mitochondria are primary targets of this compound's reactive metabolites. This leads to a catastrophic failure of cellular energy production and initiates pro-apoptotic signaling. Key events include:

  • Inhibition of the Electron Transport Chain: Leading to a decrease in ATP synthesis.

  • Increased Oxidative Stress: Due to the generation of reactive oxygen species (ROS).

  • Opening of the Mitochondrial Permeability Transition Pore (mPTP): Resulting in the dissipation of the mitochondrial membrane potential (ΔΨm).

  • Release of Pro-apoptotic Factors: Including cytochrome c and apoptosis-inducing factor (AIF).

Apoptosis: Programmed Cell Death

The release of cytochrome c from the mitochondria into the cytosol triggers the intrinsic pathway of apoptosis. Cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

DCVC_Apoptosis_Pathway This compound This compound Bioactivation Bioactivation This compound->Bioactivation ReactiveMetabolites Reactive Metabolites Bioactivation->ReactiveMetabolites Mitochondria Mitochondrial Damage ReactiveMetabolites->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis caption Figure 2. This compound-induced intrinsic apoptosis pathway.

Figure 2. This compound-induced intrinsic apoptosis pathway.

Quantitative Data on this compound-Induced Organ Damage

The following tables summarize key quantitative data from various in vivo and in vitro studies on this compound-induced toxicity.

Table 1: In Vivo Nephrotoxicity of this compound in Animal Models

Animal ModelDoseTime PointSerum Creatinine (fold increase)Blood Urea Nitrogen (BUN) (fold increase)Proteinuria (fold increase)N-acetyl-beta-D-glucosaminidase (NAG) (fold increase)Reference
Rabbit10 mg/kg (i.v.)24 h~2Trend towards increase45-5010-15[1]
Mouse15 mg/kg (i.p.)36 h----[2]
Mouse30 mg/kg (i.p.)72 h----[2]
Mouse75 mg/kg (i.p.)>72 h----[2]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineThis compound ConcentrationExposure TimeEndpointResultReference
LLC-PK110-100 µM-ApoptosisModest, dose-dependent increase[3]
LLC-PK125 µM-ApoptosisMaximum effect in P4 passage cells[3]
Human Proximal Tubular (hPT) cells10-100 µM-ApoptosisModest, dose-dependent increase[3]
hPT cells<50 µM≤24 hApoptosis & Increased Proliferation-
hPT cells≥50 µM≥24 hNecrosis-
BeWo cells50 µM48 hDecreased cell viability, increased cytotoxicity, increased caspase 3/7 activity-[3]

Experimental Protocols for Investigating this compound Toxicity

This section provides detailed methodologies for key experiments used to assess this compound-induced organ damage.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies AnimalModel Animal Model (e.g., Mouse, Rabbit) DCVC_Admin This compound Administration (i.p. or i.v.) AnimalModel->DCVC_Admin SampleCollection Sample Collection (Blood, Urine, Kidney Tissue) DCVC_Admin->SampleCollection BiochemicalAnalysis Biochemical Analysis (Creatinine, BUN, Proteinuria, NAG) SampleCollection->BiochemicalAnalysis Histopathology Histopathological Examination (H&E, TUNEL) SampleCollection->Histopathology CellCulture Cell Culture (e.g., LLC-PK1, hPT cells) DCVC_Treatment This compound Treatment (Dose-response, Time-course) CellCulture->DCVC_Treatment CytotoxicityAssay Cytotoxicity/Apoptosis Assays (MTT, LDH, Caspase, TUNEL, Annexin V) DCVC_Treatment->CytotoxicityAssay MitochondrialAssay Mitochondrial Function Assays (JC-1, ATP levels) DCVC_Treatment->MitochondrialAssay caption Figure 3. General experimental workflow for studying this compound toxicity.

Figure 3. General experimental workflow for studying this compound toxicity.
In Vivo Model of this compound-Induced Nephrotoxicity in Mice

  • Animal Model: Male Swiss-Webster mice are commonly used.

  • This compound Administration: this compound is dissolved in sterile distilled water and administered via intraperitoneal (i.p.) injection at doses ranging from 15 to 75 mg/kg.

  • Sample Collection:

    • Blood: Collected via cardiac puncture at various time points (e.g., 24, 48, 72 hours) post-injection for serum creatinine and BUN analysis.

    • Urine: Collected using metabolic cages for the analysis of proteinuria and N-acetyl-beta-D-glucosaminidase (NAG) activity.

    • Kidney Tissue: Kidneys are harvested, with one fixed in 10% neutral buffered formalin for histopathology and the other snap-frozen in liquid nitrogen for molecular analyses.

  • Biochemical Analysis:

    • Serum creatinine and BUN levels are measured using commercially available kits.

    • Urinary protein concentration is determined using methods such as the Bradford or Lowry assay.

    • Urinary NAG activity is measured using a colorimetric assay.

  • Histopathological Examination:

    • Hematoxylin and Eosin (H&E) Staining: To assess general renal morphology, including tubular necrosis, cellular infiltration, and cast formation.

    • TUNEL Assay: To detect and quantify apoptotic cells in the kidney tissue.

In Vitro Assessment of this compound-Induced Cytotoxicity
  • Cell Culture:

    • LLC-PK1 (porcine kidney proximal tubule) or primary human proximal tubular (hPT) cells are cultured in appropriate media and conditions.

  • This compound Treatment: Cells are treated with a range of this compound concentrations (e.g., 10-500 µM) for various time points (e.g., 4, 8, 24, 48 hours).

  • Caspase-3 Activity Assay (Colorimetric):

    • Lyse the cells using a provided lysis buffer.

    • Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).

    • Measure the absorbance at 405 nm, which is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.

  • Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining):

    • Treat cells with this compound.

    • Incubate the cells with JC-1 dye.

    • Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with collapsed ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

  • TUNEL Assay for Apoptosis Detection:

    • Fix and permeabilize the cells.

    • Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP.

    • TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

    • Visualize and quantify the labeled cells using fluorescence microscopy or flow cytometry.

Histopathological Examination of Kidney Tissue
  • Tissue Processing:

    • Fix kidney tissue in 10% neutral buffered formalin for at least 24 hours.

    • Dehydrate the tissue through a series of graded ethanol solutions.

    • Clear the tissue with xylene.

    • Embed the tissue in paraffin wax.

    • Section the paraffin blocks into 4-5 µm thick sections using a microtome.

  • Hematoxylin and Eosin (H&E) Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with hematoxylin to stain cell nuclei blue/purple.

    • Counterstain with eosin to stain the cytoplasm and extracellular matrix pink/red.

    • Dehydrate, clear, and mount the sections with a coverslip.

    • Examine under a light microscope for pathological changes.[1][4][5]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

    • Deparaffinize and rehydrate the tissue sections.

    • Permeabilize the tissue by incubating with proteinase K.

    • Incubate the sections with the TUNEL reaction mixture containing TdT and labeled dUTP.

    • Visualize the labeled apoptotic cells using a detection system (e.g., fluorescence or chromogenic).

    • Counterstain the nuclei (e.g., with DAPI or hematoxylin).

    • Examine under a microscope and quantify the number of TUNEL-positive cells.[6][7]

This guide provides a foundational framework for researchers investigating the mechanisms of this compound-induced organ damage. By employing these standardized methodologies and understanding the underlying molecular pathways, the scientific community can advance the development of safer chemicals and more effective treatments for toxicant-induced injuries.

References

An In-depth Technical Guide to the Cellular Uptake of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common environmental contaminant trichloroethylene. Its cellular uptake is a critical initiating step in its mechanism of toxicity. This technical guide provides a comprehensive overview of the current understanding of this compound cellular uptake, the experimental methodologies used to study this process, and the subsequent signaling pathways leading to cellular demise. The information is presented to aid researchers and professionals in the fields of toxicology, pharmacology, and drug development in understanding and investigating the mechanisms of this compound-induced cytotoxicity.

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a cysteine S-conjugate that has been extensively studied for its potent and selective toxicity to the proximal tubules of the kidney. The cellular uptake of this compound is a primary determinant of its target organ selectivity and is mediated by various amino acid transporters. Once inside the cell, this compound is bioactivated by the enzyme β-lyase to a reactive thiol, which is a key event in initiating cellular injury. This guide will delve into the specifics of this compound transport, the experimental approaches to quantify this process, and the downstream consequences of its intracellular accumulation.

Cellular Uptake of this compound

The uptake of this compound into renal proximal tubular cells is an active process facilitated by amino acid transport systems. Due to its structural similarity to natural amino acids, this compound is recognized and transported by carriers responsible for amino acid homeostasis.

Transporters Involved

Several amino acid transporter families have been implicated in the cellular uptake of this compound. The primary carriers are thought to be sodium-dependent and sodium-independent neutral amino acid transporters. While specific kinetic parameters for this compound are not extensively documented in publicly available literature, the general characteristics of these transport systems provide insight into the uptake mechanism.

Quantitative Data on this compound Uptake

The following table summarizes the conceptual quantitative data that is typically determined in this compound uptake studies. Note: The values presented here are hypothetical and for illustrative purposes to guide researchers in their experimental design and data presentation. Actual values must be determined experimentally.

Transporter SystemCell TypeSubstrate (this compound) Concentration Range (µM)K_m (µM)V_max (pmol/min/mg protein)Reference
System B(0)Renal Proximal Tubule Cells0.1 - 100~25~500Hypothetical
System LRenal Proximal Tubule Cells1 - 500~100~1000Hypothetical
System ASCRenal Proximal Tubule Cells10 - 1000~150~750Hypothetical

K_m (Michaelis-Menten constant): Represents the substrate concentration at which the transport rate is half of the maximum velocity (V_max). A lower K_m indicates a higher affinity of the transporter for the substrate. V_max (Maximum velocity): Represents the maximum rate of transport when the transporter is saturated with the substrate.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cellular uptake and cytotoxicity of this compound.

In Vitro this compound Transport Assay

This protocol describes a method to measure the uptake of radiolabeled this compound into cultured renal proximal tubular cells.

Materials:

  • Cultured renal proximal tubular cells (e.g., LLC-PK1, HK-2)

  • 24-well cell culture plates

  • Radiolabeled [¹⁴C]-DCVC or [³H]-DCVC

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Inhibitors of specific amino acid transporters (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) for System L)

  • Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Seed renal proximal tubular cells in 24-well plates and grow to confluence.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) uptake buffer.

  • Initiation of Uptake: Add 0.5 mL of uptake buffer containing a known concentration of radiolabeled this compound and any inhibitors to each well.

  • Incubation: Incubate the plates at 37°C for a specified time course (e.g., 1, 5, 15, 30 minutes).

  • Termination of Uptake: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Assay: Use an aliquot of the cell lysate to determine the total protein concentration (e.g., using a BCA or Bradford protein assay) for normalization of the uptake data.

  • Data Analysis: Express the uptake of this compound as picomoles or nanomoles per milligram of protein. Kinetic parameters (K_m and V_max) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following exposure to this compound.

Materials:

  • Cultured renal proximal tubular cells

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Expose the cells to various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the untreated control.

Signaling Pathways and Cellular Responses

The intracellular accumulation of this compound triggers a cascade of events that ultimately lead to cell death. The mode of cell death, either apoptosis or necrosis, is dependent on the dose and duration of this compound exposure. Low-dose, early-incubation time exposure to this compound tends to induce apoptosis, while high-dose, late-incubation time exposure is more likely to cause necrosis.[1]

Experimental Workflow for Investigating this compound-Induced Cell Death

The following diagram illustrates a typical experimental workflow to characterize the mode of cell death induced by this compound.

experimental_workflow cluster_treatment Cell Treatment cluster_assays Cell Death Assays cluster_analysis Data Analysis and Interpretation cell_culture Renal Proximal Tubular Cells dcvc_treatment This compound Exposure (Dose and Time Course) cell_culture->dcvc_treatment apoptosis_assay Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) dcvc_treatment->apoptosis_assay necrosis_assay Necrosis Assay (LDH Release) dcvc_treatment->necrosis_assay data_analysis Quantification and Statistical Analysis apoptosis_assay->data_analysis necrosis_assay->data_analysis interpretation Determination of Cell Death Mechanism data_analysis->interpretation

Experimental workflow for this compound cell death analysis.
This compound-Induced Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a tightly regulated process. In the context of this compound toxicity, it is likely initiated by mitochondrial dysfunction.

apoptosis_pathway This compound This compound Uptake Cellular Uptake (Amino Acid Transporters) This compound->Uptake Mitochondria Mitochondrial Dysfunction Uptake->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed intrinsic apoptosis pathway induced by this compound.
This compound-Induced Necrosis Signaling Pathway

Necrosis is a form of unregulated cell death that results from severe cellular injury. High concentrations of this compound can lead to rapid and extensive mitochondrial damage, ATP depletion, and loss of membrane integrity, culminating in necrosis.

necrosis_pathway High_this compound High Dose this compound Rapid_Uptake Rapid Cellular Uptake High_this compound->Rapid_Uptake Severe_Mitochondrial_Damage Severe Mitochondrial Damage Rapid_Uptake->Severe_Mitochondrial_Damage ATP_Depletion ATP Depletion Severe_Mitochondrial_Damage->ATP_Depletion Ion_Imbalance Loss of Ion Homeostasis ATP_Depletion->Ion_Imbalance Cell_Swelling Cell Swelling Ion_Imbalance->Cell_Swelling Membrane_Rupture Plasma Membrane Rupture Cell_Swelling->Membrane_Rupture Necrosis Necrosis Membrane_Rupture->Necrosis

Proposed necrosis pathway induced by high-dose this compound.

Conclusion

The cellular uptake of this compound is a critical event that initiates a cascade of intracellular processes leading to nephrotoxicity. Understanding the transporters involved, the kinetics of uptake, and the subsequent signaling pathways is essential for developing strategies to mitigate the toxic effects of this compound and for designing safer chemicals. This guide provides a foundational framework for researchers to design and interpret experiments aimed at elucidating the complex mechanisms of this compound-induced cellular injury. Further research is needed to fully characterize the specific transporters and the intricate signaling networks involved in this compound toxicity.

References

Methodological & Application

Application Notes and Protocols for In Vitro Models of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic and potentially carcinogenic metabolite of the widespread environmental contaminants trichloroethylene (TCE) and tetrachloroethylene (perchloroethylene). Understanding the mechanisms of this compound-induced toxicity is crucial for risk assessment and the development of potential therapeutic interventions. In vitro models provide a valuable platform to investigate the cellular and molecular events underlying this compound toxicity in a controlled environment, reducing the reliance on animal testing.

These application notes provide an overview of various in vitro models and detailed protocols for key assays used to study this compound-induced toxicity. The focus is on endpoints such as cytotoxicity, mitochondrial dysfunction, oxidative stress, and apoptosis.

In Vitro Models for Studying this compound Toxicity

A variety of in vitro models have been employed to investigate the toxic effects of this compound. The choice of model depends on the specific research question and the target organ of interest.

  • Renal Proximal Tubular Cells: Primary cultures of human renal proximal tubular (hPT) cells are a highly relevant model as the proximal tubule is a primary target of this compound-induced nephrotoxicity.[1] Cell lines such as the human kidney-2 (HK-2) cell line are also commonly used.

  • Placental Cells: The human extravillous trophoblast cell line HTR-8/SVneo is used to study the effects of this compound on placental function and development, as exposure to TCE has been linked to adverse pregnancy outcomes.[2]

  • Lenticular Explants: Explanted lenses from rats and monkeys have been used to investigate this compound-induced cataractogenesis.[3] This ex vivo model maintains the complex architecture of the lens.

  • Macrophage-like Cells: The human monocytic cell line THP-1, differentiated into macrophage-like cells, can be used to study the immunomodulatory effects of this compound.

Quantitative Data on this compound Toxicity

The following tables summarize quantitative data on this compound-induced toxicity from various in vitro studies. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell types, and assay methods.

Table 1: Cytotoxicity of this compound in Different In Vitro Models

In Vitro ModelEndpointThis compound ConcentrationIncubation TimeObserved EffectReference
Rabbit Renal Cortical SlicesIntracellular K+ and LDH release10 µM (L-DCVC)12 hOnset of S3 lesion[4]
Rabbit Renal Cortical SlicesIntracellular K+ and LDH release100 µM (D-DCVC)8 hOnset of S3 lesion[4]
HTR-8/SVneo cellsApoptosis10 - 100 µMUp to 24 hTime- and concentration-dependent increase in apoptosis[2]
HTR-8/SVneo cellsLipid Peroxidation10 - 100 µM24 hConcentration-dependent increase in lipid peroxidation[2]
Explanted Rat LensesLens Clarity≥ 50 µM24 hAdverse effects on lens clarity[3]

Table 2: Biochemical Effects of this compound in Explanted Rat Lenses (24-hour exposure)

This compound ConcentrationChange in ATP Content (%)Change in Mitochondrial MTT Reduction (%)Change in GSH Content (%)Reference
≥ 25 µMConcentration-dependent decreaseConcentration-dependent decreaseConcentration-dependent decrease[3]
1 mM-77 ± 2-40 ± 3-19 ± 4[3]

Signaling Pathways in this compound Toxicity

This compound toxicity is a complex process involving metabolic activation, mitochondrial dysfunction, oxidative stress, and the induction of apoptosis.

DCVC_Toxicity_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Mitochondrial Dysfunction cluster_2 Oxidative Stress & Cellular Response cluster_3 Apoptosis This compound This compound Metabolite Reactive Metabolite (e.g., Thioacylating species) This compound->Metabolite β-lyase Mito Mitochondria Metabolite->Mito ATP_dec ↓ ATP Mito->ATP_dec ROS_inc ↑ ROS Mito->ROS_inc Intrinsic Intrinsic Pathway (Bax/Bak, Cytochrome c) Mito->Intrinsic Release of pro-apoptotic factors GSH_dep ↓ GSH ROS_inc->GSH_dep LPO Lipid Peroxidation ROS_inc->LPO Nrf2 Nrf2 Activation ROS_inc->Nrf2 LPO->Intrinsic Caspases Caspase Activation (Caspase-3, -7, -8, -9) Intrinsic->Caspases Extrinsic Extrinsic Pathway (Fas/FasL) Extrinsic->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed signaling pathway for this compound-induced cellular toxicity.

Experimental Protocols

The following are detailed protocols for key assays to assess this compound-induced toxicity.

Experimental Workflow

Experimental_Workflow cluster_workflow General Experimental Workflow for this compound Toxicity Assessment cluster_assays Perform Cytotoxicity and Mechanistic Assays start Seed Cells in Microplates treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for a defined period (e.g., 24, 48 hours) treat->incubate MTT MTT Assay (Viability) incubate->MTT LDH LDH Assay (Necrosis) incubate->LDH ATP ATP Assay (Mitochondrial Function) incubate->ATP GSH GSH Assay (Oxidative Stress) incubate->GSH Caspase Caspase Activity (Apoptosis) incubate->Caspase ELISA ELISA (Inflammation) incubate->ELISA analyze Data Analysis and IC50 Determination MTT->analyze LDH->analyze ATP->analyze GSH->analyze Caspase->analyze ELISA->analyze

A generalized workflow for in vitro assessment of this compound toxicity.
Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells of interest (e.g., HK-2, HTR-8/SVneo)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear flat-bottom microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same solvent concentration used for this compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Protocol 2: Assessment of Necrotic Cell Death by Lactate Dehydrogenase (LDH) Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis. The released LDH activity is measured by a coupled enzymatic reaction that results in the formation of a colored product.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear flat-bottom microplates

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Treat control cells with lysis buffer 45 minutes before the end of the incubation period.

    • Medium background: Wells containing only culture medium.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Protocol 3: Measurement of Intracellular ATP Levels

Principle: Cellular ATP levels are a sensitive indicator of mitochondrial function and overall cell health. A decrease in ATP is often an early marker of cytotoxicity. This assay utilizes a luciferase-based reaction where the light output is proportional to the ATP concentration.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well opaque white microplates

  • Commercially available ATP-based luminescence assay kit (containing a reagent that lyses cells and provides luciferase and luciferin)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well opaque white plate and treat with this compound as described in the MTT protocol.

  • Incubation: Incubate for the desired time.

  • ATP Measurement:

    • Equilibrate the plate and the ATP reagent to room temperature.

    • Add a volume of ATP reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Luminescence Reading: Measure the luminescence using a luminometer. The integration time will depend on the instrument and signal intensity.

  • Data Analysis: Express the results as a percentage of the ATP level in untreated control cells.

Protocol 4: Determination of Intracellular Glutathione (GSH) Levels

Principle: Glutathione is a major intracellular antioxidant. A decrease in the GSH/GSSG ratio is indicative of oxidative stress. This assay often uses a reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with GSH to form a colored product.

Materials:

  • Cells of interest

  • This compound stock solution

  • Cell lysis buffer

  • Commercially available glutathione assay kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound in appropriate culture vessels (e.g., 6-well plates).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using the provided lysis buffer.

  • Sample Preparation: Centrifuge the cell lysates to pellet the debris. Collect the supernatant for the GSH assay.

  • GSH Assay: Follow the manufacturer's protocol for the glutathione assay kit. This typically involves adding the cell lysate to a reaction mixture containing DTNB and measuring the absorbance over time.

  • Data Analysis: Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH. Normalize the GSH levels to the total protein concentration in each sample.

Protocol 5: Quantification of Apoptosis by Caspase Activity Assay

Principle: Apoptosis is executed by a family of proteases called caspases. This assay uses a luminogenic or fluorogenic substrate that is cleaved by specific caspases (e.g., caspase-3/7, caspase-8, caspase-9), generating a signal proportional to caspase activity.

Materials:

  • Cells of interest

  • This compound stock solution

  • 96-well opaque white microplates

  • Commercially available caspase activity assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay)

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well opaque white plate and treat with this compound.

  • Incubation: Incubate for the desired time.

  • Caspase Assay:

    • Equilibrate the plate and the caspase reagent to room temperature.

    • Add the caspase reagent to each well.

    • Mix by gentle shaking.

    • Incubate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).

  • Signal Measurement: Measure the luminescence or fluorescence.

  • Data Analysis: Express the results as fold-change in caspase activity relative to untreated control cells.

Protocol 6: Measurement of Cytokine Secretion by ELISA

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) released into the cell culture medium, which can be indicative of an inflammatory response.

Materials:

  • Macrophage-like cells (e.g., differentiated THP-1)

  • This compound stock solution

  • Lipopolysaccharide (LPS) for stimulating an inflammatory response

  • Commercially available ELISA kit for the cytokine of interest

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture and differentiate THP-1 cells. Treat the cells with this compound, with or without co-stimulation with LPS.

  • Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate.

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate and stopping the reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.

References

Application Notes and Protocols for DCVC-Induced Mouse Kidney Injury Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxicant that serves as a valuable tool for inducing acute kidney injury (AKI) in murine models. As a metabolite of the common environmental contaminant trichloroethylene, this compound selectively targets the proximal tubules, leading to cellular damage and organ dysfunction that mimic aspects of human AKI. Understanding the mechanisms of this compound-induced nephrotoxicity and developing effective therapeutic interventions requires robust and reproducible experimental protocols. These application notes provide a detailed guide to the administration of this compound in mice, along with protocols for assessing kidney injury and investigating the underlying molecular pathways.

I. This compound Administration Protocol

Materials
  • S-(1,2-dichlorovinyl)-L-cysteine (this compound)

  • Sterile distilled water or saline (0.9% NaCl)

  • Male Swiss-Webster mice (or other appropriate strain)

  • Sterile syringes and needles (25-27 gauge)

  • Animal balance

  • Appropriate personal protective equipment (PPE)

Dosing and Administration

This compound is typically administered via intraperitoneal (i.p.) injection. The dose of this compound can be varied to induce different severities of kidney injury.[1]

Table 1: this compound Dosage Regimens for Inducing Kidney Injury in Mice

Dose (mg/kg, i.p.)Expected OutcomePeak of InjuryReference
15Mild to moderate renal injury with subsequent repair36 hours[1]
30Moderate to severe renal injury with potential for repair72 hours[1]
75Severe renal injury, often leading to acute renal failure and mortality>72 hours (repair inhibited)[1]
Experimental Timeline

A typical experimental timeline for a this compound-induced kidney injury study is as follows:

G Day_neg_1 Day -1: Acclimatization Day_0 Day 0: this compound Administration (i.p.) Day_neg_1->Day_0 Day_1 Day 1: Sample Collection (e.g., 24h post-DCVC) Day_0->Day_1 Day_2 Day 2: Sample Collection (e.g., 48h post-DCVC) Day_1->Day_2 Day_3 Day 3: Sample Collection (e.g., 72h post-DCVC) Day_2->Day_3 Day_7_14 Days 7-14: Tissue Repair Assessment Day_3->Day_7_14

Figure 1: Experimental workflow for this compound-induced kidney injury model.

II. Assessment of Kidney Injury

Serum Biomarkers

Blood urea nitrogen (BUN) and serum creatinine are standard indicators of renal function.

Table 2: Typical Changes in Serum Biomarkers after this compound Administration

BiomarkerTime PointExpected Change
BUN24-72 hoursSignificant increase
Serum Creatinine24-72 hoursSignificant increase

Protocol: BUN and Creatinine Measurement

  • Blood Collection: Collect blood via cardiac puncture or tail vein into serum separator tubes.

  • Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Analysis: Analyze serum samples using commercially available colorimetric assay kits for BUN and creatinine according to the manufacturer's instructions.

Histopathology

Histological examination of kidney tissue provides direct evidence of tubular injury.

Protocol: Hematoxylin and Eosin (H&E) Staining

  • Tissue Fixation: Perfuse mice with PBS followed by 4% paraformaldehyde (PFA). Excise kidneys and fix in 4% PFA overnight at 4°C.

  • Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount on glass slides.

  • Staining:

    • Deparaffinize sections in xylene and rehydrate through graded ethanol to water.

    • Stain with Harris's hematoxylin for 3-5 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol for a few seconds.

    • Rinse in running tap water.

    • "Blue" the sections in Scott's tap water substitute or 0.2% ammonia water.

    • Rinse in running tap water.

    • Counterstain with eosin Y for 1-2 minutes.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

  • Microscopy: Examine stained sections under a light microscope for evidence of tubular necrosis, loss of brush border, cast formation, and inflammatory cell infiltration.

III. Investigation of Molecular Pathways

This compound-induced nephrotoxicity involves multiple signaling pathways, primarily centered around mitochondrial dysfunction, oxidative stress, and apoptosis.

G cluster_0 This compound Exposure cluster_1 Cellular Stress cluster_2 Signaling Cascades cluster_3 Apoptosis Execution cluster_4 Renal Injury This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ROS Oxidative Stress (ROS) Mitochondria->ROS Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 MAPK p38/JNK MAPK Activation ROS->MAPK Caspase3 Caspase-3 Activation MAPK->Caspase3 Bax_Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Injury Proximal Tubular Cell Death Apoptosis->Injury

Figure 2: Signaling pathway of this compound-induced kidney injury.
Western Blotting

Protocol: Western Blot Analysis of Kidney Tissue

  • Tissue Lysis: Homogenize kidney tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Table 3: Recommended Antibodies for Western Blotting

Target ProteinFunctionRecommended Loading Control
Cleaved Caspase-3Apoptosis executionerGAPDH, β-actin
BaxPro-apoptotic proteinGAPDH, β-actin
Bcl-2Anti-apoptotic proteinGAPDH, β-actin
Phospho-p38 MAPKStress-activated protein kinaseTotal p38 MAPK, GAPDH
Phospho-JNKStress-activated protein kinaseTotal JNK, GAPDH
Quantitative PCR (qPCR)

Protocol: qPCR for Gene Expression Analysis

  • RNA Extraction: Extract total RNA from kidney tissue using a commercial kit.

  • cDNA Synthesis: Reverse transcribe RNA to cDNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with gene-specific primers.

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative fold change using the 2-ΔΔCt method.

Table 4: Suggested qPCR Primer Targets for Mouse Kidney Injury

GeneFunction
Kim-1 (Havcr1)Kidney injury marker
Ngal (Lcn2)Kidney injury marker
BaxPro-apoptotic
Bcl2Anti-apoptotic
Casp3Apoptosis executioner
Apoptosis Detection (TUNEL Assay)

Protocol: TUNEL Assay for Apoptosis in Kidney Sections

  • Tissue Preparation: Use paraffin-embedded kidney sections as prepared for H&E staining.

  • Permeabilization: Deparaffinize and rehydrate sections, then permeabilize with proteinase K.

  • TUNEL Reaction: Incubate sections with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides according to the manufacturer's protocol.

  • Detection: Visualize TUNEL-positive (apoptotic) cells using a fluorescence microscope.

  • Counterstaining: Counterstain nuclei with DAPI.

  • Quantification: Quantify the percentage of TUNEL-positive cells in multiple high-power fields.

Assessment of Mitochondrial Dysfunction

Protocol: Mitochondrial Membrane Potential Assay

  • Cell/Tissue Preparation: Isolate proximal tubular epithelial cells or prepare fresh kidney tissue homogenates.

  • Staining: Incubate with a fluorescent dye that accumulates in mitochondria based on membrane potential (e.g., TMRE or JC-1).

  • Analysis: Measure fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope. A decrease in fluorescence indicates mitochondrial membrane depolarization.

IV. Summary and Conclusion

The this compound-induced mouse model of kidney injury is a valuable system for studying the pathogenesis of AKI and for the preclinical evaluation of potential therapeutics. The protocols outlined in these application notes provide a comprehensive framework for inducing and assessing kidney injury, as well as for dissecting the underlying molecular mechanisms. Careful adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to a better understanding of renal pathophysiology and the development of novel treatments for kidney diseases.

References

Application Notes: Measuring Apoptosis in Response to S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the widespread environmental contaminant trichloroethylene.[1] Exposure to this compound can induce cellular injury, leading to programmed cell death, or apoptosis, particularly in renal proximal tubular cells.[1][2] The mechanism of this compound-induced apoptosis often involves mitochondrial dysfunction and the activation of specific signaling cascades.[3] Understanding and accurately quantifying apoptosis in response to this compound is crucial for toxicological studies and the development of potential therapeutic interventions.

These application notes provide an overview of key methodologies for measuring apoptosis, detailed experimental protocols, and guidance on data interpretation for researchers investigating the effects of this compound.

Key Methods for Measuring Apoptosis

Several well-established methods can be employed to detect and quantify apoptosis. The choice of assay depends on the specific apoptotic event being investigated, ranging from early membrane changes to late-stage DNA fragmentation.

  • Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[4][5] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[4]

    • Advantages: Allows for the differentiation and quantification of various cell populations (live, early apoptotic, late apoptotic/necrotic).[6] It detects one of the earliest events in the apoptotic cascade.[4]

    • Disadvantages: Necrotic cells can also stain positive for both Annexin V and PI, making it difficult to distinguish them from late apoptotic cells.[7]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[8]

    • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[9][10] These labeled cells can then be visualized and quantified using fluorescence microscopy or flow cytometry.

    • Advantages: Highly sensitive for detecting apoptotic cells within a cell population or tissue section.[9] It can be used on fixed and permeabilized cells.[11]

    • Disadvantages: It is not entirely specific for apoptosis, as it can also detect DNA fragmentation in necrotic cells, which can lead to false positives.[11]

  • Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[12]

    • Principle: These assays typically use a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) conjugated to a colorimetric or fluorometric reporter.[13] When the caspase is active in apoptotic cells, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.

    • Advantages: Provides a direct measure of the activity of key executioner caspases, confirming the activation of the apoptotic signaling pathway.[12]

    • Disadvantages: Measures a transient event, so the timing of the assay is critical.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for assessing this compound-induced apoptosis and a simplified representation of the intrinsic apoptotic pathway often implicated.

G cluster_prep Cell Preparation cluster_assays Apoptosis Assays cluster_analysis Data Acquisition & Analysis A Seed Cells (e.g., renal proximal tubular cells) B Treat with varying concentrations of this compound A->B C Incubate for desired time points (e.g., 2, 4, 8, 24h) B->C D Annexin V/PI Staining C->D E TUNEL Assay C->E F Caspase-3 Activity Assay C->F G Flow Cytometry D->G E->G H Fluorescence Microscopy E->H I Plate Reader (Colorimetric/Fluorometric) F->I J Data Quantification & Interpretation G->J H->J I->J

Caption: Experimental workflow for measuring this compound-induced apoptosis.

G This compound This compound Treatment Mito Mitochondrial Stress This compound->Mito BaxBak Pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) Mito->BaxBak activates Bcl2 Anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) Bcl2->BaxBak inhibits CytoC Cytochrome c release BaxBak->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (DNA fragmentation, membrane blebbing) Casp3->Apoptosis

Caption: Simplified intrinsic pathway of this compound-induced apoptosis.

Quantitative Data Summary

The following tables present example data that could be generated from the described experiments.

Table 1: Apoptosis in Human Proximal Tubular Cells Treated with this compound for 24 hours (Annexin V/PI Assay)

This compound Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.2 ± 1.52.1 ± 0.52.7 ± 0.8
1085.6 ± 2.18.3 ± 1.26.1 ± 1.0
5060.3 ± 3.525.1 ± 2.814.6 ± 1.9
10035.8 ± 4.238.9 ± 3.125.3 ± 2.5

Data are represented as mean ± standard deviation.

Table 2: Caspase-3 Activity in Response to this compound Treatment

Treatment GroupIncubation Time (hours)Relative Caspase-3 Activity (Fold Change vs. Control)
Control (0 µM this compound)81.0 ± 0.1
50 µM this compound42.5 ± 0.3
50 µM this compound85.8 ± 0.6
50 µM this compound123.1 ± 0.4

Data are represented as mean ± standard deviation.

Detailed Experimental Protocols

Protocol 1: Annexin V-FITC/PI Apoptosis Assay

This protocol is adapted for flow cytometry analysis.

Materials and Reagents:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Deionized water

  • Cell line of interest (e.g., human proximal tubular cells)

  • This compound stock solution

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Induction of Apoptosis: Treat cells with the desired concentrations of this compound for the specified time periods. Include an untreated control group.

  • Cell Harvesting:

    • For adherent cells, gently aspirate the media, wash once with PBS, and detach cells using a gentle cell scraper or trypsin.

    • Collect all cells, including those floating in the media (which may be apoptotic), into a centrifuge tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[14]

  • Washing: Discard the supernatant and wash the cells twice by resuspending the pellet in 1 mL of cold PBS and centrifuging at 300 x g for 5 minutes.[15]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[16]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][16]

  • Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, PI-only, and Annexin V-FITC-only stained cells as controls to set up compensation and gates.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[17]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[17]

Protocol 2: TUNEL Assay for Adherent Cells

This protocol is for analysis by fluorescence microscopy.

Materials and Reagents:

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTP, buffers)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)[18]

  • DNase I (for positive control)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Coverslips in a 24-well plate

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile coverslips in a 24-well plate and treat with this compound as described previously.

  • Fixation:

    • Aspirate the media and rinse cells three times with PBS.

    • Fix the cells by incubating with 4% PFA for 30 minutes at room temperature.[11]

  • Permeabilization:

    • Wash the cells three times with PBS for 2 minutes each.

    • Permeabilize by incubating with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.[18]

  • Positive Control (Optional but Recommended): For one coverslip of untreated cells, induce DNA strand breaks by treating with DNase I for 10 minutes at room temperature.[18] This will serve as a positive control for the TUNEL reaction.

  • TUNEL Reaction:

    • Wash cells three times with PBS.

    • Prepare the TUNEL reaction mixture (TdT enzyme and labeled dUTP in reaction buffer) according to the kit manufacturer's instructions.

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[18]

  • Staining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.

    • Wash again with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Analysis: Visualize the slides using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (from the labeled dUTP), while the nuclei of all cells will be visible with the counterstain.

Protocol 3: Colorimetric Caspase-3 Activity Assay

This protocol is for use with a microplate reader.

Materials and Reagents:

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and Caspase-3 substrate Ac-DEVD-pNA)

  • This compound

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate (or larger vessel and lyse separately) and treat with this compound.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.[19]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Caspase Assay:

    • To each well of a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).

    • Prepare the reaction mix by adding DTT and the Caspase-3 substrate (Ac-DEVD-pNA) to the reaction buffer, as per the kit instructions.

    • Add 50 µL of the reaction mix to each well containing lysate.

    • Include a blank control (lysis buffer + reaction mix).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[19]

    • Measure the absorbance at 405 nm using a microplate reader.[13]

  • Data Analysis: The increase in caspase-3 activity can be determined by comparing the absorbance of the this compound-treated samples to the untreated control. Results are often expressed as fold change over the control.

References

Application Notes and Protocols for S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Toxicity Studies in Primary Renal Proximal Tubule Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvent trichloroethylene. It selectively targets the proximal tubule of the kidney, leading to cell death and renal injury. Primary renal proximal tubule cells (RPTCs) are a valuable in vitro model for studying the mechanisms of this compound-induced nephrotoxicity as they closely mimic the in vivo physiology of this critical nephron segment. These application notes provide detailed protocols for culturing primary RPTCs and performing key experiments to assess this compound-induced cytotoxicity, with a focus on apoptosis, necrosis, mitochondrial dysfunction, and oxidative stress.

Core Concepts in this compound-Induced Nephrotoxicity

This compound exerts its toxic effects on RPTCs through a multi-faceted mechanism that involves intracellular bioactivation and subsequent damage to critical cellular components. A key event is the metabolism of this compound by the enzyme cysteine conjugate β-lyase, which is highly expressed in proximal tubules, to a reactive thiol that covalently binds to cellular macromolecules, including proteins and DNA. This initiates a cascade of events leading to cellular injury.

Mitochondria are a primary target of this compound toxicity.[1][2] The disruption of mitochondrial function is an early and critical step in this compound-induced cell death.[1][2] This includes the inhibition of mitochondrial respiration, depletion of ATP, and the dissipation of the mitochondrial membrane potential.[1] Mitochondrial dysfunction can trigger the intrinsic pathway of apoptosis through the release of pro-apoptotic factors like cytochrome c.

This compound induces both apoptosis and necrosis in RPTCs, with the specific cell death modality being dependent on the dose and duration of exposure.[2][3] Apoptosis, or programmed cell death, is typically observed at lower concentrations and earlier time points, while necrosis, a form of uncontrolled cell death, predominates at higher concentrations and later time points.[2][3]

Oxidative stress is another significant contributor to this compound-induced cytotoxicity. The metabolism of this compound can lead to the generation of reactive oxygen species (ROS), which can overwhelm the cellular antioxidant defense systems.[4] This results in damage to lipids, proteins, and DNA, further exacerbating cellular injury. This compound has been shown to inhibit key enzymes in the glutathione redox cycle, such as glutathione reductase and glutathione peroxidase, impairing the cell's ability to detoxify ROS.[4]

Experimental Protocols

Culture of Primary Renal Proximal Tubule Cells

Objective: To isolate and culture primary RPTCs from renal cortical tissue.

Materials:

  • Fresh renal cortical tissue (e.g., from human or rabbit)

  • Collagenase (Type IV)

  • DMEM/F12 medium supplemented with fetal bovine serum (FBS), insulin, transferrin, selenium, hydrocortisone, and epidermal growth factor (EGF)

  • Percoll

  • Culture flasks/plates

Protocol:

  • Mince the renal cortical tissue into small fragments.

  • Digest the tissue with collagenase in DMEM/F12 medium at 37°C with gentle agitation.

  • Filter the cell suspension to remove undigested tissue.

  • Isolate the proximal tubules by centrifugation through a Percoll gradient.

  • Wash the isolated tubules and resuspend them in culture medium.

  • Plate the cells onto collagen-coated culture flasks or plates.

  • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Change the medium every 2-3 days. Cells should reach confluence within 7-10 days.

This compound Exposure

Objective: To treat cultured RPTCs with this compound to induce cytotoxicity.

Materials:

  • Confluent cultures of primary RPTCs

  • S-(1,2-dichlorovinyl)-L-cysteine (this compound)

  • Serum-free culture medium

Protocol:

  • Prepare a stock solution of this compound in sterile water or a suitable solvent.

  • When RPTCs are confluent, aspirate the culture medium.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Add serum-free medium containing the desired concentrations of this compound to the cells. It is recommended to perform a dose-response study with concentrations ranging from 1 µM to 500 µM.[1][2][3]

  • Incubate the cells for the desired time points. Time course experiments can range from 1 hour to 48 hours.[2][3]

  • Include a vehicle control (medium with the solvent used to dissolve this compound) in all experiments.

Assessment of Cytotoxicity

3.1. Lactate Dehydrogenase (LDH) Release Assay (for Necrosis)

Objective: To quantify necrosis by measuring the release of LDH from damaged cells into the culture medium.

Protocol:

  • After this compound exposure, collect the culture medium.

  • Lyse the remaining cells with a lysis buffer to determine the maximum LDH release.

  • Use a commercially available LDH cytotoxicity assay kit to measure LDH activity in the collected medium and the cell lysate.

  • Calculate the percentage of LDH release as: (LDH in medium / (LDH in medium + LDH in lysate)) x 100.

  • Necrosis is typically observed at higher this compound concentrations (≥ 50 µM) and later time points (≥ 24 hours).[2]

3.2. Caspase-3/7 Activity Assay (for Apoptosis)

Objective: To measure the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Protocol:

  • After this compound exposure, lyse the cells.

  • Use a commercially available caspase-3/7 activity assay kit, which typically utilizes a fluorogenic or colorimetric substrate for caspases.

  • Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Apoptosis is often induced at lower this compound concentrations (< 50 µM) and at earlier time points (≤ 24 hours).[2]

ParameterAssayTypical this compound ConcentrationTypical Time PointReference
Necrosis LDH Release≥ 50 µM≥ 24 h[2][3]
Apoptosis Caspase-3/7 Activity< 50 µM≤ 24 h[1][2]
Assessment of Mitochondrial Function

4.1. Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To measure changes in the mitochondrial membrane potential, an indicator of mitochondrial health.

Protocol:

  • After this compound exposure, incubate the cells with a fluorescent dye that accumulates in healthy mitochondria with a high membrane potential (e.g., JC-1, TMRM).

  • Measure the fluorescence using a fluorescence microscope or a plate reader.

  • A decrease in fluorescence indicates dissipation of the mitochondrial membrane potential and mitochondrial dysfunction.

4.2. Cellular ATP Content Assay

Objective: To quantify the intracellular ATP levels as a measure of mitochondrial energy production.

Protocol:

  • After this compound exposure, lyse the cells.

  • Use a commercially available ATP assay kit, which is typically based on the luciferin/luciferase reaction.

  • Measure the luminescence using a luminometer.

  • A decrease in ATP levels is indicative of impaired mitochondrial function.[1]

ParameterAssayExpected Outcome with this compoundReference
Mitochondrial Health Mitochondrial Membrane Potential (ΔΨm)Decrease[1]
Energy Production Cellular ATP ContentDecrease[1]
Measurement of Oxidative Stress

5.1. Reactive Oxygen Species (ROS) Assay

Objective: To detect the intracellular generation of ROS.

Protocol:

  • After this compound exposure, incubate the cells with a fluorescent probe that becomes fluorescent upon oxidation by ROS (e.g., DCFH-DA).

  • Measure the fluorescence using a fluorescence microscope or a plate reader.

  • An increase in fluorescence indicates an increase in intracellular ROS levels.

5.2. Glutathione (GSH) Assay

Objective: To measure the levels of reduced glutathione, a major intracellular antioxidant.

Protocol:

  • After this compound exposure, lyse the cells.

  • Use a commercially available GSH assay kit to quantify the amount of GSH.

  • A significant depletion of cellular GSH is observed at high this compound concentrations (e.g., 500 µM).[3]

ParameterAssayExpected Outcome with this compoundReference
Oxidative Damage Reactive Oxygen Species (ROS)Increase[4]
Antioxidant Defense Glutathione (GSH) ContentDecrease[3][4]

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment This compound Treatment cluster_assays Endpoint Assays isolate Isolate Primary RPTCs culture Culture to Confluence isolate->culture expose Expose to this compound culture->expose cytotoxicity Cytotoxicity Assays (LDH, Caspase-3/7) expose->cytotoxicity mitochondria Mitochondrial Function (ΔΨm, ATP) expose->mitochondria ros Oxidative Stress (ROS, GSH) expose->ros

Caption: Experimental workflow for this compound toxicity studies in RPTCs.

dcvc_pathway cluster_mitochondria Mitochondrial Dysfunction cluster_ox_stress Oxidative Stress cluster_cell_death Cell Death This compound This compound BetaLyase Cysteine Conjugate β-lyase This compound->BetaLyase ReactiveThiol Reactive Thiol BetaLyase->ReactiveThiol InhibitResp Inhibition of Respiration ReactiveThiol->InhibitResp ROS ↑ ROS ReactiveThiol->ROS DecreaseGSH ↓ GSH ReactiveThiol->DecreaseGSH DecreaseATP ↓ ATP InhibitResp->DecreaseATP LossMembranePotential ↓ ΔΨm InhibitResp->LossMembranePotential Necrosis Necrosis DecreaseATP->Necrosis Apoptosis Apoptosis LossMembranePotential->Apoptosis ROS->Apoptosis ROS->Necrosis

Caption: Signaling pathway of this compound-induced nephrotoxicity.

References

Application Notes and Protocols for HPLC Analysis of S-(1,2-dichlorovinyl)-L-cysteine in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvent trichloroethylene (TCE). Its analysis in biological tissues is crucial for toxicological studies and in the development of potential therapeutic interventions. This document provides detailed application notes and protocols for the determination of this compound in tissue samples using High-Performance Liquid Chromatography (HPLC), including sample preparation, derivatization, and chromatographic conditions.

I. Quantitative Data Summary

A comprehensive literature review did not yield specific quantitative data for this compound concentrations in various tissues presented in a tabular format. The following table is a representative template that can be used to summarize experimental findings.

TissueAnimal ModelDose of this compoundTime PointThis compound Concentration (mean ± SD)Method of DetectionReference
KidneyRate.g., 20 mg/kge.g., 6 he.g., X ± Y µg/g tissueHPLC-UV[Insert Reference]
LiverRate.g., 20 mg/kge.g., 6 he.g., A ± B µg/g tissueHPLC-UV[Insert Reference]
KidneyMousee.g., 15 mg/kge.g., 24 he.g., Z ± W ng/g tissueLC-MS/MS[Insert Reference]
LiverMousee.g., 15 mg/kge.g., 24 he.g., C ± D ng/g tissueLC-MS/MS[Insert Reference]

II. Experimental Protocols

The following protocols are compiled from various sources and represent a comprehensive approach to this compound analysis in tissues.

Protocol 1: Tissue Sample Preparation

This protocol outlines the steps for preparing tissue samples for subsequent this compound analysis.

1. Tissue Homogenization: a. Excise the tissue of interest (e.g., kidney, liver) and wash with ice-cold phosphate-buffered saline (PBS) to remove any blood. b. Weigh the tissue and place it in a pre-chilled homogenization tube. c. Add 3-5 volumes of ice-cold homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing protease inhibitors). d. Homogenize the tissue on ice using a mechanical homogenizer (e.g., Potter-Elvehjem homogenizer or bead beater) until a uniform homogenate is obtained.

2. Protein Precipitation: a. To a known volume of tissue homogenate (e.g., 500 µL), add two volumes of ice-cold acetonitrile. b. Vortex the mixture vigorously for 1 minute to precipitate the proteins. c. Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. d. Carefully collect the supernatant, which contains the this compound, and transfer it to a clean tube.

3. Solid-Phase Extraction (SPE) - Optional Cleanup Step: a. Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of deionized water. b. Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge. c. Wash the cartridge with one column volume of 5% methanol in water to remove polar impurities. d. Elute the this compound from the cartridge with an appropriate volume of methanol or acetonitrile. e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in the mobile phase for HPLC analysis.

Protocol 2: Pre-column Derivatization with Dansyl Chloride

To enhance the detection of this compound by HPLC with fluorescence detection, a pre-column derivatization step is recommended.

1. Derivatization Reaction: a. To the reconstituted sample extract (or a dried aliquot), add 100 µL of 100 mM sodium carbonate buffer (pH 9.5). b. Add 100 µL of dansyl chloride solution (1 mg/mL in acetonitrile). c. Vortex the mixture and incubate at 60°C for 30 minutes in the dark. d. After incubation, add 50 µL of 2% (v/v) acetic acid to stop the reaction. e. Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.

Protocol 3: HPLC-UV Analysis

This protocol describes a general HPLC-UV method for the analysis of underivatized this compound.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B (linear gradient)

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B (linear gradient)

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Protocol 4: LC-MS/MS Analysis

For higher sensitivity and specificity, LC-MS/MS is the preferred method.

1. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of this compound from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Parent Ion (Q1): To be determined based on the mass of this compound ([M+H]+ or [M-H]-).

    • Product Ions (Q3): To be determined by fragmentation of the parent ion.

  • Other Parameters: (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

III. Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Tissue Sample Preparation cluster_analysis Analysis Tissue Tissue Collection (e.g., Kidney, Liver) Homogenization Homogenization Tissue->Homogenization Protein_Precipitation Protein Precipitation (Acetonitrile) Homogenization->Protein_Precipitation SPE Solid-Phase Extraction (Optional Cleanup) Protein_Precipitation->SPE Derivatization Derivatization (e.g., Dansyl Chloride) SPE->Derivatization HPLC_Analysis HPLC-UV or LC-MS/MS Analysis Derivatization->HPLC_Analysis Data Data Acquisition and Quantification HPLC_Analysis->Data

Caption: Experimental workflow for HPLC analysis of this compound in tissues.

This compound-Induced Nephrotoxicity Signaling Pathway

dcvc_nephrotoxicity_pathway cluster_cell Renal Proximal Tubule Cell cluster_mito Mitochondrion DCVC_ext S-(1,2-dichlorovinyl)-L-cysteine (this compound) DCVC_int Intracellular this compound DCVC_ext->DCVC_int Uptake BetaLyase Cysteine Conjugate β-lyase DCVC_int->BetaLyase ReactiveMetabolite Reactive Thiol Metabolite BetaLyase->ReactiveMetabolite Bioactivation MitoDysfunction Mitochondrial Dysfunction ReactiveMetabolite->MitoDysfunction Covalent Binding to Mitochondrial Proteins ATP_Depletion ATP Depletion MitoDysfunction->ATP_Depletion ROS_Production Increased ROS Production MitoDysfunction->ROS_Production CellDeath Cell Death (Apoptosis/Necrosis) ATP_Depletion->CellDeath MPT Mitochondrial Permeability Transition (MPT) ROS_Production->MPT MPT->CellDeath

Caption: Simplified signaling pathway of this compound-induced nephrotoxicity.

Application Notes and Protocols for the Detection of DCVC Metabolites by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvent trichloroethylene (TCE). Understanding its metabolic fate is crucial for assessing the risk associated with TCE exposure and for the development of potential therapeutic interventions. Mass spectrometry (MS)-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity for the detection and quantification of this compound and its metabolites in various biological matrices. These application notes provide detailed protocols for the analysis of this compound metabolites, summarize quantitative data from relevant studies, and illustrate the key metabolic pathways.

Metabolic Pathway of this compound

This compound is formed from the conjugation of TCE with glutathione (GSH), a reaction primarily occurring in the liver. The initial conjugate, S-(1,2-dichlorovinyl)glutathione (DCVG), is then sequentially metabolized by γ-glutamyltransferase (GGT) and dipeptidases to yield this compound. This compound can be further metabolized to the less toxic N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NActhis compound), which is excreted in the urine. Alternatively, this compound can be bioactivated by cysteine S-conjugate β-lyase to a reactive thiol, which is a key event in its toxicity.[1]

DCVC_Metabolism TCE Trichloroethylene (TCE) DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) TCE->DCVG Glutathione-S-transferase (GST) This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) DCVG->this compound γ-Glutamyltransferase (GGT) & Dipeptidase NActhis compound N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NActhis compound) This compound->NActhis compound N-acetyltransferase Reactive_Thiol Reactive Thiol (Nephrotoxicity) This compound->Reactive_Thiol Cysteine S-conjugate β-lyase

Caption: Metabolic pathway of Trichloroethylene (TCE) to this compound and its subsequent metabolites.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound, DCVG, and NActhis compound in Rodent Serum

This protocol is adapted from methodologies described for the analysis of TCE metabolites in mouse serum.

1. Sample Preparation

  • Thaw frozen serum samples on ice.

  • To 50 µL of serum, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analytes).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient starting from 2% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 2% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • DCVG: m/z 407.0 -> 278.0

      • This compound: m/z 216.0 -> 134.0

      • NActhis compound: m/z 258.0 -> 134.0 (Note: These transitions are examples and should be optimized for the specific instrument used).

    • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's guidelines.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum Serum Sample Precipitation Protein Precipitation (Acetonitrile) Serum->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Evaporation Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: General workflow for the LC-MS/MS analysis of this compound metabolites.

Protocol 2: GC-MS Analysis of NActhis compound in Human Urine

This protocol provides a general outline for the determination of the urinary mercapturic acid, NActhis compound, using gas chromatography-mass spectrometry (GC-MS), a method that has been successfully used for quantifying this metabolite in occupationally exposed workers.[2]

1. Sample Preparation (including derivatization)

  • Thaw frozen urine samples to room temperature.

  • To 1 mL of urine, add an internal standard.

  • Acidify the urine sample with hydrochloric acid.

  • Extract the analytes using a solid-phase extraction (SPE) C18 cartridge.

  • Wash the cartridge with water and then elute the analytes with methanol.

  • Evaporate the eluate to dryness.

  • Derivatize the residue by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60°C for 30 minutes to form volatile derivatives.

  • Cool the sample and inject it into the GC-MS system.

2. GC-MS Conditions

  • Gas Chromatography:

    • Column: A capillary column suitable for semi-volatile compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10°C/min, and hold for 5 minutes.

    • Injector: Splitless mode at 250°C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized NActhis compound and the internal standard.

Quantitative Data

The following tables summarize quantitative data for this compound and its metabolites from various studies. It is important to note that concentrations can vary significantly depending on the dose, route of administration, time point of sample collection, and the animal model used.

Table 1: Concentrations of this compound Metabolites in Mouse Tissues after a Single Oral Dose of Trichloroethylene (2100 mg/kg) [1]

MetaboliteTissueTime Point (hr)Concentration (nmol/g or nmol/mL)
DCVGSerum0.5~0.02
1~0.03
2~0.02
This compoundSerum0.5~0.15
1~0.25
2~0.18

Table 2: Urinary Concentrations of NActhis compound in Humans Occupationally Exposed to Trichloroethene [2]

Exposure GroupNActhis compound Concentration (µmole/L)
Exposed Workers2.8 - 3.8

Table 3: Limits of Detection (LOD) and Quantitation (LOQ) for this compound Metabolites

AnalyteMatrixMethodLODLOQReference
This compound, DCVG, NActhis compoundMouse SerumLC-MS/MS0.0057 - 0.0120 nM0.0189 - 0.0401 nM
This compound, DCVGMouse KidneyLC-MS/MS-10 pmol/g (this compound), 1 pmol/g (DCVG)

Discussion

The provided protocols offer a starting point for the development and validation of methods for the analysis of this compound metabolites. It is crucial to optimize and validate these methods for the specific application and matrix of interest. The choice between LC-MS/MS and GC-MS will depend on the target analyte and the available instrumentation. LC-MS/MS is generally preferred for the simultaneous analysis of multiple, non-volatile metabolites like this compound, DCVG, and NActhis compound. GC-MS is a robust technique for the analysis of volatile or semi-volatile compounds after derivatization, such as NActhis compound.

The quantitative data highlight the low levels at which these metabolites are often present in biological systems, underscoring the need for sensitive analytical methods. The concentrations of this compound and its metabolites are valuable biomarkers of TCE exposure and can provide insights into the mechanisms of its toxicity. Further research is needed to establish comprehensive pharmacokinetic profiles of these metabolites in different species, including humans, to better inform risk assessment models.

References

Application Notes and Protocols for Establishing a Dose-Response Curve for S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic and hepatotoxic metabolite of the industrial solvents trichloroethylene (TCE) and tetrachloroethylene (perchloroethylene). Understanding the dose-dependent toxic effects of this compound is crucial for risk assessment and the development of potential therapeutic interventions. These application notes provide a comprehensive guide to establishing a dose-response curve for this compound in an in vitro setting. The protocols outlined below describe key assays to assess cytotoxicity, apoptosis, and oxidative stress, which are critical endpoints for evaluating this compound-induced cellular damage.

Data Presentation: Summary of this compound in vitro Toxicity

The following table summarizes quantitative data from published studies on the effects of this compound on various cell lines. This information can serve as a starting point for designing dose-response experiments.

Cell TypeThis compound Concentration RangeExposure TimeObserved Effects
Human Proximal Tubular (hPT) Cells10 µM - 1000 µM2 - 48 hoursIncreased LDH release (necrosis) at ≥100 µM after 24 hours. Apoptosis observed at concentrations as low as 10 µM at 2 hours.[1]
Rat Renal Proximal Tubular (PT) and Distal Tubular (DT) Cells0.1 mM - 1 mM24 hoursSignificant increases in LDH release.[2]
Human Placental Trophoblast (BeWo) Cells5 µM - 50 µM48 - 72 hoursDecreased cell viability and increased cytotoxicity at 50 µM after 48 hours.[3][4] After 72 hours, decreased cell viability was observed at 10, 20, and 50 µM.[4]
Human Placental Trophoblast (BeWo) Cells (undergoing syncytialization)10 µM - 50 µM48 hoursDecreased cell viability at 50 µM.[3][4]
Human Placental Trophoblast (BeWo) Cells (syncytialized)50 µM48 hoursDecreased cell viability.[3][4]

Experimental Protocols

Cell Culture and this compound Treatment

Objective: To prepare cell cultures for this compound exposure.

Materials:

  • Appropriate cell line (e.g., human proximal tubular cells, BeWo cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • S-(1,2-dichlorovinyl)-L-cysteine (this compound)

  • Vehicle for this compound dissolution (e.g., sterile water or culture medium)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture the selected cell line according to standard protocols.

  • Once cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and perform a cell count.

  • Seed the cells into 96-well plates at a predetermined optimal density.

  • Allow the cells to adhere and grow for 24 hours in the incubator.

  • Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to obtain the desired final concentrations.

  • Remove the culture medium from the wells and replace it with medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for the desired exposure times (e.g., 2, 4, 24, 48, 72 hours).

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

Objective: To quantify cell membrane damage by measuring the release of lactate dehydrogenase.

Protocol:

  • After the this compound exposure period, carefully collect the cell culture supernatant from each well.

  • Follow the instructions of a commercially available LDH cytotoxicity assay kit.

  • Typically, the supernatant is incubated with a reaction mixture containing a substrate for LDH.

  • The enzymatic reaction results in a color change that is proportional to the amount of LDH released.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Cell Viability Assessment: MTT Assay

Objective: To determine cell viability by measuring the metabolic activity of living cells.

Protocol:

  • Following this compound treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • After incubation, add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of the vehicle-treated control cells.

Apoptosis Assessment: Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • After this compound exposure, lyse the cells according to the protocol of a commercial caspase-3 activity assay kit.

  • The cell lysate is then incubated with a caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter molecule.

  • Cleavage of the substrate by active caspase-3 releases the reporter molecule.

  • Measure the absorbance or fluorescence using a microplate reader.

  • The level of caspase-3 activity is proportional to the signal intensity and indicates the extent of apoptosis.

Oxidative Stress Assessment: Intracellular ROS Measurement

Objective: To detect the generation of reactive oxygen species (ROS) within the cells.

Protocol:

  • Following this compound treatment, remove the media and wash the cells with PBS.

  • Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), by incubating them in a solution containing the dye.

  • Intracellular esterases cleave the diacetate group, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent DCF.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment dcvc_prep Prepare this compound Dilutions dcvc_prep->treatment ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay mtt_assay MTT Assay (Viability) treatment->mtt_assay caspase_assay Caspase-3 Assay (Apoptosis) treatment->caspase_assay ros_assay ROS Assay (Oxidative Stress) treatment->ros_assay data_collection Data Collection ldh_assay->data_collection mtt_assay->data_collection caspase_assay->data_collection ros_assay->data_collection dose_response Generate Dose-Response Curve data_collection->dose_response

Caption: Experimental workflow for establishing a this compound dose-response curve.

dcvc_signaling_pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_ox_stress Oxidative Stress cluster_mitochondria Mitochondrial Dysfunction cluster_apoptosis Apoptosis Cascade cluster_outcome Toxicological Outcome This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Bax ↑ Bax Bax->Mito_Damage Bcl2 ↓ Bcl-2 Bcl2->Mito_Damage Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: this compound-induced apoptosis signaling pathway.

References

Application Notes and Protocols for Long-Term, Low-Dose Dichlorovinyl Cysteine (DCVC) Exposure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvents trichloroethylene (TCE) and tetrachloroethylene (perchloroethylene). While acute high-dose exposure to this compound is known to cause severe kidney damage, the effects of long-term, low-dose exposure are less characterized but of significant concern for populations with chronic environmental or occupational exposure. These application notes provide a framework for establishing and utilizing in vivo models to study the chronic toxicity of this compound, with a focus on renal effects. The provided protocols are based on established methodologies and can be adapted for specific research needs.

Data Presentation

The following tables summarize quantitative data from a key study investigating the chronic effects of this compound in a mouse model.

Table 1: Experimental Design for Chronic this compound Exposure in Mice [1]

ParameterDetails
Animal Model Male Swiss-Webster mice
Route of Administration In drinking water
Dose Groups (mg/mL) 0 (Control), 0.01, 0.05, 0.1
Duration of Exposure Up to 37 weeks
Termination Timepoints 4, 8, 21, and 37 weeks

Table 2: Key Toxicological Endpoints Observed in Chronic this compound Mouse Model [1]

EndpointDose Group(s) Showing EffectTime of OnsetDescription of Effect
Growth Retardation 0.05 and 0.1 mg/mLBy 21 weeksEvident growth retardation compared to control group.
Cortical Cataracts 0.1 mg/mLBy 26 weeksDevelopment of cortical cataracts in all animals.
Renal Histopathology 0.01, 0.05, and 0.1 mg/mLBy 4 weeksCytomegaly, nuclear hyperchromatism, and multiple nucleoli in the pars recta region of the kidney.
Later time pointsRenal tubular atrophy and early interstitial fibrosis.
Other Pathological Changes MinorSpleenMinor pathological changes noted.
No effectLiver, BladderNo significant pathological changes observed.

Table 3: Biochemical Markers of this compound-Induced Nephrotoxicity

BiomarkerExpected ChangeRationale
Blood Urea Nitrogen (BUN) IncreaseIndicator of decreased kidney function.
Glutathione (GSH) DecreaseDepletion of this key antioxidant indicates oxidative stress.
Malondialdehyde (MDA) IncreaseMarker of lipid peroxidation, a consequence of oxidative stress.

Experimental Protocols

Protocol 1: Long-Term, Low-Dose this compound Exposure in Mice via Drinking Water

This protocol is adapted from the chronic toxicity study by Jaffe et al. (1984)[1] and incorporates best practices from OECD guidelines for chronic toxicity studies[2][3][4][5].

1. Animal Husbandry and Acclimation:

  • House male Swiss-Webster mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
  • Provide ad libitum access to standard chow and water.
  • Acclimate animals for at least one week prior to the start of the study.

2. Preparation of this compound Dosing Solutions:

  • Prepare fresh this compound solutions in drinking water at the desired concentrations (e.g., 0.01, 0.05, and 0.1 mg/mL).
  • The control group will receive untreated drinking water.
  • Ensure thorough dissolution of this compound. The stability of this compound in water should be determined, and solutions should be replaced accordingly (e.g., weekly).

3. Experimental Procedure:

  • Randomly assign mice to the different dose groups (n=10-20 animals per group is recommended for chronic studies).
  • Replace the standard water bottles with the prepared this compound solutions for the respective groups.
  • Monitor water consumption and body weight weekly to calculate the average daily dose of this compound.
  • Perform daily clinical observations for signs of toxicity, such as changes in appearance, behavior, or signs of morbidity.
  • At predetermined time points (e.g., 4, 8, 21, and 37 weeks), euthanize a subset of animals from each group.

4. Sample Collection and Processing:

  • At termination, collect blood via cardiac puncture for biochemical analysis (BUN, creatinine).
  • Perfuse animals with phosphate-buffered saline (PBS) followed by a fixative (e.g., 10% neutral buffered formalin) for histopathological analysis.
  • Harvest kidneys, liver, spleen, bladder, and eyes.
  • For biochemical assays on tissues (e.g., GSH, MDA), harvest a portion of the kidney and snap-freeze in liquid nitrogen, storing at -80°C until analysis.
  • Fix the remaining tissues in 10% neutral buffered formalin for at least 24 hours before processing for histopathology.

Protocol 2: Histopathological Analysis of Kidney Tissue

1. Tissue Processing and Sectioning:

  • After fixation, dehydrate tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.
  • Cut 4-5 µm thick sections using a microtome.
  • Mount sections on glass slides.

2. Staining:

  • Deparaffinize and rehydrate the tissue sections.
  • Perform Hematoxylin and Eosin (H&E) staining for general morphological assessment.
  • Consider special stains like Masson's trichrome to assess fibrosis.

3. Microscopic Examination:

  • Examine the stained sections under a light microscope.
  • Evaluate for pathological changes, including:
  • Tubular injury (degeneration, necrosis, atrophy)
  • Glomerular changes
  • Interstitial inflammation and fibrosis
  • Cellular abnormalities (cytomegaly, nuclear changes)
  • A semi-quantitative scoring system can be used to grade the severity of the lesions.

Protocol 3: Analysis of Signaling Pathways

1. Western Blot for Nrf2 Activation:

  • Homogenize frozen kidney tissue in RIPA buffer with protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA assay.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane and incubate with primary antibodies against Nrf2 and a loading control (e.g., β-actin or GAPDH).
  • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

2. Immunohistochemistry for NF-κB Activation:

  • Use paraffin-embedded kidney sections.
  • Perform antigen retrieval.
  • Block endogenous peroxidase activity.
  • Incubate with a primary antibody against the p65 subunit of NF-κB.
  • Use a suitable secondary antibody and detection system (e.g., DAB).
  • Counterstain with hematoxylin.
  • Nuclear localization of p65 indicates NF-κB activation.

3. TUNEL Assay for Apoptosis:

  • Use paraffin-embedded or frozen kidney sections.
  • Follow the instructions of a commercial TUNEL assay kit.
  • The assay typically involves labeling the 3'-OH ends of fragmented DNA with a fluorescent molecule or a molecule that can be detected with an enzyme-linked reaction.
  • Counterstain nuclei with a fluorescent dye like DAPI.
  • Visualize TUNEL-positive (apoptotic) cells using a fluorescence microscope.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis Animal_Acclimation Animal Acclimation Dosing Chronic Dosing (Drinking Water) Animal_Acclimation->Dosing DCVC_Preparation This compound Solution Preparation DCVC_Preparation->Dosing Monitoring Clinical Monitoring (Body Weight, Water Intake) Dosing->Monitoring Termination Scheduled Termination Monitoring->Termination Sample_Collection Blood & Tissue Collection Termination->Sample_Collection Biochemistry Biochemical Analysis (BUN, GSH, MDA) Sample_Collection->Biochemistry Histopathology Histopathology Sample_Collection->Histopathology Signaling_Analysis Signaling Pathway Analysis (Western Blot, IHC, TUNEL) Sample_Collection->Signaling_Analysis

Caption: Experimental workflow for long-term, low-dose this compound exposure in mice.

DCVC_Toxicity_Pathway cluster_cellular_stress Cellular Stress cluster_signaling Signaling Pathways cluster_outcome Toxicological Outcome This compound This compound Exposure ROS Increased ROS (Oxidative Stress) This compound->ROS Cataracts Cataract Formation This compound->Cataracts Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Nrf2 Nrf2 Activation ROS->Nrf2 NFkB NF-κB Activation ROS->NFkB Apoptosis Apoptosis Induction ROS->Apoptosis Kidney_Injury Renal Tubular Injury Nrf2->Kidney_Injury Protective Response NFkB->Kidney_Injury Inflammation Apoptosis->Kidney_Injury Cell Death Fibrosis Interstitial Fibrosis Kidney_Injury->Fibrosis

Caption: Hypothesized signaling pathways in chronic this compound-induced nephrotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: S-(1,2-dichlorovinyl)-L-cysteine (DCVC) for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in in vitro assays.

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using this compound solutions for in vitro experiments.

IssuePossible Cause(s)Recommended Solution(s)
This compound fails to dissolve or precipitates out of solution. - Inappropriate solvent selection.- Solvent concentration is too low for the desired this compound concentration.- Temperature of the solvent or medium is too low.- Use an appropriate solvent such as DMSO or sterile phosphate-buffered saline (PBS) to prepare a concentrated stock solution.- Ensure the final solvent concentration in the cell culture medium is as low as possible (ideally ≤ 0.1% for DMSO) to avoid solvent-induced cytotoxicity.[1] - Gently warm the solvent or medium to 37°C to aid dissolution.
Precipitation occurs when adding this compound stock solution to the culture medium. - The final concentration of this compound exceeds its solubility limit in the aqueous medium.- The solvent of the stock solution is immiscible with the culture medium at the added volume.- Prepare a more dilute stock solution to reduce the final concentration of the organic solvent upon addition to the medium.- Add the stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.- Consider a three-step solubilization protocol for highly insoluble compounds.[2]
Inconsistent or unexpected experimental results. - Degradation of this compound in the stock solution.- Inaccurate concentration of the working solution.- Solvent-induced effects on the cells.- Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]- Verify the concentration of your stock solution using a suitable analytical method.- Always include a vehicle control (culture medium with the same final concentration of the solvent used to dissolve this compound) in your experiments to account for any solvent effects.
High levels of cell death in control wells (vehicle control). - The final concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity.- Perform a solvent tolerance assay to determine the maximum concentration of the solvent that your specific cell line can tolerate without significant loss of viability.- Reduce the final solvent concentration to a non-toxic level (e.g., ≤ 0.1% DMSO).[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro assays?

A1: S-(1,2-dichlorovinyl)-L-cysteine (this compound) is soluble in several solvents suitable for in vitro work. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds.[1] Alternatively, this compound can be dissolved in sterile phosphate-buffered saline (PBS) for the preparation of stock solutions.[3]

Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[1] However, the tolerance to DMSO can vary between different cell lines. It is highly recommended to perform a solvent tolerance test to determine the optimal and non-toxic concentration for your specific cell line.

Q3: How should I prepare a stock solution of this compound?

A3: A common practice is to prepare a concentrated stock solution in an appropriate solvent, which is then diluted to the final working concentration in the cell culture medium. For example, a 100 mM stock solution of a compound can be prepared in DMSO and then diluted 1:1000 in the medium to achieve a final concentration of 100 µM with a final DMSO concentration of 0.1%.[1] Another protocol describes preparing a 1 mM stock solution of this compound in PBS.[3]

Q4: How should I store my this compound stock solution?

A4: To maintain the stability and integrity of this compound, it is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C. This practice helps to minimize the number of freeze-thaw cycles, which can lead to the degradation of the compound.[3]

Q5: My this compound solution appears cloudy after being added to the culture medium. What should I do?

A5: Cloudiness or precipitation upon addition to the culture medium indicates that the solubility limit of this compound in the aqueous environment has been exceeded. To address this, you can try the following:

  • Use a lower final concentration of this compound.

  • Prepare a more dilute stock solution to reduce the concentration of the organic solvent when added to the medium.

  • Add the stock solution to the medium slowly and with constant, gentle agitation.

  • For particularly challenging compounds, a three-step solubilization method involving initial dissolution in an organic solvent, followed by dilution in fetal bovine serum (FBS), and finally in the culture medium, may improve solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • S-(1,2-dichlorovinyl)-L-cysteine (this compound) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the required amount of this compound powder to prepare the desired volume of a 100 mM solution.

  • Transfer the this compound powder to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Gently vortex the tube until the this compound is completely dissolved. If necessary, warm the solution briefly to 37°C to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

This protocol details the dilution of a DMSO stock solution to the final working concentration in the cell culture medium.

Materials:

  • 100 mM this compound in DMSO stock solution

  • Pre-warmed complete cell culture medium

Procedure:

  • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your total volume of culture medium. For example, to prepare 1 mL of a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of culture medium (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.

  • Add the calculated volume of the this compound stock solution to the pre-warmed culture medium.

  • Mix thoroughly by gentle pipetting or inverting the tube.

  • Use the freshly prepared working solution for your in vitro assay immediately.

Signaling Pathways and Experimental Workflows

This compound-Induced Intrinsic Apoptosis Pathway

S-(1,2-dichlorovinyl)-L-cysteine (this compound) induces cell death primarily through the intrinsic, or mitochondrial, pathway of apoptosis. This process is initiated by the bioactivation of this compound into a reactive metabolite that causes mitochondrial stress and damage.

DCVC_Apoptosis_Pathway This compound This compound Bioactivation Bioactivation (e.g., by β-lyase) This compound->Bioactivation ReactiveMetabolite Reactive Metabolite Bioactivation->ReactiveMetabolite Mitochondrion Mitochondrion ReactiveMetabolite->Mitochondrion induces stress Bcl2_Family Bcl-2 Family (Bax, Bak activation; Bcl-2, Bcl-xL inhibition) Mitochondrion->Bcl2_Family MOMP MOMP Bcl2_Family->MOMP regulates CytochromeC Cytochrome c Release MOMP->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleaves Caspase3 Active Caspase-3 Caspase9->Caspase3 Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Workflow for In Vitro this compound Cytotoxicity Assay

This diagram outlines a typical workflow for assessing the cytotoxicity of this compound in a cell-based assay.

DCVC_Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare this compound Stock Solution Working_Sol_Prep Prepare Working Solutions Stock_Prep->Working_Sol_Prep Treatment Treat Cells with this compound (and Vehicle Control) Working_Sol_Prep->Treatment Cell_Seeding Seed Cells in Multi-well Plate Cell_Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, LDH) Incubation->Viability_Assay Data_Acquisition Acquire Data (e.g., Plate Reader) Viability_Assay->Data_Acquisition Data_Analysis Analyze Data and Determine IC50 Data_Acquisition->Data_Analysis

Caption: Workflow for a this compound in vitro cytotoxicity assay.

References

preventing degradation of S-(1,2-dichlorovinyl)-L-cysteine in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-(1,2-dichlorovinyl)-L-cysteine (DCVC). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution and to provide guidance on troubleshooting common experimental challenges.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound solutions.

Issue 1: Inconsistent or lower-than-expected experimental results.

  • Possible Cause: Degradation of this compound in your stock or working solutions. This compound is susceptible to oxidation and other degradation pathways.

  • Solution:

    • Prepare fresh solutions: It is highly recommended to prepare this compound solutions fresh for each experiment.

    • Proper storage: If storage is necessary, store stock solutions at -20°C or below in small, single-use aliquots to minimize freeze-thaw cycles.[1]

    • Use appropriate solvents and buffers: Dissolve this compound in degassed, deionized water or a suitable buffer at a slightly acidic pH to improve stability. For cell culture experiments, prepare a concentrated stock solution in a compatible solvent (e.g., DMSO or sterile PBS) and dilute it into the culture medium immediately before use.

    • Consider antioxidants: The inclusion of antioxidants in your buffer can help mitigate oxidative degradation.

Issue 2: Precipitation observed in this compound solution.

  • Possible Cause 1: The solubility of this compound may be exceeded, particularly in neutral or high pH buffers.

  • Solution: Ensure the concentration of your this compound solution does not exceed its solubility limit in the chosen solvent or buffer. The solubility of the related compound L-cysteine is lowest near its isoelectric point (pI ≈ 5.1) and increases at more acidic or basic pH.[2]

  • Possible Cause 2: Degradation of this compound to less soluble products. The primary oxidation product of cysteine-like compounds is the corresponding disulfide (cystine), which often has lower solubility.

  • Solution: Follow the steps outlined in Issue 1 to minimize degradation. If precipitation persists, consider preparing a fresh solution at a lower concentration or in a different buffer system.

Issue 3: Variability between experimental replicates.

  • Possible Cause: Inconsistent handling of this compound solutions between replicates, leading to varying degrees of degradation.

  • Solution:

    • Standardize solution preparation: Develop and adhere to a strict, standardized protocol for preparing and handling this compound solutions for all experiments.

    • Minimize exposure to air and light: Prepare solutions in a controlled environment, such as a fume hood or an anaerobic chamber, to minimize exposure to oxygen. Protect solutions from light by using amber vials or wrapping containers in foil.

    • Consistent timing: Use prepared solutions within a consistent and short timeframe after preparation for all replicates.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound in solution?

A1: The primary degradation pathway for this compound in solution is oxidation. The sulfur atom in the cysteine moiety is susceptible to oxidation, which can lead to the formation of S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS).[3] DCVCS is a more reactive and potent toxicant than this compound itself.[3] Additionally, this compound can induce lipid peroxidation, suggesting that it can participate in free radical chain reactions.

Q2: What are the optimal storage conditions for this compound solutions?

A2: For short-term storage, this compound solutions should be kept on ice and protected from light. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1] The stability of this compound is generally greater at acidic pH.

Q3: How does pH affect the stability of this compound in solution?

A3: this compound is more stable in acidic solutions. A study has shown that a derivative of this compound is stable in a phosphate buffer at pH 7.4 and under acidic conditions (pH 2) for several hours at 37°C.[4] However, like cysteine, this compound is more prone to oxidation at neutral to basic pH. Therefore, preparing and storing this compound solutions in a slightly acidic buffer may enhance stability.

Q4: Can I use antioxidants to prevent this compound degradation?

A4: Yes, antioxidants can help to mitigate the oxidative degradation of this compound. While specific studies on the effect of various antioxidants on this compound stability are limited, general principles for stabilizing cysteine-containing compounds apply. The use of antioxidants such as (±)-α-tocopherol has been shown to attenuate some of the downstream effects of this compound, like lipid peroxidation. Other potential antioxidants to consider include ascorbic acid (Vitamin C) and metal chelators like EDTA to prevent metal-catalyzed oxidation.

Q5: What is the recommended procedure for preparing a this compound stock solution?

A5: To prepare a stable this compound stock solution, it is recommended to:

  • Use a high-purity grade of this compound powder.

  • Weigh the required amount of this compound in a controlled environment to minimize exposure to air.

  • Dissolve the powder in a degassed, sterile, and slightly acidic solvent (e.g., phosphate-buffered saline, pH 6.0-6.5). For cell culture applications, a concentrated stock can be prepared in DMSO.

  • Vortex briefly until fully dissolved.

  • If not for immediate use, dispense into single-use, light-protected (amber) vials and store at -20°C or below.

Quantitative Data Summary

ParameterConditionObservationReference
Stability Phosphate Buffer (pH 7.4)Stable for several hours at 37°C[4]
Stability Acidic Conditions (pH 2)Stable for several hours at 37°C[4]
Reactivity In the presence of Glutathione (GSH) at 37°C, pH 7.4A biotinylated this compound sulfoxide derivative (NB-DCVCS) has a half-life of 39.6 minutes. The two diastereomers of DCVCS have half-lives of 14.4 and 6 minutes.[4]

Experimental Protocols

Protocol 1: Preparation of a Stabilized S-(1,2-dichlorovinyl)-L-cysteine (this compound) Stock Solution

Materials:

  • S-(1,2-dichlorovinyl)-L-cysteine (this compound) powder

  • Sterile, degassed, deionized water or phosphate-buffered saline (PBS), pH 6.0

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-cool the degassed water or PBS to 4°C.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Add the appropriate volume of cold, degassed water or PBS to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution gently until the this compound is completely dissolved.

  • Immediately aliquot the stock solution into single-use, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C until use.

  • When ready to use, thaw an aliquot quickly and keep it on ice. Use the solution within a few hours of thawing and discard any unused portion.

Protocol 2: Stability Assessment of this compound Solutions by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the stability of a this compound solution under specific conditions (e.g., pH, temperature, light exposure).

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase: e.g., a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B)

  • HPLC vials

Procedure:

  • Initial Analysis (T=0):

    • Prepare the this compound solution according to Protocol 1.

    • Immediately dilute a sample of the solution to a suitable concentration for HPLC analysis.

    • Inject the sample onto the HPLC system and record the chromatogram. The peak area of this compound at T=0 will serve as the baseline.

  • Stability Study:

    • Subject the remaining this compound solution to the desired stress condition (e.g., incubate at 37°C, expose to a specific pH buffer, or expose to light).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Dilute the aliquot to the same concentration as the T=0 sample.

    • Inject the sample onto the HPLC system and record the chromatogram.

  • Data Analysis:

    • Measure the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

    • Monitor for the appearance of new peaks in the chromatogram, which would indicate the formation of degradation products.

Visualizations

This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) Oxidation Oxidation (e.g., by reactive oxygen species) This compound->Oxidation Primary Degradation Pathway LipidPeroxidation Lipid Peroxidation This compound->LipidPeroxidation DCVCS S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS) (More reactive) Oxidation->DCVCS CellularDamage Cellular Damage LipidPeroxidation->CellularDamage

Caption: Primary degradation pathway of this compound in solution.

cluster_prep Solution Preparation cluster_stability Stability Testing cluster_analysis Data Analysis start Weigh this compound Powder dissolve Dissolve in Degassed, Acidic Buffer (e.g., pH 6.0) start->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Amber Vials vortex->aliquot store Store at -20°C or below aliquot->store thaw Thaw Aliquot store->thaw stress Apply Stress Condition (pH, Temp, Light) thaw->stress sample Sample at Time Points stress->sample hplc Analyze by HPLC sample->hplc quantify Quantify this compound Peak Area hplc->quantify calculate Calculate % Remaining quantify->calculate plot Plot Degradation Curve calculate->plot

Caption: Experimental workflow for this compound stability assessment.

start Inconsistent Results? check_prep Review Solution Preparation Protocol start->check_prep Yes check_storage Verify Storage Conditions check_prep->check_storage check_handling Assess Experimental Handling check_storage->check_handling use_fresh Prepare Fresh Solution check_handling->use_fresh add_antioxidant Consider Adding Antioxidant use_fresh->add_antioxidant re_run Re-run Experiment add_antioxidant->re_run

Caption: Troubleshooting logic for inconsistent this compound results.

References

Technical Support Center: Troubleshooting DCVC Experimental Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for drug-conjugated virus-like particle (DCVC) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome common experimental artifacts encountered during this compound studies.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common experimental artifacts in this compound studies?

    • How can I prevent aggregation of my DCVCs?

    • What are acceptable endotoxin levels for in vitro and in vivo experiments?

    • How can I minimize off-target effects of my DCVCs?

  • Troubleshooting Guides

    • Troubleshooting this compound Aggregation

    • Troubleshooting Endotoxin Contamination

    • Troubleshooting Inconsistent Characterization Results

    • Troubleshooting Off-Target Effects in Cell-Based Assays

  • Experimental Protocols

    • Dynamic Light Scattering (DLS) for this compound Size and Aggregation Analysis

    • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for this compound Characterization

    • Bicinchoninic Acid (BCA) Assay for this compound Protein Concentration

    • Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Quantification

  • Signaling Pathways and Workflows

    • Innate Immune Signaling Activated by this compound Contaminants

    • General Workflow for this compound Preparation and Characterization

Frequently Asked Questions (FAQs)

What are the most common experimental artifacts in this compound studies?

The most frequently encountered experimental artifacts in this compound studies include:

  • Aggregation: DCVCs can aggregate due to various factors such as improper buffer conditions, high concentrations, or the conjugation process itself. Aggregation can affect the efficacy, toxicity, and immunogenicity of the DCVCs.[1][2][3]

  • Endotoxin Contamination: Endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, are common contaminants in biological preparations.[4] They can elicit strong inflammatory responses in both in vitro and in vivo experiments, leading to misinterpretation of results.[4][5]

  • Inconsistent Characterization: Discrepancies in size, drug-to-particle ratio, and stability measurements can arise from using inappropriate analytical techniques or from artifacts within the measurement process itself.

  • Off-Target Toxicity: The conjugated drug may be released prematurely or the VLP carrier itself might interact with non-target cells, leading to unexpected toxicity.[6][7][8][9]

How can I prevent aggregation of my DCVCs?

Preventing aggregation is crucial for obtaining reliable and reproducible results. Here are some key strategies:

  • Optimize Buffer Conditions: Screen different buffer components, pH, and ionic strength to find the optimal conditions for your specific this compound.

  • Control Concentration: Avoid excessively high this compound concentrations during storage and experiments.

  • Gentle Handling: Minimize mechanical stress from harsh vortexing or multiple freeze-thaw cycles.

  • Incorporate Excipients: Consider adding stabilizing excipients, such as sugars or non-ionic surfactants, to your formulation.

  • Refine Conjugation Chemistry: The method used for drug conjugation can impact VLP stability. Exploring different linkers and conjugation strategies may reduce aggregation.

What are acceptable endotoxin levels for in vitro and in vivo experiments?

Acceptable endotoxin levels vary depending on the experimental system. The FDA's guideline for parenteral drugs is a maximum of 5 Endotoxin Units (EU) per kilogram of body weight for intravenous administration.[4]

Experimental SystemRecommended Endotoxin Limit
In vitro cell culture assays< 0.1 - 1.0 EU/mL
In vivo studies (mice)< 0.15 EU per mouse (for a 30g mouse)[4]
In vivo studies (general preclinical)Derived from the human dose limit (5 EU/kg) and scaled for the animal model.[10]

Note: It is crucial to establish the endotoxin sensitivity of your specific cell lines or animal models, as responses can vary.

How can I minimize off-target effects of my DCVCs?

Minimizing off-target effects is critical for the therapeutic potential of DCVCs. Consider the following:

  • Linker Stability: Employ linkers that are stable in circulation but are cleaved specifically at the target site (e.g., by tumor-specific enzymes).

  • Target Specificity: Ensure the targeting moiety on the VLP has high affinity and specificity for the target receptor.

  • Control Experiments: Include appropriate controls in your assays, such as unconjugated VLPs and the free drug, to differentiate between target-specific and off-target effects.[11][12]

  • Thorough Characterization: Ensure your this compound preparation is free of aggregates and other impurities that might contribute to non-specific uptake and toxicity.

Troubleshooting Guides

Troubleshooting this compound Aggregation
Symptom Possible Cause Troubleshooting Steps
High Polydispersity Index (PDI) in DLS - Sample aggregation- Presence of dust or other contaminants- Filter the sample through a 0.22 µm filter before analysis.- Centrifuge the sample at low speed to pellet large aggregates.- Optimize buffer conditions (pH, ionic strength).- Screen for stabilizing excipients.
Unexpected high molecular weight species in SEC-MALS - Formation of soluble aggregates- Non-specific binding to the SEC column- Perform a blank run to check for column shedding.- Screen different mobile phase compositions to reduce non-specific binding.- Use a lower flow rate to improve resolution.[13]
Visible precipitates in the sample - Severe aggregation or precipitation- Centrifuge the sample and analyze the supernatant.- Re-evaluate the formulation and storage conditions.- Consider a different conjugation strategy.
Troubleshooting Endotoxin Contamination
Symptom Possible Cause Troubleshooting Steps
High endotoxin levels in LAL assay - Contamination from expression system (e.g., E. coli)- Contamination from reagents or labware- Use endotoxin-free water, buffers, and labware.- Implement an endotoxin removal step in your purification protocol (e.g., detergent-based removal, ion-exchange chromatography).[14][15][16]
Unexpected inflammatory response in cell-based assays or animal models - Endotoxin contamination- Test all components of the experimental system for endotoxin levels.- Include a positive control for endotoxin response (e.g., LPS alone).
Troubleshooting Inconsistent Characterization Results
Symptom Possible Cause Troubleshooting Steps
Variable DLS results between measurements - Sample instability- Cuvette contamination- Ensure the cuvette is thoroughly cleaned before each measurement.- Allow the sample to equilibrate to the instrument temperature.- Increase the number of acquisitions to improve statistical accuracy.
Discrepancy between DLS and SEC-MALS data - DLS is more sensitive to larger particles- SEC may induce aggregation or dissociation- Use both techniques as orthogonal methods for a comprehensive analysis.- Be aware of the limitations of each technique.
Inaccurate drug loading quantification - Interference from VLP components in the assay- Incomplete drug release for measurement- Use appropriate controls (unconjugated VLPs) to subtract background.- Optimize the method for releasing the conjugated drug before quantification.
Troubleshooting Off-Target Effects in Cell-Based Assays
Symptom Possible Cause Troubleshooting Steps
Toxicity observed in non-target cells - Premature drug release- Non-specific uptake of DCVCs- Endotoxin contamination- Test the stability of the this compound and linker in relevant biological media.- Include unconjugated VLPs and free drug as controls.- Ensure endotoxin levels are below the stimulatory threshold for the cell type used.
Activation of inflammatory pathways in the absence of the target - VLP interaction with innate immune receptors- Presence of contaminants (e.g., endotoxin, nucleic acids)- Characterize the surface properties of the VLP.- Use knockout cell lines for specific immune receptors to identify the pathway involved.

Experimental Protocols

Dynamic Light Scattering (DLS) for this compound Size and Aggregation Analysis
  • Sample Preparation:

    • Filter the this compound sample through a 0.22 µm syringe filter into a clean, dust-free cuvette.

    • Ensure the sample concentration is within the instrument's optimal range.

    • Allow the sample to equilibrate to the instrument's temperature for at least 5 minutes.

  • Instrument Setup:

    • Set the correct solvent viscosity and refractive index for the buffer.

    • Select an appropriate measurement duration and number of acquisitions.

  • Data Acquisition and Analysis:

    • Perform the measurement and analyze the correlation function to obtain the size distribution, Z-average diameter, and Polydispersity Index (PDI).

    • A PDI value below 0.3 generally indicates a monodisperse sample.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for this compound Characterization
  • System Preparation:

    • Equilibrate the SEC column and MALS detector with filtered and degassed mobile phase until baselines are stable.[13]

  • Sample Injection:

    • Inject a filtered sample of known concentration onto the column.

  • Data Collection:

    • Collect data from the UV, MALS, and refractive index (RI) detectors.

  • Data Analysis:

    • Use the appropriate software to calculate the molar mass and size distribution across the elution profile.

    • The presence of peaks eluting earlier than the main this compound peak is indicative of aggregation.

Bicinchoninic Acid (BCA) Assay for this compound Protein Concentration
  • Standard Preparation:

    • Prepare a series of protein standards of known concentrations (e.g., using bovine serum albumin - BSA).

  • Sample Preparation:

    • Dilute the this compound sample to fall within the linear range of the standard curve.

  • Assay Procedure:

    • Add the BCA working reagent to both standards and samples in a microplate.[13][17]

    • Incubate the plate at 37°C for 30 minutes.[18]

    • Cool the plate to room temperature and measure the absorbance at 562 nm.

  • Calculation:

    • Generate a standard curve by plotting the absorbance of the standards versus their concentration.

    • Determine the concentration of the this compound sample by interpolating its absorbance on the standard curve.

Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Quantification
  • Sample and Control Preparation:

    • Prepare dilutions of the this compound sample and a positive control (endotoxin standard).

    • Use endotoxin-free water for all dilutions.

  • Assay Performance:

    • Add the LAL reagent to the samples and controls in a pyrogen-free microplate or tubes.

    • Incubate at 37°C for the time specified by the kit manufacturer.

  • Detection:

    • Measure the reaction (e.g., gel clot formation, turbidity, or color change) according to the specific LAL assay format being used.

  • Quantification:

    • Compare the reaction of the sample to the standard curve to determine the endotoxin concentration in EU/mL.

Signaling Pathways and Workflows

Innate Immune Signaling Activated by this compound Contaminants

Endotoxin (LPS) and VLP aggregates can be recognized by Pattern Recognition Receptors (PRRs) on immune cells, leading to the activation of downstream signaling pathways and the production of inflammatory cytokines. This can be a significant artifact in studies assessing the immunogenicity or efficacy of DCVCs.

Innate_Immune_Activation cluster_0 This compound Preparation Artifacts cluster_1 Pattern Recognition Receptors (PRRs) cluster_2 Downstream Signaling cluster_3 Cellular Response Endotoxin Endotoxin (LPS) TLR4 TLR4/MD-2/CD14 Endotoxin->TLR4 binds Aggregates VLP Aggregates TLR2 TLR2/TLR6 Aggregates->TLR2 may bind MyD88 MyD88 TLR4->MyD88 TLR2->MyD88 NFkB NF-κB Activation MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces transcription

Caption: Potential activation of innate immune pathways by this compound contaminants.

General Workflow for this compound Preparation and Characterization

This workflow outlines the key steps from this compound production to characterization, highlighting critical quality control points to minimize artifacts.

DCVC_Workflow cluster_0 Production & Purification cluster_1 Drug Conjugation cluster_2 Characterization & Quality Control cluster_3 Functional Assays VLP_Production VLP Production (e.g., E. coli, insect cells) Purification VLP Purification VLP_Production->Purification Endotoxin_Removal Endotoxin Removal (if necessary) Purification->Endotoxin_Removal Conjugation Drug Conjugation Endotoxin_Removal->Conjugation Purification_this compound Purification of this compound Conjugation->Purification_this compound Concentration Protein Concentration (BCA/Bradford) Purification_this compound->Concentration Size_Aggregation Size & Aggregation (DLS, SEC-MALS) Purification_this compound->Size_Aggregation Drug_Loading Drug Loading (e.g., UV-Vis, HPLC) Purification_this compound->Drug_Loading Endotoxin_QC Endotoxin Level (LAL Assay) Purification_this compound->Endotoxin_QC In_Vitro In Vitro Assays Concentration->In_Vitro In_Vivo In Vivo Studies Concentration->In_Vivo Size_Aggregation->In_Vitro Size_Aggregation->In_Vivo Drug_Loading->In_Vitro Drug_Loading->In_Vivo Endotoxin_QC->In_Vitro Endotoxin_QC->In_Vivo

Caption: A general experimental workflow for this compound studies.

References

Technical Support Center: Optimizing DCVC Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing S-(1,2-dichlorovinyl)-L-cysteine (DCVC) concentration for cytotoxicity assays. Find answers to frequently asked questions, troubleshooting tips for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound, a metabolite of the industrial solvent trichloroethylene, induces cytotoxicity through a dual mechanism involving both apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[1][2] At lower concentrations and earlier time points, this compound primarily triggers apoptosis.[1][2] Conversely, higher concentrations and longer exposure times tend to lead to necrosis.[1][3] The cytotoxic effects are often mediated by mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and subsequent lipid peroxidation.[4][5]

Q2: What is a typical starting concentration range for this compound in cytotoxicity assays?

A2: The optimal concentration of this compound is highly dependent on the cell type and the duration of exposure. For initial experiments, a broad range of concentrations is recommended to determine the sensitivity of your specific cell model. Based on published data, a starting range of 10 µM to 1000 µM is often used.[1][2] For sensitive cell lines like human proximal tubular (hPT) cells, effects can be observed at concentrations as low as 10 µM.[1][6]

Q3: How does exposure time influence this compound cytotoxicity?

A3: Exposure time is a critical factor. Apoptotic effects can be detected as early as 2-4 hours after this compound treatment, while necrotic effects, such as lactate dehydrogenase (LDH) release, are more prominent after 24 hours or longer.[1] It is advisable to perform time-course experiments to identify the optimal endpoint for your specific research question.

Q4: Which cytotoxicity assay is best for studying this compound's effects?

A4: Given this compound's impact on mitochondrial function, relying solely on metabolic assays like the MTT assay can be misleading.[7] The MTT assay measures metabolic activity, which can be affected by mitochondrial dysfunction even before cell death occurs.[7] Therefore, it is recommended to use a multi-parametric approach. Combining a metabolic assay with an assay that measures membrane integrity (like LDH release or trypan blue exclusion) or a specific marker of apoptosis (like caspase activity or Annexin V staining) will provide a more comprehensive understanding of this compound's cytotoxic mechanism.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or the presence of air bubbles in the wells.[8]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. Inspect plates for bubbles before incubation and remove them with a sterile pipette tip if necessary.[8]
Higher than expected necrosis at low this compound concentrations The chosen cell line may be particularly sensitive to this compound. The assay endpoint may be too late, allowing early apoptotic cells to progress to secondary necrosis.Perform a time-course experiment to assess earlier time points. Consider using a cell line with known resistance to this compound as a control. Titrate the this compound concentration further to identify a clear apoptotic window.
Low signal or no dose-response observed The this compound concentration range may be too low for the specific cell type or the exposure time may be too short. The chosen cytotoxicity assay may not be sensitive enough.Test a wider and higher range of this compound concentrations. Increase the incubation time. Consider using a more sensitive assay, for example, a luminescence-based caspase activity assay for apoptosis.
Discrepancy between MTT and LDH assay results This compound can inhibit mitochondrial respiration, leading to a decrease in MTT reduction without immediate cell membrane rupture (LDH release).[7]This is an expected outcome due to this compound's mechanism. Report the results from both assays, as they provide different and complementary information about metabolic dysfunction and cell death.

Quantitative Data Summary

The following table summarizes effective this compound concentrations from published studies. Note that these values are cell-type specific and should be used as a starting point for your own optimization.

Cell Type Assay Concentration Range Exposure Time Observed Effect Reference
Human Proximal Tubular (hPT) CellsLDH Release≥ 100 µM≥ 24 hSignificant increase in necrosis.[1]
Human Proximal Tubular (hPT) CellsFlow Cytometry (Propidium Iodide)10 µM2 hOnset of apoptosis.[1]
Human Proximal Tubular (hPT) CellsDNA Synthesis Analysis10 µM4 hStimulation of cell proliferation at low concentrations.[1]
Human Trophoblast Cells (HTR-8/SVneo)Oxygen Consumption20 µM6-12 hAltered mitochondrial function.[4]
Human Trophoblast Cells (HTR-8/SVneo)Flow Cytometry, Caspase Activity10 - 100 µMup to 24 hTime- and concentration-dependent increase in apoptosis and lipid peroxidation.[9]
BeWo Cells (Choriocarcinoma)Cell Viability, Caspase 3/7 Activity50 µM24-48 hDecreased viability and increased apoptosis.[5][10]

Experimental Protocols

Protocol: Determining Optimal this compound Concentration using a Multi-Parametric Approach

This protocol outlines a method to determine the optimal this compound concentration by simultaneously assessing metabolic activity (MTT assay) and membrane integrity (LDH assay).

1. Cell Seeding:

  • Culture your cells of interest to ~80% confluency.

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well plate at a pre-determined optimal density.

  • Incubate for 24 hours to allow for cell attachment.

2. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

  • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µM).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations to the respective wells.

  • Include wells with untreated cells (negative control) and cells treated with a lysis agent (positive control for LDH assay).

  • Incubate for the desired exposure time (e.g., 24 hours).

3. LDH Assay:

  • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.

  • Read the absorbance at the recommended wavelength using a microplate reader.

4. MTT Assay:

  • To the remaining 50 µL of medium and cells in the original plate, add 10 µL of MTT reagent (5 mg/mL in PBS).

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • For the LDH assay, calculate the percentage of cytotoxicity relative to the positive control.

  • For the MTT assay, calculate the percentage of cell viability relative to the untreated control.

  • Plot the dose-response curves for both assays to determine the IC50 (inhibitory concentration 50%) or EC50 (effective concentration 50%) values.

Visualizations

DCVC_Cytotoxicity_Pathway This compound This compound Exposure Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Necrosis Necrosis This compound->Necrosis High Concentration Long Exposure ROS Increased ROS Production Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Low Concentration Short Exposure Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Lipid_Peroxidation->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Signaling pathway of this compound-induced cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Analysis Cell_Culture 1. Cell Culture & Seeding DCVC_Prep 2. This compound Serial Dilutions Treatment 3. Cell Treatment with this compound DCVC_Prep->Treatment LDH_Assay 4a. LDH Assay (Supernatant) Treatment->LDH_Assay MTT_Assay 4b. MTT Assay (Remaining Cells) Treatment->MTT_Assay Data_Analysis 5. Data Analysis & IC50 Determination LDH_Assay->Data_Analysis MTT_Assay->Data_Analysis

Caption: Experimental workflow for optimizing this compound concentration.

References

Navigating DCVC-Induced Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in cell viability assays induced by S-(1,2-dichlorovinyl)-L-cysteine (DCVC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cell death?

S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a metabolite of the industrial solvent trichloroethylene.[1][2] Its cytotoxicity is not inherent but arises from metabolic activation within the cell.[1][3] The primary pathway involves the enzyme cysteine conjugate β-lyase (CCBL), which cleaves this compound to form a reactive thiol that can damage cellular components.[1] This bioactivation leads to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, programmed cell death or apoptosis.[1][4]

Q2: Which cell viability assay is best for studying this compound-induced cytotoxicity?

The choice of assay depends on the specific research question. Common assays include:

  • MTT/XTT/WST-1 Assays: These colorimetric assays measure metabolic activity, which generally correlates with cell viability.[5][6] However, they can be affected by changes in cellular metabolism that don't necessarily reflect cell death.[7][8]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a marker of cytotoxicity.[5]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing detailed information about the mode of cell death.[9]

  • Caspase Activity Assays: These luminescent or fluorescent assays measure the activity of caspases (e.g., caspase-3/7), which are key executioner enzymes in the apoptotic pathway.[9]

For a comprehensive understanding, it is often recommended to use a combination of assays that measure different aspects of cell health.

Q3: My results show high variability between replicate wells. What are the common causes?

High variability in replicate wells is a frequent issue in cell-based assays and can stem from several factors:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a major source of variability.[10][11] Ensure thorough but gentle mixing of the cell suspension before and during plating.[10]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can lead to significant differences between wells.[10] Calibrate pipettes regularly and use appropriate pipetting techniques.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter concentrations and affect cell growth.[11] To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental samples.

  • Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase.[10] High passage numbers can lead to phenotypic changes and inconsistent responses.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal or Absorbance Insufficient cell number.Optimize cell seeding density. Perform a titration experiment to find the optimal cell number for your specific cell type and assay.[10][13]
Assay timing is not optimal.The peak of apoptosis or cytotoxicity may occur at a different time point. Conduct a time-course experiment to determine the optimal incubation time with this compound.[14]
Reagent instability.Ensure that all assay reagents are prepared fresh and stored correctly according to the manufacturer's instructions.[10]
High Background Signal High cell density in control wells.Reduce the number of cells seeded per well.[13]
Contamination (e.g., mycoplasma).Regularly test cell cultures for mycoplasma contamination, as it can affect cell metabolism and assay results.
Media components interfering with the assay.Some components in the cell culture medium can react with assay reagents. Run a "media only" control to check for background absorbance.[13]
Inconsistent Dose-Response Curve This compound concentration range is not appropriate.Perform a broad-range dose-response experiment to identify the optimal concentration range for your cell line.
Cell line is resistant to this compound.Some cell lines may have low expression of the bioactivating enzyme CCBL, making them less sensitive to this compound.[2] Consider using a different cell line or a positive control known to be sensitive.
Discrepancy Between Different Viability Assays Assays are measuring different cellular events.An MTT assay measures metabolic activity, which might decrease before membrane integrity is lost (measured by LDH release). This is an expected biological difference. Using multiple assays provides a more complete picture.[5]
This compound interferes with the assay chemistry.As a reactive compound, this compound or its metabolites could potentially interfere with assay reagents. Run appropriate controls, including this compound in cell-free media, to test for interference.

Key Experimental Protocols & Pathways

This compound Bioactivation and Cytotoxicity Pathway

This compound requires bioactivation by the enzyme cysteine conjugate β-lyase (CCBL) to exert its toxic effects. This process generates a reactive thiol that leads to mitochondrial damage, oxidative stress (increased ROS), and the initiation of apoptosis through both intrinsic and extrinsic pathways.

DCVC_Pathway cluster_cell Cell cluster_activation Bioactivation cluster_damage Cellular Damage cluster_apoptosis Apoptosis This compound This compound (extracellular) DCVC_in This compound (intracellular) This compound->DCVC_in Uptake CCBL Cysteine Conjugate β-lyase (CCBL) DCVC_in->CCBL Reactive_Metabolite Reactive Thiol Metabolite Mito_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mito_Dysfunction Oxidative_Stress Oxidative Stress (↑ ROS) Reactive_Metabolite->Oxidative_Stress CCBL->Reactive_Metabolite Cleavage Caspase_Activation Caspase Activation (Caspase-9, Caspase-3/7) Mito_Dysfunction->Caspase_Activation Intrinsic Pathway Oxidative_Stress->Mito_Dysfunction Apoptosis Cell Death Caspase_Activation->Apoptosis

Caption: this compound bioactivation leads to mitochondrial damage and apoptosis.

General Experimental Workflow for a this compound Viability Assay

A typical workflow involves seeding cells, treating them with a range of this compound concentrations, incubating for a defined period, and then performing a viability assay.

Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Allow cells to adhere (24h) A->B D 4. Treat cells with this compound B->D C 3. Prepare this compound serial dilutions C->D E 5. Incubate for defined period (e.g., 24-48h) D->E F 6. Add Viability Assay Reagent (e.g., MTT) E->F G 7. Incubate per protocol instructions F->G H 8. Measure Signal (e.g., Absorbance) G->H I 9. Analyze Data (Calculate % Viability) H->I

Caption: Standard workflow for assessing this compound-induced cytotoxicity.

Caspase Activation Cascade in Apoptosis

This compound-induced cellular stress triggers the intrinsic apoptotic pathway, leading to the activation of a cascade of caspase enzymes, which execute the process of cell death.

Caspase_Cascade cluster_initiator Initiation Phase cluster_execution Execution Phase Stress Mitochondrial Stress (from this compound) CytC Cytochrome c (released) Stress->CytC Apaf1 Apaf-1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome CytC->Apaf1 Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 cleaves & activates Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic pathway of caspase activation during apoptosis.

Protocol: Multiplexed Viability and Cytotoxicity Assay

This protocol uses a multiplexed assay to simultaneously measure the number of live and dead cells in the same well, providing a robust internal control.

Materials:

  • Cells of interest

  • 96-well clear-bottom tissue culture plates

  • This compound stock solution

  • Multiplex Viability and Cytotoxicity Assay Kit (e.g., Promega's MultiTox-Glo)[2]

  • Plate reader capable of measuring fluorescence and luminescence

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Dilute the cell suspension to the optimized seeding density (e.g., 10,000 cells/well) in 100 µL of culture medium.[2]

    • Plate the cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2X the final desired concentration.

    • Remove the old medium from the cells and add 100 µL of the appropriate this compound dilution or control medium.

    • Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).

  • Assay Measurement:

    • Viability Reading (Fluorescence):

      • Add 50 µL of the viability assay reagent (containing a fluorogenic peptide substrate) to each well.[2]

      • Incubate at 37°C for a minimum of 30 minutes, protected from light.

      • Measure fluorescence using a plate reader (this signal is proportional to the number of live cells).[2]

    • Cytotoxicity Reading (Luminescence):

      • Following the fluorescence reading, add 50 µL of the cytotoxicity assay reagent (containing a luminogenic peptide substrate) to each well.[2]

      • Incubate at room temperature for 15-30 minutes.

      • Measure luminescence (this signal is proportional to the number of dead cells).[2]

  • Data Analysis:

    • Subtract the background (media only) from all readings.

    • Calculate the percentage of viability and cytotoxicity relative to the vehicle-treated control wells.

Parameter Recommendation Rationale
Cell Seeding Density 5,000 - 20,000 cells/wellTo ensure a measurable signal without overgrowth. Optimize for your cell line.[10]
This compound Concentration 5 µM - 100 µMEffective range observed in various studies.[1] Should be optimized for each cell type.
Incubation Time 12 - 48 hoursAllows for this compound metabolism and induction of apoptosis.[1][4]
Assay Controls Untreated cells, Vehicle control, "Media only" blankEssential for data normalization and background correction.[13]

References

Technical Support Center: S-1,2-dichlorovinyl-L-cysteine (DCVC)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-1,2-dichlorovinyl-L-cysteine (DCVC). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A stock solution of this compound can be prepared in phosphate-buffered saline (PBS). It is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles.

Q2: How should this compound stock solutions be stored?

This compound stock solutions should be stored at -20°C in small aliquots to prevent degradation from repeated freezing and thawing. Before each experiment, an aliquot can be thawed quickly in a 37°C water bath.[1]

Q3: At what concentrations is this compound typically used in cell culture experiments?

The effective concentration of this compound can vary significantly depending on the cell type and the endpoint being measured. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Published studies have used concentrations ranging from 10 µM to 100 µM.[1]

Q4: Is this compound stable in cell culture media?

This compound, being an L-cysteine analog, is susceptible to degradation in cell culture media. The rate of degradation can be influenced by the specific medium composition, temperature, pH, and the presence of metal ions. It is recommended to prepare fresh this compound-containing media for each experiment.

Q5: Which cell culture medium is best for experiments with this compound?

The choice of medium (e.g., DMEM, RPMI-1640) depends on the cell line being used. While there is no definitive "best" medium for this compound stability, it is crucial to be consistent with the medium used throughout an experimental series to ensure reproducible results. The stability of this compound may differ between media due to variations in their composition, such as the concentration of amino acids and metal ions.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

Potential Cause 1: Inconsistent this compound Activity due to Instability

  • Troubleshooting Tip: Prepare fresh this compound-containing culture medium immediately before each experiment. Avoid storing diluted this compound solutions for extended periods. Due to its L-cysteine moiety, this compound is prone to oxidation, which can be catalyzed by components in the culture medium.[2][3]

  • Troubleshooting Tip: Minimize the exposure of this compound stock solutions and media to light and elevated temperatures to reduce the rate of degradation.

Potential Cause 2: Inconsistent Cell Health or Density

  • Troubleshooting Tip: Ensure that cells are seeded at a consistent density for all experiments and are in the logarithmic growth phase. Over-confluent or stressed cells may respond differently to this compound treatment.

  • Troubleshooting Tip: Regularly check cell morphology and viability before starting an experiment to ensure the culture is healthy.

Issue 2: No Observable Effect of this compound Treatment

Potential Cause 1: this compound Degradation

  • Troubleshooting Tip: Verify the integrity of your this compound stock. If possible, confirm the concentration and purity of a new batch of this compound. Consider preparing a fresh stock solution from a new vial of solid this compound.

  • Troubleshooting Tip: Increase the concentration of this compound used in your experiment. It is possible that the effective concentration for your cell line and endpoint is higher than initially tested.

Potential Cause 2: Insufficient Incubation Time

  • Troubleshooting Tip: Extend the duration of this compound exposure. Some cellular effects of this compound, such as apoptosis, may require longer incubation times to become apparent.

Issue 3: Unexpected Cell Death in Control Group

Potential Cause 1: Solvent Toxicity

  • Troubleshooting Tip: Ensure that the final concentration of the solvent (e.g., PBS) in the cell culture medium is not toxic to the cells. Always include a vehicle control (medium with solvent but no this compound) in your experimental design.

Potential Cause 2: Contamination

  • Troubleshooting Tip: Visually inspect cultures for signs of microbial contamination (e.g., turbidity, color change in the medium). If contamination is suspected, discard the cultures and decontaminate the incubator and biosafety cabinet.[4][5]

Quantitative Data Summary

The stability of this compound in cell culture media is a critical factor for obtaining reproducible experimental results. The following tables provide representative data on the stability of this compound in two common cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, over a 24-hour period at 37°C. This data is illustrative and actual stability may vary based on specific laboratory conditions and media formulations.

Table 1: Stability of this compound (100 µM) in DMEM at 37°C

Time (hours)Remaining this compound (%)
0100
285
472
855
1241
2418

Table 2: Stability of this compound (100 µM) in RPMI-1640 at 37°C

Time (hours)Remaining this compound (%)
0100
288
478
862
1248
2425

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media by HPLC

This protocol outlines a method to determine the stability of this compound in a chosen cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented as required for your cell line (e.g., with FBS, antibiotics)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Preparation of this compound-containing Medium:

    • Prepare a 1 mM stock solution of this compound in PBS.

    • Spike the cell culture medium with the this compound stock solution to a final concentration of 100 µM. Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Sample Collection and Preparation:

    • At each time point, remove one tube from the incubator.

    • To precipitate proteins, add an equal volume of ice-cold acetonitrile to the medium sample.

    • Vortex briefly and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 220 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B (linear gradient)

      • 35-40 min: 5% B (re-equilibration)

  • Data Analysis:

    • Identify the this compound peak based on its retention time, confirmed by running a standard.

    • Integrate the peak area for this compound at each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the T=0 time point.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_this compound Prepare this compound Stock (1 mM in PBS) prep_media Spike Cell Culture Medium (to 100 µM this compound) prep_this compound->prep_media aliquot Aliquot for Time Points (0, 2, 4, 8, 12, 24h) prep_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect Sample at Each Time Point incubate->collect precipitate Protein Precipitation (Acetonitrile) collect->precipitate centrifuge Centrifuge precipitate->centrifuge hplc HPLC Analysis centrifuge->hplc analyze Data Analysis (% Remaining this compound) hplc->analyze

Workflow for this compound Stability Assessment by HPLC

DCVC_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Mito Mitochondrial Stress This compound->Mito FasL FasL FasR Fas Receptor FasL->FasR DISC DISC Formation (FADD, Pro-Caspase-8) FasR->DISC Casp8 Activated Caspase-8 DISC->Casp8 Casp3 Activated Caspase-3 Casp8->Casp3 CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Induces Oxidative Stress) Keap1_mod Keap1 Modification This compound->Keap1_mod Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Keap1_mod Oxidative Stress Nrf2_release Nrf2 Release Keap1_mod->Nrf2_release Nrf2_nuc Nrf2 Translocation Nrf2_release->Nrf2_nuc ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene_exp Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_exp

References

Technical Support Center: Detection of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of S-(1,2-dichlorovinyl)-L-cysteine (DCVC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the detection of this reactive metabolite in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound in biological samples?

A1: The primary challenges in detecting this compound stem from its inherent chemical properties:

  • Instability: this compound is a reactive electrophile, making it unstable in biological matrices. It can degrade or react with other components in the sample, leading to lower-than-expected concentrations.

  • Covalent Binding: this compound can form covalent adducts with nucleophilic residues on proteins and DNA.[1][2] This sequestration reduces the amount of free this compound available for analysis.

  • Low Concentrations: As a metabolite, this compound is often present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.

  • Matrix Effects: Components of biological matrices (e.g., salts, lipids, proteins) can interfere with the analysis, particularly in mass spectrometry-based methods, leading to ion suppression or enhancement.[3]

Q2: What is the best way to store biological samples intended for this compound analysis?

A2: Due to its instability, proper sample storage is critical. While specific stability data for this compound is limited in the literature, general principles for unstable analytes should be followed. It is recommended to process samples immediately after collection. If storage is necessary, samples should be kept at ultra-low temperatures (-80°C) to minimize degradation. Multiple freeze-thaw cycles should be avoided. For analytes susceptible to enzymatic degradation in blood, prompt separation of plasma or serum is crucial.

Q3: Which analytical techniques are most suitable for this compound detection?

A3: The two primary analytical techniques for the quantification of small molecules like this compound in biological matrices are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

  • HPLC-MS/MS is often preferred due to its high sensitivity and selectivity, allowing for the direct analysis of this compound in complex matrices.[4][5]

  • GC-MS can also be used, but it requires a derivatization step to increase the volatility and thermal stability of this compound.[6]

Troubleshooting Guides

HPLC-MS/MS Analysis

Issue 1: Low or No this compound Signal Detected

Potential Cause Troubleshooting Step
This compound Degradation Ensure samples were processed and stored correctly (see FAQ 2). Prepare fresh calibration standards.
Poor Extraction Recovery Optimize the sample preparation method (see Table 1). Evaluate different extraction techniques (e.g., LLE, SPE).
Ion Suppression Dilute the sample extract to reduce matrix effects. Optimize chromatographic conditions to separate this compound from co-eluting matrix components. Use a matrix-matched calibration curve.
Mass Spectrometer Settings Optimize MS parameters (e.g., collision energy, cone voltage) for this compound and its fragments. Ensure the correct multiple reaction monitoring (MRM) transitions are being monitored.

Issue 2: High Variability in Results

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol. Use an internal standard to normalize for variability.
Instrument Instability Check for leaks in the HPLC system. Ensure the MS is properly calibrated and tuned.
Matrix Effects As mentioned above, employ strategies to mitigate matrix effects.
GC-MS Analysis

Issue 1: Incomplete Derivatization

Potential Cause Troubleshooting Step
Presence of Water Ensure all glassware and solvents are anhydrous, as derivatizing agents are sensitive to moisture.
Suboptimal Reaction Conditions Optimize derivatization temperature and time. Ensure the correct ratio of sample to derivatizing agent.
Degradation of Derivatizing Agent Use fresh derivatizing agent. Store the agent under appropriate conditions (e.g., desiccated, protected from light).

Experimental Protocols

Sample Preparation for this compound Analysis

The choice of sample preparation method is critical for obtaining accurate and reproducible results. Below is a comparison of common techniques.

Table 1: Comparison of Sample Preparation Techniques

Technique Principle Advantages Disadvantages Typical Recovery
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or an acid. The supernatant containing the analyte is then analyzed.[7][8]Simple, fast, and inexpensive.[9]Less clean extracts, potential for significant matrix effects. Analyte may co-precipitate with proteins.[10]Can be >90% but is highly analyte and matrix dependent.[8]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent).Provides cleaner extracts than PPT. Can be optimized by adjusting pH and solvent polarity.Can be labor-intensive and require larger volumes of organic solvents. Emulsion formation can be an issue.[8]Can range from 33-95% depending on the analyte and extraction conditions.[8]
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of solvent.Provides the cleanest extracts with high concentration factors. Highly selective.More complex and expensive than PPT and LLE. Requires method development to select the appropriate sorbent and solvents.Often >90% with proper method development.[11]
Protocol 1: this compound Quantification in Rat Plasma by HPLC-MS/MS (Example)

This protocol is a template and should be optimized for your specific instrumentation and experimental needs. It is based on general procedures for small molecule quantification in plasma.[12]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a pure standard of this compound and its internal standard to find the optimal precursor and product ions.

Protocol 2: Analysis of Urinary N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NA-DCVC)

NA-DCVC is a mercapturic acid metabolite of this compound and can serve as a biomarker of exposure.

  • Sample Preparation (SPE):

    • Centrifuge urine sample to remove sediment.

    • Condition a mixed-mode SPE cartridge with methanol followed by water.

    • Load 1 mL of urine onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analyte with a suitable organic solvent (e.g., methanol with 2% formic acid).

    • Evaporate the eluate and reconstitute in the initial mobile phase for HPLC-MS/MS analysis.

Visualizations

Logical Workflow for Troubleshooting Low this compound Signal

Troubleshooting_Low_Signal start Low or No this compound Signal check_sample Verify Sample Integrity (Storage, Handling) start->check_sample check_prep Evaluate Sample Preparation (Recovery, Matrix Effects) start->check_prep check_instrument Assess Instrument Performance (MS Tuning, HPLC) start->check_instrument sub_sample1 Degradation Suspected check_sample->sub_sample1 sub_prep1 Low Recovery? check_prep->sub_prep1 sub_prep2 Ion Suppression? check_prep->sub_prep2 sub_instrument1 MS Sensitivity Issue? check_instrument->sub_instrument1 action_sample1 Use Fresh Samples/ Standards sub_sample1->action_sample1 Yes action_prep1 Optimize Extraction (LLE, SPE) sub_prep1->action_prep1 Yes action_prep2 Dilute Sample/ Improve Chromatography sub_prep2->action_prep2 Yes action_instrument1 Tune and Calibrate MS sub_instrument1->action_instrument1 Yes end Signal Improved action_sample1->end action_prep1->end action_prep2->end action_instrument1->end

Caption: A logical workflow for troubleshooting low this compound signal.

Experimental Workflow for this compound Analysis

DCVC_Workflow sample Biological Sample (Plasma, Urine, Tissue) prep Sample Preparation sample->prep ppt Protein Precipitation prep->ppt lle Liquid-Liquid Extraction prep->lle spe Solid-Phase Extraction prep->spe analysis Analytical Technique ppt->analysis lle->analysis spe->analysis hplc HPLC-MS/MS analysis->hplc gc GC-MS (with Derivatization) analysis->gc data Data Acquisition and Processing hplc->data gc->data quant Quantification data->quant DCVC_Toxicity_Pathway This compound This compound Metabolism Metabolism by β-lyase This compound->Metabolism ReactiveMetabolite Reactive Thioacylating Intermediate Metabolism->ReactiveMetabolite CovalentBinding Covalent Binding to Cellular Macromolecules ReactiveMetabolite->CovalentBinding MitochondrialDysfunction Mitochondrial Dysfunction CovalentBinding->MitochondrialDysfunction OxidativeStress Oxidative Stress CovalentBinding->OxidativeStress CellDeath Cell Death (Apoptosis/Necrosis) MitochondrialDysfunction->CellDeath OxidativeStress->CellDeath

References

Technical Support Center: Minimizing Variability in Animal Models of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Nephrotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal models of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) nephrotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used to model nephrotoxicity?

A1: S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a metabolite of the common environmental contaminant trichloroethylene. It is a potent and selective nephrotoxicant that primarily targets the proximal tubules of the kidney. In animal models, this compound is used to mimic certain forms of acute kidney injury (AKI), allowing researchers to study the mechanisms of renal damage and repair.

Q2: What are the most common animal species and strains used for this compound nephrotoxicity studies?

A2: Mice and rats are the most frequently used species for studying this compound nephrotoxicity. Commonly reported mouse strains include Swiss-Webster and NMRI. The choice of species and strain can significantly impact the study outcome due to inherent physiological and metabolic differences.

Q3: What is the primary mechanism of this compound-induced nephrotoxicity?

A3: this compound is actively transported into the proximal tubule cells of the kidney. Inside the cells, it is metabolized by the enzyme cysteine conjugate β-lyase to a reactive thiol, which can covalently bind to cellular macromolecules, including proteins and DNA. This process leads to mitochondrial dysfunction, oxidative stress, and ultimately, cell death via apoptosis or necrosis.

Q4: How is this compound typically administered in animal models?

A4: The most common route of administration for this compound in rodent models is intraperitoneal (i.p.) injection. This compound is typically dissolved in a vehicle such as distilled water or saline for injection.

Q5: What are the key sources of variability in this compound nephrotoxicity models?

A5: Several factors can contribute to variability in the outcomes of this compound nephrotoxicity studies. These include:

  • Dose: The severity of nephrotoxicity is dose-dependent.

  • Animal Species and Strain: Different species and strains can exhibit varying sensitivities to this compound.

  • Sex: Sex-related differences in susceptibility to this compound have been reported, with some studies suggesting females may be more susceptible at lower doses and males at higher doses.

  • Age: The renal accumulation of this compound can increase with age, potentially influencing the toxic response.

  • Gut Microbiome: While not extensively studied for this compound specifically, the gut microbiome is known to influence the metabolism of xenobiotics and can be a source of variability in toxicological studies.

  • Diet and Housing Conditions: These factors can affect the overall health and metabolic state of the animals, thereby influencing their response to this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound nephrotoxicity experiments.

Problem Potential Cause(s) Recommended Solution(s)
High variability in kidney injury markers (e.g., BUN, creatinine) between animals in the same group. 1. Inconsistent this compound dosing.2. Differences in animal age, weight, or sex.3. Variation in animal health status.4. Inconsistent timing of sample collection.1. Ensure accurate calculation and administration of this compound dose based on individual animal body weight. Use a calibrated pipette for administration.2. Use animals of the same sex and a narrow age and weight range. Report these characteristics in your methodology.3. Acclimate animals to the facility for at least one week before the experiment. Monitor for any signs of illness.4. Standardize the time of day for dosing and sample collection to minimize circadian rhythm effects.
Inconsistent or lower-than-expected levels of nephrotoxicity. 1. Incorrect this compound dose or degradation of the compound.2. Animal strain is less sensitive to this compound.3. Issues with the vehicle or administration technique.1. Verify the purity and stability of the this compound stock. Prepare fresh solutions for each experiment. Consider a dose-response study to determine the optimal dose for your specific animal strain.2. Review the literature to select a strain with known sensitivity to this compound. If using a new strain, a pilot study is recommended.3. Ensure this compound is fully dissolved in the vehicle. Confirm proper i.p. injection technique to avoid administration into other tissues.
Unexpected mortality in the experimental group. 1. This compound dose is too high for the chosen animal strain, sex, or age.2. Severe nephrotoxicity leading to acute renal failure.1. Reduce the dose of this compound. A preliminary dose-finding study can help establish a non-lethal but effective dose.2. Monitor animals closely for clinical signs of distress (e.g., lethargy, ruffled fur, dehydration). Euthanize animals that reach humane endpoints.
Difficulty in reproducing results from published studies. 1. Subtle differences in experimental protocols (e.g., animal supplier, diet, housing conditions).2. The role of the gut microbiome as an unaddressed variable.1. Carefully replicate all reported experimental parameters. If variability persists, consider standardizing factors not always reported, such as diet composition and light/dark cycle.2. While direct evidence for this compound is limited, consider co-housing animals or using animals from the same source to minimize microbiome-related variability. Acknowledge this as a potential variable in your study.

Data Presentation

Table 1: Example of Dose-Response to this compound in Male Swiss-Webster Mice
This compound Dose (mg/kg, i.p.)Peak Time of InjuryOutcome
1536 hoursReversible renal injury
3072 hoursReversible renal injury
75> 72 hoursProgressive renal injury, acute renal failure, and mortality

This table summarizes qualitative data on dose-response and is intended for illustrative purposes.

Experimental Protocols

Key Experiment: Induction of this compound Nephrotoxicity in Mice

This protocol provides a general framework. Specific parameters should be optimized for your experimental goals.

  • Animal Selection and Acclimation:

    • Species/Strain: Male Swiss-Webster mice (or other appropriate strain).

    • Age/Weight: 8-10 weeks old, 25-30g.

    • Acclimation: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

  • This compound Preparation and Administration:

    • Preparation: Dissolve S-(1,2-dichlorovinyl)-L-cysteine in sterile, distilled water to the desired concentration. Prepare fresh on the day of injection.

    • Dose: Administer a single intraperitoneal (i.p.) injection of this compound at a volume of 10 ml/kg body weight. Doses can range from 15 to 75 mg/kg depending on the desired severity of injury. A vehicle-control group should receive an i.p. injection of distilled water.

  • Monitoring and Sample Collection:

    • Clinical Monitoring: Observe animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.

    • Blood Collection: Collect blood samples via tail vein or terminal cardiac puncture at selected time points (e.g., 24, 48, 72 hours post-injection) for measurement of serum creatinine and blood urea nitrogen (BUN).

    • Urine Collection: House animals in metabolic cages for urine collection to measure markers of kidney injury such as proteinuria and kidney injury molecule-1 (KIM-1).

    • Tissue Collection: At the end of the experiment, euthanize animals and collect kidneys for histopathological analysis (e.g., H&E staining) and molecular studies.

Mandatory Visualization

Signaling Pathway of this compound-Induced Nephrotoxicity

DCVC_Nephrotoxicity_Pathway cluster_uptake Cellular Uptake and Bioactivation cluster_injury Cellular Injury Mechanisms cluster_apoptosis Apoptotic Pathway This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) PTC Proximal Tubule Cell This compound->PTC Transport BetaLyase Cysteine Conjugate β-lyase PTC->BetaLyase ReactiveMetabolite Reactive Thiol Metabolite BetaLyase->ReactiveMetabolite CovalentBinding Covalent Binding to Cellular Macromolecules ReactiveMetabolite->CovalentBinding MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolite->MitochondrialDysfunction Apoptosis Apoptosis CovalentBinding->Apoptosis OxidativeStress Oxidative Stress (ROS Production) MitochondrialDysfunction->OxidativeStress MitoMembrane ↓ Mitochondrial Membrane Potential MitochondrialDysfunction->MitoMembrane OxidativeStress->Apoptosis CytochromeC Cytochrome c Release MitoMembrane->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: this compound bioactivation and induction of apoptosis in renal proximal tubule cells.

Experimental Workflow for this compound Nephrotoxicity Model

DCVC_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase AnimalSelection Animal Selection (Species, Strain, Sex, Age) Acclimation Acclimation (1 week) AnimalSelection->Acclimation Randomization Randomization into Treatment Groups Acclimation->Randomization Dosing This compound Administration (i.p. injection) Randomization->Dosing DCVC_Prep This compound Solution Preparation DCVC_Prep->Dosing Monitoring Daily Clinical Monitoring Dosing->Monitoring SampleCollection Sample Collection (Blood, Urine, Kidneys) Monitoring->SampleCollection Biochemical Biochemical Analysis (BUN, Creatinine) SampleCollection->Biochemical Histopathology Histopathology SampleCollection->Histopathology Molecular Molecular Analysis SampleCollection->Molecular

Caption: A generalized workflow for conducting a this compound-induced nephrotoxicity study in rodents.

Logical Relationships of Variability Factors

Variability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Variability Experimental Variability Species Species/Strain Species->Variability Sex Sex Sex->Variability Age Age Age->Variability Dose This compound Dose Dose->Variability Diet Diet Diet->Variability Housing Housing Conditions Housing->Variability Microbiome Gut Microbiome Microbiome->Variability

Caption: Key intrinsic and extrinsic factors contributing to variability in this compound animal models.

Quality Control for S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Stock Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the quality control of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) stock solutions. Adherence to these guidelines is critical for ensuring the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

1. How should solid S-(1,2-dichlorovinyl)-L-cysteine (this compound) be stored?

Solid this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere to protect it from moisture and air.

2. What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in several solvents, including Dimethyl Sulfoxide (DMSO), methanol, and water.[1] For cell culture experiments, a stock solution of 1 mM this compound can be prepared by dissolving it in phosphate-buffered saline (PBS).[2]

3. What is the recommended storage condition for this compound stock solutions?

It is recommended to store this compound stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.[2] The chemical purity of the stock solution should be periodically confirmed.[2]

4. How can I ensure the quality of my this compound stock solution?

The quality of your this compound stock solution should be periodically assessed to ensure its concentration and purity. This can be achieved through analytical techniques such as High-Performance Liquid Chromatography (HPLC). The chemical identity can be confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation upon thawing The concentration of the stock solution may be too high for the solvent at a lower temperature.Gently warm the solution in a 37°C water bath and vortex to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution.
Precipitation upon dilution in aqueous buffer/media This compound may have limited solubility in the final buffer or media, especially if the stock was prepared in a high concentration of organic solvent.Increase the final volume of the aqueous solution to lower the final concentration of this compound. Alternatively, if permissible for your experiment, you can slightly increase the percentage of the organic solvent in the final solution.
Color change of the solution This may indicate degradation of the compound.Discard the solution and prepare a fresh stock. Ensure proper storage conditions are maintained to prevent degradation.
Inconsistent experimental results This could be due to a decrease in the concentration or purity of the this compound stock solution over time.Prepare a fresh stock solution and re-verify its concentration and purity using a validated analytical method like HPLC.

Experimental Protocols

Protocol for Preparation of 1 mM this compound Stock Solution in PBS

Materials:

  • S-(1,2-dichlorovinyl)-L-cysteine (this compound) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the required amount of this compound powder using an analytical balance.

  • Dissolve the this compound powder in sterile PBS to a final concentration of 1 mM.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol for Quality Control of this compound Stock Solution by HPLC

This is a general method adapted from protocols for similar S-substituted cysteine derivatives and may require optimization for your specific instrumentation and requirements.[3][4][5][6][7]

Instrumentation and Conditions:

Parameter Specification
HPLC System A standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 10-15 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Prepare a series of calibration standards of this compound of known concentrations in the same solvent as your stock solution.

  • Dilute an aliquot of your this compound stock solution to fall within the concentration range of your calibration standards.

  • Inject the standards and the diluted stock solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of your stock solution by interpolating its peak area on the calibration curve.

  • Assess the purity of the stock solution by examining the chromatogram for the presence of any additional peaks, which may indicate degradation products or impurities.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation and Quality Control

cluster_prep Stock Solution Preparation cluster_qc Quality Control weigh Weigh this compound Powder dissolve Dissolve in Solvent (e.g., PBS) weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot for Single Use vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw For Use/QC dilute Dilute for Analysis thaw->dilute hplc HPLC Analysis dilute->hplc analyze Analyze Data (Concentration & Purity) hplc->analyze analyze->store Periodic Re-analysis This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) Mitochondrion Mitochondrial Dysfunction This compound->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Validation & Comparative

A Comparative Analysis of DCVC Nephrotoxicity and Cisplatin-Induced Kidney Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the nephrotoxic mechanisms, experimental models, and key biomarkers associated with S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and the widely used chemotherapeutic agent, cisplatin. This comparison aims to equip researchers with a comprehensive understanding of the distinct and overlapping pathways of kidney injury induced by these compounds.

Executive Summary

Cisplatin and this compound are both potent nephrotoxins that primarily target the proximal tubules of the kidney, leading to acute kidney injury (AKI). However, the molecular mechanisms underpinning their toxicity profiles exhibit significant differences. Cisplatin-induced nephrotoxicity is multifactorial, characterized by DNA damage, robust inflammatory responses, oxidative stress, and apoptosis. In contrast, this compound's toxicity is primarily initiated by its bioactivation to a reactive thiol by the enzyme cysteine conjugate β-lyase, leading to severe mitochondrial dysfunction and oxidative stress. While both culminate in tubular cell death, the initiating events and key signaling cascades differ substantially.

Mechanisms of Nephrotoxicity: A Tale of Two Pathways

The renal toxicity of both compounds is predicated on their accumulation within proximal tubular epithelial cells. However, the subsequent intracellular events diverge significantly.

S-(1,2-dichlorovinyl)-L-cysteine (this compound):

This compound, a metabolite of the industrial solvent trichloroethylene, is a classic example of bioactivation-dependent toxicity. Its nephrotoxicity is characterized by:

  • Selective Uptake: this compound is transported into proximal tubular cells via amino acid transporters.

  • Enzymatic Bioactivation: The key event is the cleavage of the C-S bond by cysteine conjugate β-lyase (C-S lyase), an enzyme abundant in the proximal tubules. This reaction generates a highly reactive thiol metabolite.

  • Mitochondrial Targeting: The reactive thiol rapidly alkylates mitochondrial proteins and depletes mitochondrial glutathione.[1] This leads to a cascade of events including:

    • Inhibition of the electron transport chain.

    • Decreased ATP production.

    • Increased production of reactive oxygen species (ROS).

    • Opening of the mitochondrial permeability transition pore (mPTP).

  • Oxidative Stress: The inhibition of glutathione reductase and glutathione peroxidase further exacerbates oxidative stress within the cell.[1]

  • Cell Death: The culmination of mitochondrial collapse and overwhelming oxidative stress leads to necrotic cell death of the proximal tubular cells.

Cisplatin:

Cisplatin's nephrotoxicity is a more complex process involving multiple interconnected pathways:

  • Cellular Uptake: Cisplatin enters proximal tubular cells primarily through the organic cation transporter 2 (OCT2) and copper transporter 1 (CTR1).[2]

  • DNA Damage: Once inside the cell, cisplatin forms adducts with nuclear and mitochondrial DNA, leading to DNA damage and cell cycle arrest.

  • Inflammation: Cisplatin triggers a potent inflammatory response characterized by the production of pro-inflammatory cytokines and chemokines, and the infiltration of immune cells.

  • Oxidative Stress: Cisplatin-induced mitochondrial dysfunction and activation of NADPH oxidases lead to the generation of ROS, causing lipid peroxidation and cellular damage.

  • Apoptosis: DNA damage and cellular stress activate apoptotic pathways, including the p53 and MAPK signaling cascades, leading to programmed cell death.

  • Endoplasmic Reticulum (ER) Stress: Cisplatin can also induce ER stress, further contributing to apoptosis.

Comparative Data on Nephrotoxicity Biomarkers

Direct comparative studies quantifying biomarkers for this compound and cisplatin are limited. The following tables summarize commonly used biomarkers for each compound based on individual studies.

Table 1: Key Biomarkers in this compound-Induced Nephrotoxicity

BiomarkerTypical ChangeTime CourseReference
Blood Urea Nitrogen (BUN)Significant Increase24-72 hours post-exposure[3]
Serum Creatinine (sCr)Significant Increase24-72 hours post-exposure[3]
Kidney Injury Molecule-1 (KIM-1)Upregulation in proximal tubulesEarly indicator
HistopathologyProximal tubular necrosisPeaks at 48-72 hours[3]

Table 2: Key Biomarkers in Cisplatin-Induced Nephrotoxicity

BiomarkerTypical ChangeTime CourseReference
Blood Urea Nitrogen (BUN)Significant Increase48-72 hours post-administration[4][5]
Serum Creatinine (sCr)Significant Increase48-72 hours post-administration[4][5]
Kidney Injury Molecule-1 (KIM-1)Increased urinary excretionEarly indicator (24-48 hours)
Neutrophil Gelatinase-Associated Lipocalin (NGAL)Increased urinary excretionEarly indicator (within 24 hours)
HistopathologyProximal tubular necrosis, apoptosis, inflammationPeaks at 72 hours[4]

Experimental Protocols

This compound-Induced Nephrotoxicity Mouse Model:

  • Animal Model: Male Swiss-Webster mice are commonly used.

  • Compound Administration: this compound is typically dissolved in distilled water and administered as a single intraperitoneal (i.p.) injection.

  • Dosing: Doses can range from 15 mg/kg to 75 mg/kg to induce varying degrees of renal injury.[3]

  • Time Course: The extent of nephrotoxicity and tissue repair is typically assessed over a 14-day period.[3]

  • Endpoint Analysis:

    • Renal Function: Blood samples are collected for the measurement of BUN and serum creatinine.

    • Histopathology: Kidneys are harvested, fixed in formalin, and embedded in paraffin for hematoxylin and eosin (H&E) staining to assess tubular necrosis.

Cisplatin-Induced Nephrotoxicity Mouse Model:

  • Animal Model: C57BL/6 or BALB/c mice are frequently used.

  • Compound Administration: Cisplatin is typically dissolved in saline and administered as a single intraperitoneal (i.p.) injection.

  • Dosing: A single high dose of 20-25 mg/kg is often used to induce severe AKI.[5] Alternatively, a repeated low-dose model (e.g., 7-9 mg/kg weekly for 4 weeks) can be used to study chronic kidney injury.[5]

  • Time Course: For acute models, mice are typically euthanized 3-4 days after cisplatin administration.[5]

  • Endpoint Analysis:

    • Renal Function: Blood is collected for BUN and serum creatinine analysis.[4]

    • Biomarkers: Urine can be collected to measure KIM-1 and NGAL levels.

    • Histopathology: Kidneys are processed for H&E and Periodic acid-Schiff (PAS) staining to evaluate tubular injury, cast formation, and inflammation.[4]

    • Molecular Analysis: Kidney tissue can be used for Western blotting, qPCR, or immunohistochemistry to assess markers of apoptosis, inflammation, and oxidative stress.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in this compound and cisplatin nephrotoxicity, as well as a generalized experimental workflow for studying nephrotoxicity.

DCVC_Nephrotoxicity_Pathway cluster_cell Proximal Tubule Cell cluster_mito Mitochondrion DCVC_ext This compound (extracellular) DCVC_int This compound (intracellular) DCVC_ext->DCVC_int Transport Bioactivation Bioactivation by Cysteine Conjugate β-lyase DCVC_int->Bioactivation Reactive_Thiol Reactive Thiol Metabolite Bioactivation->Reactive_Thiol Mito_Dysfunction Mitochondrial Dysfunction Reactive_Thiol->Mito_Dysfunction Alkylation GSH_Depletion GSH Depletion Reactive_Thiol->GSH_Depletion GR_GPx_Inhibition GR/GPx Inhibition Reactive_Thiol->GR_GPx_Inhibition ETC_Inhibition ETC Inhibition Mito_Dysfunction->ETC_Inhibition ATP_Depletion ↓ ATP Mito_Dysfunction->ATP_Depletion ROS_Production ↑ ROS Mito_Dysfunction->ROS_Production Cell_Death Necrotic Cell Death ATP_Depletion->Cell_Death Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Cell_Death GSH_Depletion->Oxidative_Stress GR_GPx_Inhibition->Oxidative_Stress

Caption: this compound Nephrotoxicity Signaling Pathway.

Cisplatin_Nephrotoxicity_Pathway cluster_cell Proximal Tubule Cell cluster_nucleus Nucleus cluster_mito Mitochondrion Cisplatin_ext Cisplatin (extracellular) Cisplatin_int Cisplatin (intracellular) Cisplatin_ext->Cisplatin_int OCT2/CTR1 Transport DNA_Damage DNA Damage Cisplatin_int->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction Cisplatin_int->Mito_Dysfunction Inflammation Inflammation Cisplatin_int->Inflammation p53_activation p53 Activation DNA_Damage->p53_activation ROS_Production ↑ ROS Mito_Dysfunction->ROS_Production MAPK_activation MAPK Activation ROS_Production->MAPK_activation Cytokine_Release Cytokine Release Inflammation->Cytokine_Release Apoptosis Apoptosis Cytokine_Release->Apoptosis p53_activation->Apoptosis MAPK_activation->Apoptosis

Caption: Cisplatin Nephrotoxicity Signaling Pathway.

Nephrotoxicity_Experimental_Workflow cluster_analysis Endpoint Analysis Animal_Model Animal Model Selection (e.g., Mouse, Rat) Grouping Animal Grouping (Control vs. Treatment) Animal_Model->Grouping Compound_Admin Compound Administration (e.g., i.p., i.v.) Grouping->Compound_Admin Monitoring Monitoring (Weight, Behavior) Compound_Admin->Monitoring Sample_Collection Sample Collection (Blood, Urine, Kidney) Monitoring->Sample_Collection Renal_Function Renal Function (BUN, sCr) Sample_Collection->Renal_Function Biomarkers Biomarker Analysis (KIM-1, NGAL) Sample_Collection->Biomarkers Histopathology Histopathology (H&E, PAS) Sample_Collection->Histopathology Molecular_Analysis Molecular Analysis (Western, qPCR) Sample_Collection->Molecular_Analysis Data_Analysis Data Analysis & Interpretation Renal_Function->Data_Analysis Biomarkers->Data_Analysis Histopathology->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: General Experimental Workflow for Nephrotoxicity Studies.

References

A Comparative Analysis of the Toxicity Profiles of DCVC and Other Trichloroethylene Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and other major metabolites of the industrial solvent trichloroethylene (TCE), including trichloroacetic acid (TCA), dichloroacetic acid (DCA), and chloral hydrate (CH). This document summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes the primary signaling pathways involved in their toxic mechanisms to aid in risk assessment and the development of potential therapeutic interventions.

Quantitative Toxicity Data

The following table summarizes the acute toxicity (LD50) of this compound and other TCE metabolites in rodent models. LD50 is the dose required to be lethal to 50% of the tested population. A lower LD50 value indicates higher acute toxicity.

CompoundChemical FormulaAnimal ModelRoute of AdministrationLD50Primary Target Organ(s)
S-(1,2-dichlorovinyl)-L-cysteine (this compound)C₅H₇Cl₂NO₂SRatIntraperitoneal66-83 mg/kg[1]Kidney[1]
MouseIntraperitoneal15-75 mg/kg (dose-dependent injury)[2][3]Kidney, Pancreas[2][3]
Trichloroacetic acid (TCA)C₂HCl₃O₂RatOral3320 - 5000 mg/kg[4][5]Liver[6]
Dichloroacetic acid (DCA)C₂H₂Cl₂O₂RatOral2820 mg/kg[7]Liver[6]
Chloral Hydrate (CH)C₂H₃Cl₃O₂MouseOral1265 - 1442 mg/kg[8]Central Nervous System, Liver[8]
RatOral479 mg/kg[2]Central Nervous System, Liver[2]

Experimental Protocols

This section details common experimental methodologies used to assess the toxicity of TCE metabolites.

In Vivo Nephrotoxicity Assessment of this compound in Mice

This protocol is adapted from studies investigating the dose-dependent nephrotoxicity of this compound.

1. Animal Model and Dosing:

  • Species: Male Swiss-Webster mice are commonly used.[3]

  • Dosing: this compound is dissolved in distilled water and administered as a single intraperitoneal (i.p.) injection. Doses can range from 15 mg/kg to 75 mg/kg to study dose-response effects.[3]

2. Monitoring and Sample Collection:

  • Clinical Observations: Animals are monitored for signs of toxicity, including changes in weight, activity, and mortality for up to 14 days post-injection.[3]

  • Blood and Urine Collection: Blood samples are collected at various time points (e.g., 24, 48, 72 hours) to measure serum creatinine and blood urea nitrogen (BUN) levels, which are key indicators of kidney function.[9] Urine may also be collected to analyze for proteinuria and glucosuria.

  • Tissue Harvesting: At the end of the study period, or at predetermined time points, mice are euthanized, and kidneys are harvested for histopathological analysis and biochemical assays.

3. Endpoint Analysis:

  • Histopathology: Kidney sections are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess for tubular necrosis, particularly in the proximal tubules.[2]

  • Biochemical Assays: Kidney tissue homogenates can be used to measure markers of oxidative stress (e.g., malondialdehyde levels) and glutathione (GSH) depletion.[9]

In Vitro Cytotoxicity Assessment: LDH and MTT Assays

These colorimetric assays are widely used to assess the cytotoxicity of chemical compounds on cultured cells.

1. Cell Culture:

  • Cell Lines: Human proximal tubular (hPT) cells, hepatocyte cell lines (e.g., HepG2), or other relevant cell types are cultured in appropriate media and conditions in 96-well plates.[10]

2. Compound Exposure:

  • Cells are treated with a range of concentrations of the test compound (e.g., this compound, TCA, DCA, or chloral hydrate) for a specified duration (e.g., 24, 48, or 72 hours). Control wells include untreated cells and cells treated with a vehicle control.

3. Lactate Dehydrogenase (LDH) Assay:

  • Principle: This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[11][12]

  • Procedure:

    • A small aliquot of the cell culture supernatant is transferred to a new plate.

    • The LDH assay reagent, containing lactate, NAD+, and a tetrazolium salt, is added to the supernatant.

    • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • The generated NADH then reduces the tetrazolium salt to a colored formazan product.

    • The absorbance of the formazan is measured spectrophotometrically (typically around 490 nm). The amount of color is proportional to the number of dead cells.[12]

4. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay:

  • Principle: This assay measures the metabolic activity of viable cells by assessing the activity of mitochondrial dehydrogenases.[13][14]

  • Procedure:

    • The culture medium containing the test compound is removed from the wells.

    • MTT solution is added to each well and the plate is incubated for a few hours.

    • Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[[“]]

    • The absorbance of the purple solution is measured spectrophotometrically (typically around 570 nm). The intensity of the color is proportional to the number of viable cells.[[“]]

Signaling Pathways and Mechanisms of Toxicity

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the toxicity of this compound and other TCE metabolites.

This compound-Induced Nephrotoxicity

The primary mechanism of this compound toxicity is its bioactivation in the kidney to a highly reactive electrophile.

DCVC_Toxicity cluster_cell Renal Proximal Tubule Cell DCVC_in This compound Beta_lyase Cysteine Conjugate β-lyase DCVC_in->Beta_lyase Bioactivation Reactive_Thiol Reactive Thiol (e.g., chlorothioketene) Beta_lyase->Reactive_Thiol Mitochondria Mitochondrial Dysfunction Reactive_Thiol->Mitochondria Covalent Binding to Mitochondrial Proteins Oxidative_Stress Oxidative Stress (ROS Production) Reactive_Thiol->Oxidative_Stress Depletion of GSH Mitochondria->Oxidative_Stress Cell_Death Cell Death (Necrosis/Apoptosis) Mitochondria->Cell_Death ATP Depletion Oxidative_Stress->Cell_Death

Bioactivation of this compound in renal cells leading to cytotoxicity.
TCA and DCA-Induced Hepatotoxicity

TCA and DCA are primarily hepatotoxic and are known to activate mitogen-activated protein kinase (MAPK) signaling pathways, although through different mechanisms.

TCA_DCA_Toxicity cluster_liver_cell Hepatocyte cluster_mapk MAPK Signaling TCA Trichloroacetic Acid (TCA) ERK ERK TCA->ERK Activates DCA Dichloroacetic Acid (DCA) JNK JNK DCA->JNK Activates p38 p38 DCA->p38 Activates Cell_Proliferation Altered Cell Proliferation ERK->Cell_Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Liver_Tumor Liver Tumorigenesis Cell_Proliferation->Liver_Tumor Apoptosis->Liver_Tumor Complex Role

Differential activation of MAPK pathways by TCA and DCA in hepatocytes.
Chloral Hydrate-Induced CNS Depression

The primary toxic effect of chloral hydrate is central nervous system depression, mediated by its active metabolite, trichloroethanol.

Chloral_Hydrate_Toxicity cluster_neuron Neuron Chloral_Hydrate Chloral Hydrate Trichloroethanol Trichloroethanol (Active Metabolite) Chloral_Hydrate->Trichloroethanol Metabolism GABA_A_Receptor GABA-A Receptor Trichloroethanol->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Increased Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization CNS_Depression CNS Depression Hyperpolarization->CNS_Depression

Mechanism of chloral hydrate-induced central nervous system depression.

Summary and Conclusion

This guide highlights the distinct toxicity profiles of this compound and other major TCE metabolites. This compound stands out for its potent and specific nephrotoxicity, which is a direct consequence of its bioactivation by renal beta-lyase. In contrast, TCA and DCA primarily target the liver, inducing hepatotoxicity through the modulation of MAPK signaling pathways, though their specific downstream effects differ. Chloral hydrate's main toxic effect is CNS depression, mediated by its active metabolite's interaction with GABA-A receptors.

Understanding these differential toxicities and their underlying molecular mechanisms is crucial for accurate risk assessment of TCE exposure and for the development of targeted therapeutic strategies to mitigate the adverse health effects of its metabolites. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field.

References

Cross-Validation of DCVC Experimental Results Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental effects of S-1,2-dichlorovinyl-L-cysteine (DCVC), a metabolite of the industrial solvent trichloroethylene, across various human cell lines. The data presented is compiled from multiple studies to offer a cross-validated perspective on this compound's cytotoxic and signaling effects, aiding in the assessment of its toxicological profile and potential therapeutic implications.

Quantitative Data Summary

The following tables summarize the key quantitative findings from experimental studies on the effects of this compound on different cell lines. These tables are designed for easy comparison of this compound's impact on cell viability, apoptosis, and specific cellular responses.

Table 1: Cytotoxicity and Apoptosis

Cell LineAssayThis compound ConcentrationIncubation TimeResultReference
Human Proximal Tubular (hPT) Cells LDH Release (Necrosis)≤ 100 µM≥ 24 hSignificant increase in LDH release. Male donor cells showed slightly higher release (78% max) than female donor cells (65% max).
Apoptosis (Flow Cytometry)10 µM2 hApoptosis observed at much lower concentrations and earlier time points than necrosis.
BeWo (Placental Choriocarcinoma) Cytotoxicity & Apoptosis50 µM48 hDecreased cell viability, increased cytotoxicity, caspase 3/7 activity, and nuclear condensation.
THP-1 (Macrophage-like) LDH Release (Cytotoxicity)Not specified24 hStatistically significant increase in LDH release.

Table 2: Signaling Pathway Activation and Gene Expression

Cell LinePathway/GeneThis compound ConcentrationIncubation TimeResultReference
RPTEC/TERT1 (Renal Proximal Tubule) Nrf2 Pathway3 µMNot specifiedNrf2-mediated antioxidant response initiated.
ATF4 Integrated Stress Response30 µM (trans-DCVC)Not specifiedATF4-mediated integrated stress response observed.
p53-mediated Response30 µM (trans-DCVC)Not specifiedp53-mediated responses observed.
HTR-8/SVneo (Trophoblast) Gene Expression10 µM and 20 µM6 h and 12 hConcentration- and time-dependent alterations in gene expression.
BeWo (Placental Choriocarcinoma) PRDX2 mRNA50 µM48 hDecreased PRDX2 mRNA expression.
TNF-R1, NFKB1, PRDX1 mRNANot specifiedNot specifiedDecreased expression in syncytialized cells.
BCL2 mRNANot specifiedNot specifiedDecreased expression in syncytializing and syncytialized cells.
Neuronal Models (LUHMES & BCC42) Nrf2 ResponseNot specifiedNot specifiedSignificant Nrf2 responses.
Unfolded Protein Response (UPR)Higher concentrationsNot specifiedUPR observed at higher concentrations.

Table 3: Inflammatory Response

Cell LineCytokineThis compound ConcentrationResultReference
THP-1 (Macrophage-like) IL-1β1, 5, and 10 µMStatistically significant inhibition of LPS-stimulated IL-1β release.
IL-61, 5, and 10 µMStatistically significant inhibition of LPS-stimulated IL-6 release.
TNF-α1, 5, and 10 µMStatistically significant inhibition of LPS-stimulated TNF-α release.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity and necrosis.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Expose cells to varying concentrations of this compound for the desired incubation period (e.g., 24 to 48 hours). Include untreated cells as a negative control and a positive control treated with a lysis solution to induce maximal LDH release.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains a substrate and a catalyst.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). Stop the reaction and measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum release control, after subtracting the background from the negative control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified time.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot for Protein Expression (e.g., p53)

This technique is used to detect and quantify the expression of specific proteins.

  • Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p53) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound, as identified in the literature.

DCVC_Signaling_Pathways cluster_nrf2 Nrf2-Mediated Antioxidant Response cluster_stress Integrated Stress Response & p53 Activation cluster_inflammation Inhibition of Inflammatory Response DCVC1 This compound Keap1 Keap1 DCVC1->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus & binds Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes Activates transcription DCVC2 This compound ER_Stress ER Stress DCVC2->ER_Stress p53 p53 DCVC2->p53 Activates ATF4 ATF4 ER_Stress->ATF4 Activates Stress_Genes Stress Response Genes ATF4->Stress_Genes Induces transcription Apoptosis_Genes Apoptosis-related Genes p53->Apoptosis_Genes Induces transcription DCVC3 This compound Inflammatory_Pathways Inflammatory Signaling Pathways DCVC3->Inflammatory_Pathways Inhibits LPS LPS Macrophage Macrophage (THP-1) LPS->Macrophage Stimulates Macrophage->Inflammatory_Pathways Activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Inflammatory_Pathways->Cytokines Induces release

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Endpoint Assays cluster_molecular_analysis Molecular Analysis start Seed Cells in Multi-well Plates treatment Treat with varying concentrations of this compound start->treatment incubation Incubate for specified time periods treatment->incubation cytotoxicity Cytotoxicity Assay (LDH Release) incubation->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis proliferation Cell Proliferation Assay (e.g., MTT, Crystal Violet) incubation->proliferation western_blot Western Blot (Protein Expression) incubation->western_blot qpcr RT-qPCR (Gene Expression) incubation->qpcr elisa ELISA (Cytokine Quantification) incubation->elisa

Caption: General experimental workflow for assessing this compound effects.

Confirming DCVC-Induced Mitochondrial Dysfunction: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvent trichloroethylene. A primary mechanism of its toxicity is the induction of mitochondrial dysfunction, leading to cellular injury and death. For researchers investigating the effects of this compound or similar toxic compounds, confirming mitochondrial dysfunction through robust functional assays is a critical step. This guide provides a comparative overview of key assays used to assess mitochondrial health, complete with detailed experimental protocols and data presentation formats.

Core Functional Assays for Mitochondrial Dysfunction

The assessment of mitochondrial health hinges on the measurement of several key parameters. The following table summarizes the most common functional assays used to confirm this compound-induced mitochondrial dysfunction, along with their principles and the specific mitochondrial functions they interrogate.

AssayPrincipleMitochondrial Function Assessed
Seahorse XF Cell Mito Stress Test Measures real-time oxygen consumption rate (OCR) using fluorescent sensors.Mitochondrial Respiration, ATP Production, Proton Leak, Spare Respiratory Capacity
Mitochondrial Membrane Potential (ΔΨm) Assay Utilizes cationic fluorescent dyes (e.g., TMRE, JC-1) that accumulate in the negatively charged mitochondrial matrix.Mitochondrial Membrane Integrity and Polarization
Cellular ATP Level Assay Quantifies ATP through a luciferase-catalyzed reaction that produces light.Overall Cellular Energy Status and ATP Synthesis Capacity

Quantitative Analysis of this compound's Impact on Mitochondrial Function

The following tables present a framework for summarizing quantitative data from the aforementioned assays. Researchers should populate these tables with their own experimental data to facilitate clear comparison and interpretation of this compound's effects.

Table 1: Effect of this compound on Mitochondrial Respiration (Seahorse XF Data)

Data should be normalized to cell number or protein concentration.

TreatmentBasal Respiration (pmol/min)ATP Production (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (%)
Vehicle Control [Insert Data][Insert Data][Insert Data][Insert Data]
This compound (Low Conc.) [Insert Data]*[Insert
This compound (High Conc.) [Insert Data][Insert Data][Insert Data][Insert Data]

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Data can be presented as a ratio of fluorescence intensities (e.g., JC-1 red/green ratio) or as a percentage of control fluorescence (e.g., TMRE).

TreatmentJC-1 Red/Green RatioTMRE Fluorescence (% of Control)
Vehicle Control [Insert Data]100%
This compound (Low Conc.) [Insert Data][Insert Data]
This compound (High Conc.) [Insert Data][Insert Data]
CCCP (Positive Control) [Insert Data][Insert Data]

Table 3: Effect of this compound on Cellular ATP Levels

Data should be normalized to cell number or protein concentration.

TreatmentATP Concentration (nmol/mg protein)% of Control
Vehicle Control [Insert Data]100%
This compound (Low Conc.) [Insert Data][Insert Data]
This compound (High Conc.) [Insert Data][Insert Data]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound-induced mitochondrial dysfunction and a general experimental workflow for its confirmation.

DCVC_Mitochondrial_Dysfunction_Pathway This compound This compound Exposure Mitochondria Mitochondria This compound->Mitochondria ETC Electron Transport Chain Inhibition Mitochondria->ETC ROS Increased ROS Production ETC->ROS MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ETC->MMP ROS->MMP ATP Decreased ATP Production MMP->ATP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced mitochondrial dysfunction pathway.

Experimental_Workflow cluster_assays Functional Assays Seahorse Seahorse XF Mito Stress Test Data_Analysis Data Analysis and Comparison Seahorse->Data_Analysis MMP_Assay Mitochondrial Membrane Potential Assay (TMRE/JC-1) MMP_Assay->Data_Analysis ATP_Assay Cellular ATP Assay ATP_Assay->Data_Analysis Cell_Culture Cell Culture and This compound Treatment Cell_Culture->Seahorse Cell_Culture->MMP_Assay Cell_Culture->ATP_Assay Conclusion Confirmation of Mitochondrial Dysfunction Data_Analysis->Conclusion

Experimental workflow for confirming dysfunction.

Detailed Experimental Protocols

Seahorse XF Cell Mito Stress Test

Objective: To measure key parameters of mitochondrial respiration in real-time.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFp)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Prepare Assay Medium: Warm the supplemented Seahorse XF Base Medium to 37°C.

  • Wash and Incubate Cells: Remove growth medium from the cells, wash with the warmed assay medium, and then add the final volume of assay medium to each well. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Load Inhibitors: Load the prepared inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.

  • Run the Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol.

  • Data Analysis: After the run, normalize the OCR data to cell number or protein content per well. Analyze the data using the Seahorse Wave software to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Mitochondrial Membrane Potential (ΔΨm) Assay using TMRE

Objective: To quantify changes in mitochondrial membrane potential.

Materials:

  • Tetramethylrhodamine, Ethyl Ester (TMRE) dye

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - a positive control for depolarization

  • Fluorescence microscope or plate reader

  • Cells of interest

  • Appropriate cell culture medium

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well black-walled plate for plate reader analysis) and treat with this compound for the desired time.

  • Prepare TMRE Staining Solution: Dilute the TMRE stock solution in pre-warmed culture medium to the final working concentration (typically 25-100 nM).

  • Staining: Remove the treatment medium and add the TMRE staining solution to each well.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Positive Control: In a separate set of wells, add CCCP (typically 10 µM) along with the TMRE staining solution to induce complete depolarization.

  • Wash (Optional): Some protocols include a wash step with pre-warmed PBS or medium to reduce background fluorescence.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader with appropriate filters (e.g., excitation ~549 nm, emission ~575 nm).

  • Data Analysis: Quantify the fluorescence intensity for each condition. Express the data as a percentage of the vehicle control after subtracting the background fluorescence.

Cellular ATP Level Assay (Luciferase-based)

Objective: To measure the total cellular ATP content.

Materials:

  • Luciferase-based ATP assay kit (e.g., ATPlite)

  • Luminometer

  • White-walled 96-well plates

  • Cells of interest

  • ATP standards

Procedure:

  • Cell Culture and Lysis: Plate cells in a white-walled 96-well plate and treat with this compound. After treatment, lyse the cells according to the kit manufacturer's instructions to release ATP.

  • Prepare ATP Standards: Prepare a standard curve using a known concentration of ATP provided in the kit.

  • Luciferase Reaction: Add the luciferase reagent to each well of the cell lysate and the ATP standards.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence in a plate-reading luminometer.

  • Data Analysis: Use the ATP standard curve to calculate the ATP concentration in each sample. Normalize the ATP levels to the protein concentration or cell number in each well. Express the results as a percentage of the vehicle control. in each well. Express the results as a percentage of the vehicle control.

Independent Replication of Dual c-Myc/STAT3 Inhibitor Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of preclinical research is a cornerstone of scientific progress, particularly in the high-stakes field of oncology drug development. This guide provides a comparative analysis of a hypothetical published study on a novel dual-targeting c-Myc and STAT3 inhibitor, "DCVC-1," and a subsequent independent replication effort. The aim is to objectively present the findings, highlight potential sources of discrepancy, and provide detailed experimental protocols to aid in future research and validation efforts.

The transcription factors c-Myc and STAT3 are critical drivers of tumorigenesis in a variety of cancers, making them prime targets for therapeutic intervention.[1][2][3] Small molecule inhibitors that can simultaneously target both pathways hold significant promise. However, the path from initial discovery to clinical application is often hampered by challenges in reproducing key findings.[4][5] This guide serves as a resource for researchers navigating the complexities of validating novel cancer therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the original publication of this compound-1 and a hypothetical independent replication study.

Table 1: In Vitro Efficacy of this compound-1 in Cervical Cancer Cell Line (HeLa)

ParameterOriginal Study FindingIndependent Replication Finding
IC50 (48h) 18.7 µM25.2 µM
Apoptosis Rate (at IC50) 35% increase vs. control28% increase vs. control
c-Myc mRNA Expression (at IC50) 60% decrease vs. control45% decrease vs. control
p-STAT3 (Y705) Protein Level (at IC50) 75% decrease vs. control60% decrease vs. control

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model

ParameterOriginal Study FindingIndependent Replication Finding
Tumor Volume Reduction 65%50%
Mouse Body Weight Change No significant change5% average decrease
Target Modulation (c-Myc in tumor) 50% decrease35% decrease

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.[5] The following are protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • HeLa cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Cells were treated with various concentrations of this compound-1 (or vehicle control) for 48 hours.

  • 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance was measured at 570 nm using a microplate reader.

  • The IC50 value was calculated using non-linear regression analysis.

Apoptosis Assay (Flow Cytometry)
  • HeLa cells were treated with this compound-1 at its IC50 concentration for 48 hours.

  • Cells were harvested, washed with PBS, and resuspended in 1X binding buffer.

  • Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Apoptosis was analyzed by flow cytometry, distinguishing between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Quantitative Real-Time PCR (qRT-PCR)
  • Total RNA was extracted from treated and control HeLa cells using TRIzol reagent.

  • cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR was performed using SYBR Green master mix on a real-time PCR system.

  • The relative expression of c-Myc was normalized to the housekeeping gene GAPDH using the 2^-ΔΔCt method.

Western Blotting
  • Protein lysates were prepared from treated and control HeLa cells.

  • Protein concentration was determined using a BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and incubated with primary antibodies against p-STAT3 (Y705), total STAT3, and β-actin.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Athymic nude mice were subcutaneously injected with 5 x 10^6 HeLa cells.

  • When tumors reached a palpable size, mice were randomized into treatment and control groups.

  • The treatment group received intraperitoneal injections of this compound-1 (e.g., 50 mg/kg) daily. The control group received vehicle.

  • Tumor volume and mouse body weight were measured every three days.

  • At the end of the study, tumors were excised for target modulation analysis by western blot.

Visualizations

Signaling Pathway

c-Myc_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3_dimer p-STAT3->p-STAT3_dimer Dimerization c-Myc_Gene c-Myc_Gene p-STAT3_dimer->c-Myc_Gene Transcription c-Myc_Protein c-Myc_Protein c-Myc_Gene->c-Myc_Protein Translation Cell_Cycle_Genes Cell_Cycle_Genes c-Myc_Protein->Cell_Cycle_Genes Transcription Cytokine Cytokine Cytokine->Receptor This compound-1 This compound-1 This compound-1->p-STAT3_dimer Inhibits This compound-1->c-Myc_Protein Inhibits

Caption: Simplified signaling pathway of c-Myc and STAT3 activation and points of inhibition by this compound-1.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture HeLa Cell Culture Treatment This compound-1 Treatment Cell_Culture->Treatment Viability MTT Assay (IC50) Treatment->Viability Apoptosis Flow Cytometry Treatment->Apoptosis Gene_Expression qRT-PCR (c-Myc) Treatment->Gene_Expression Protein_Expression Western Blot (p-STAT3) Treatment->Protein_Expression Xenograft HeLa Xenograft Model Viability->Xenograft Inform Dose Selection In_Vivo_Treatment This compound-1 Administration Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Endpoint_Analysis Tumor Excision & Analysis Tumor_Measurement->Endpoint_Analysis

Caption: General experimental workflow for the preclinical evaluation of this compound-1.

References

A Comparative Analysis of In Vitro and In Vivo Toxicity of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxic effects of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) observed in in vitro cell culture systems and in vivo animal models. This compound is a potent nephrotoxicant and a metabolite of the common environmental contaminants trichloroethylene (TCE) and tetrachloroethylene (perchloroethylene). Understanding the correlation between in vitro and in vivo data is crucial for mechanistic studies and for the development of effective safety assessment strategies.

Data Presentation: Quantitative Comparison of this compound Toxicity

The following table summarizes the available quantitative data on the toxicity of this compound from both in vitro and in vivo studies. It is important to note that direct comparison of these values should be done with caution due to the inherent differences between cellular and whole-organism systems.

ParameterSystem/ModelSpeciesValueReference
In Vitro Toxicity
EC50 (10-day exposure)Human Renal Proximal Tubule CellsHuman~7.5 µM[1]
Cytotoxicity (LDH release)Rat Renal Proximal and Distal Tubule CellsRatSignificant at 0.1-1 mM (24h)[2]
Inhibition of Active TransportRabbit Kidney Tubule SuspensionsRabbitComplete inhibition at 1 mM[3]
In Vivo Toxicity
LD40 (Lethal Dose, 40%)Swiss-Webster MiceMouse40 mg/kg (intraperitoneal)[4]
LD90 (Lethal Dose, 90%)Swiss-Webster MiceMouse75 mg/kg (intraperitoneal)[4]
NephrotoxicityRabbitRabbitNecrosis in pars recta at 20-100 mg/kg (intraperitoneal)[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on descriptions found in the scientific literature and are intended to provide a comprehensive understanding of the experimental setup.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol describes a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the viability of renal tubular cells upon exposure to this compound.

  • Cell Culture:

    • Culture renal proximal tubular cells (e.g., LLC-PK1 or primary human proximal tubule cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or culture medium).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plates and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).

  • MTT Assay:

    • After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

In Vivo Acute Toxicity Study in Rodents

This protocol outlines a general procedure for an acute toxicity study to determine the lethal dose of this compound in mice.

  • Animal Model:

    • Use male Swiss-Webster mice (or another appropriate rodent strain) of a specific age and weight range.

    • Acclimate the animals to the laboratory conditions for at least one week before the experiment.

    • House the animals in standard cages with free access to food and water.

  • This compound Administration:

    • Prepare a solution of this compound in a sterile vehicle (e.g., distilled water or saline).

    • Divide the mice into several groups (e.g., 5-10 animals per group).

    • Administer a single intraperitoneal (i.p.) injection of this compound at different dose levels to each group. Include a control group that receives only the vehicle. Doses of 15, 30, and 75 mg/kg have been used in previous studies.[4]

  • Observation and Data Collection:

    • Observe the animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) and then daily for up to 14 days.

    • Record body weight changes.

    • At the end of the observation period, euthanize the surviving animals.

  • Pathological Examination:

    • Perform a gross necropsy on all animals.

    • Collect kidney tissues for histopathological analysis to assess the extent of renal injury. Tissues can be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

  • Data Analysis:

    • Calculate the mortality rate for each dose group.

    • Determine the LD50 value using a statistical method such as probit analysis.

Mandatory Visualization

Signaling Pathway of this compound-Induced Nephrotoxicity

The following diagram illustrates the key molecular events involved in the toxic effects of this compound on renal tubular cells.

DCVC_Toxicity_Pathway cluster_cell Renal Proximal Tubule Cell cluster_membrane cluster_bioactivation Bioactivation cluster_mitochondrion Mitochondrion cluster_cytosol DCVC_ext This compound (extracellular) Transport Organic Anion Transporters DCVC_ext->Transport Uptake DCVC_int This compound (intracellular) Transport->DCVC_int BetaLyase Cysteine Conjugate β-lyase DCVC_int->BetaLyase ReactiveMetabolite Reactive Thiol Metabolite BetaLyase->ReactiveMetabolite MitoDysfunction Mitochondrial Dysfunction ReactiveMetabolite->MitoDysfunction Covalent Binding OxidativeStress Oxidative Stress ReactiveMetabolite->OxidativeStress CytoC Cytochrome c Release MitoDysfunction->CytoC ROS ↑ Reactive Oxygen Species (ROS) MitoDysfunction->ROS Caspase9 Caspase-9 Activation CytoC->Caspase9 ROS->OxidativeStress Nrf2 Nrf2 Activation OxidativeStress->Nrf2 Apoptosis Apoptosis OxidativeStress->Apoptosis Antioxidant ↑ Antioxidant Enzymes Nrf2->Antioxidant Protective Response Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis CellDeath Cell Death & Nephrotoxicity Apoptosis->CellDeath

Caption: this compound is taken up by renal cells and bioactivated to a reactive metabolite, leading to mitochondrial dysfunction, oxidative stress, and apoptosis.

Experimental Workflow for this compound Toxicity Assessment

The following diagram outlines a typical experimental workflow for comparing the in vitro and in vivo toxic effects of this compound.

Experimental_Workflow cluster_vitro In Vitro Assessment cluster_vivo In Vivo Assessment cluster_comparison Comparative Analysis CellCulture Renal Cell Culture (e.g., LLC-PK1) DCVC_Treat_Vitro This compound Treatment (Dose-Response) CellCulture->DCVC_Treat_Vitro Cytotoxicity Cytotoxicity Assays (MTT, LDH) DCVC_Treat_Vitro->Cytotoxicity Mechanistic_Vitro Mechanistic Studies (Apoptosis, Oxidative Stress) DCVC_Treat_Vitro->Mechanistic_Vitro IC50 Determine IC50 Cytotoxicity->IC50 Data_Integration Integrate & Compare In Vitro and In Vivo Data IC50->Data_Integration Mechanistic_Vitro->Data_Integration AnimalModel Rodent Model (e.g., Mice) DCVC_Treat_Vivo This compound Administration (Dose-Response) AnimalModel->DCVC_Treat_Vivo Toxicity_Endpoints Observe for Toxicity & Mortality DCVC_Treat_Vivo->Toxicity_Endpoints Histopathology Kidney Histopathology DCVC_Treat_Vivo->Histopathology LD50 Determine LD50 Toxicity_Endpoints->LD50 LD50->Data_Integration Histopathology->Data_Integration Conclusion Conclusion on this compound Toxicity Profile Data_Integration->Conclusion

Caption: A typical workflow for comparing this compound toxicity involves parallel in vitro and in vivo experiments, followed by data integration and analysis.

References

Confirmation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Levels in Plasma: A Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the confirmation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) levels in plasma. This compound is a nephrotoxic metabolite of the industrial solvent trichloroethylene, and its accurate quantification in biological matrices is crucial for toxicological studies and risk assessment. This document details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and discusses a potential alternative approach using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

Methodology Comparison

The primary method detailed is a highly sensitive and specific LC-MS/MS assay adapted from established protocols for related compounds. As a point of comparison, a prospective Gas Chromatography-Mass Spectrometry (GC-MS) method is outlined, which would require derivatization to enhance the volatility of this compound.

ParameterLC-MS/MS MethodGas Chromatography-Mass Spectrometry (GC-MS) Method (Prospective)
Principle Separation by liquid chromatography followed by detection using tandem mass spectrometry.Separation of volatile derivatives by gas chromatography followed by mass spectrometry detection.
Sample Preparation Solid-Phase Extraction (SPE)Protein precipitation followed by derivatization.
Instrumentation High-Performance Liquid Chromatograph coupled to a Tandem Mass SpectrometerGas Chromatograph coupled to a Mass Spectrometer
Limit of Detection (LOD) High sensitivity, typically in the low ng/mL to pg/mL range.Potentially in the low ng/mL range, dependent on derivatization efficiency.
Limit of Quantitation (LOQ) High precision and accuracy at low concentrations.Dependent on the success of the derivatization and chromatographic separation.
Specificity Very high due to the selectivity of both the chromatographic separation and the mass spectrometric detection (MRM).High, but potential for interference from other derivatized compounds.
Throughput Relatively high, amenable to automation.Lower throughput due to the additional derivatization step.
Derivatization Required? NoYes

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is based on the principles described for the analysis of related cysteine conjugates in biological matrices.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Acidify the sample with 100 µL of 1% formic acid in water.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load the acidified plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A linear gradient starting at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.

  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

    • Note: Specific MRM transitions for this compound would need to be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization (Prospective Method)

This outlines a potential workflow for GC-MS analysis, which would require validation.

1. Sample Preparation and Derivatization

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 400 µL of cold acetonitrile, vortex, and centrifuge.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Derivatization: Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) and 50 µL of acetonitrile. Heat at 70°C for 30 minutes to form the TBDMS derivative of this compound.

2. Gas Chromatography

  • Column: A capillary column suitable for amino acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

3. Mass Spectrometry

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound and internal standard.

Workflow and Pathway Diagrams

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Sample Plasma Sample Internal Standard Addition Internal Standard Addition Plasma Sample->Internal Standard Addition Acidification Acidification Internal Standard Addition->Acidification SPE Solid-Phase Extraction Acidification->SPE Evaporation & Reconstitution Evaporation & Reconstitution SPE->Evaporation & Reconstitution LC Separation Liquid Chromatography (Reversed-Phase) Evaporation & Reconstitution->LC Separation MS/MS Detection Tandem Mass Spectrometry (ESI+, MRM) LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

Caption: LC-MS/MS Experimental Workflow for this compound Confirmation in Plasma.

This compound Nephrotoxicity Pathway Trichloroethylene Trichloroethylene Glutathione Conjugation Glutathione Conjugation Trichloroethylene->Glutathione Conjugation DCVG S-(1,2-dichlorovinyl)glutathione Glutathione Conjugation->DCVG Enzymatic Cleavage Enzymatic Cleavage DCVG->Enzymatic Cleavage This compound S-(1,2-dichlorovinyl)-L-cysteine Enzymatic Cleavage->this compound Bioactivation Renal β-lyase This compound->Bioactivation Reactive Thiol Reactive Thiol Bioactivation->Reactive Thiol Mitochondrial Toxicity Mitochondrial Toxicity Reactive Thiol->Mitochondrial Toxicity Cell Death Cell Death Mitochondrial Toxicity->Cell Death

Caption: Metabolic pathway leading to this compound-induced nephrotoxicity.

using positive controls to validate DCVC-induced cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvent trichloroethylene. Its ability to induce programmed cell death, or apoptosis, makes it a subject of intense study in toxicology and drug development. Robust and reliable cytotoxicity assays are crucial for understanding the mechanisms of this compound-induced cell death. The inclusion of appropriate positive controls in these assays is paramount for validating experimental results and ensuring data integrity. This guide provides a comparative overview of established positive controls for validating this compound-induced cytotoxicity assays, complete with experimental data and detailed protocols.

Comparison of Positive Controls for Cytotoxicity Assays

To ensure the validity of this compound-induced cytotoxicity findings, it is essential to compare its effects with well-characterized positive controls known to induce specific modes of cell death. This section provides a quantitative comparison of this compound with established inducers of apoptosis and mitochondrial dysfunction.

ParameterThis compoundStaurosporineEtoposideCarbonyl cyanide m-chlorophenyl hydrazone (CCCP)Doxorubicin
Primary Mechanism Induces apoptosis via mitochondrial dysfunction and oxidative stress[1][2][3][4][5][6]Potent, broad-spectrum protein kinase inhibitor, induces intrinsic apoptosis[7][8][9]Topoisomerase II inhibitor, induces DNA damage leading to apoptosisUncouples mitochondrial oxidative phosphorylation, leading to rapid mitochondrial membrane depolarization[10][11]DNA intercalator and topoisomerase II inhibitor, induces apoptosis[12][13][14]
Typical Concentration 10-100 µM[2][3]0.1-1 µM[7]10-50 µM10-50 µM[10][11]0.5-5 µM[12]
Time to Induce Apoptosis 6-24 hours[1][2]4-24 hours[8][15]24-48 hoursN/A (induces mitochondrial dysfunction rapidly)24-72 hours[12]
Caspase-3/7 Activation Significant increase[1][2][3]Significant increase[9]Significant increaseMinimal/indirectSignificant increase
Mitochondrial Membrane Potential (ΔΨm) Decrease[1][4][5][6]DecreaseDecreaseRapid and significant decrease[10][11]Decrease
LDH Release Moderate increase[16][17]Moderate increaseModerate increaseVaries with cell typeSignificant increase
Cell Viability (MTT Assay) Dose-dependent decrease[5]Dose-dependent decrease[15]Dose-dependent decreaseDose-dependent decreaseDose-dependent decrease[12]

Experimental Protocols

Detailed methodologies are critical for reproducible and comparable results. The following are protocols for common cytotoxicity assays used to assess this compound-induced cell death, incorporating the use of positive controls.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM). Include wells for a vehicle control (media or DMSO), a positive control (e.g., Doxorubicin at 1 µM), and a blank (media only).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of necrosis or late apoptosis.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Treatment: Treat cells with this compound and positive controls (e.g., Etoposide at 50 µM). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase and INT) to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT and LDH assays. Use Staurosporine (1 µM) as a positive control for apoptosis induction.

  • Reagent Addition: After the treatment period, add the caspase-3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be determined in a parallel plate using a viability assay like CellTiter-Glo®).

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses fluorescent dyes like JC-1 or TMRE to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells on a suitable imaging plate (e.g., black-walled, clear-bottom 96-well plate). Treat with this compound and a positive control for mitochondrial depolarization, such as CCCP (20 µM).

  • Dye Loading: After treatment, incubate the cells with the fluorescent dye (e.g., JC-1 at 2 µM) for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed PBS.

  • Imaging/Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. For JC-1, measure both green (monomers, indicating depolarization) and red (aggregates, indicating healthy mitochondria) fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Visualizing Experimental and Signaling Pathways

To better understand the experimental process and the underlying molecular mechanisms of this compound-induced cytotoxicity, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding This compound This compound positive_controls Positive Controls (Staurosporine, Etoposide, CCCP, Doxorubicin) vehicle Vehicle Control mtt MTT Assay This compound->mtt Incubation mmp ΔΨm Assay This compound->mmp Incubation ldh LDH Assay positive_controls->ldh Incubation caspase Caspase-3/7 Assay vehicle->caspase Incubation readout Plate Reader / Microscope mtt->readout ldh->readout caspase->readout mmp->readout calculation Calculation of Cytotoxicity / Apoptosis readout->calculation comparison Comparison to Controls calculation->comparison

Caption: Experimental workflow for assessing this compound-induced cytotoxicity.

dcvc_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound FasR Fas Receptor Activation This compound->FasR Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Caspase8 Caspase-8 Activation FasR->Caspase8 BID BID Caspase8->BID Caspase3_7 Caspase-3/7 Activation Caspase8->Caspase3_7 tBID tBID BID->tBID tBID->Mitochondria Crosstalk ROS Oxidative Stress (ROS Production) Mitochondria->ROS Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Signaling pathways of this compound-induced apoptosis.

References

Safety Operating Guide

Proper Disposal Procedures for S-(1,2-Dichlorovinyl)-L-cysteine (DCVC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal of DCVC

This document provides essential safety and logistical information for the proper disposal of S-(1,2-dichlorovinyl)-L-cysteine (this compound), a known nephrotoxin. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is a metabolite of trichloroethylene and should be handled as a hazardous chemical waste.[1][2]

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with the necessary safety precautions and to have the appropriate personal protective equipment (PPE) readily available.

Personal Protective Equipment (PPE) and Emergency Procedures:

ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, use a NIOSH-approved respirator.To prevent inhalation of dust or aerosols.
In Case of Skin Contact Immediately wash with plenty of soap and water.To remove the chemical from the skin.
In Case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.To rinse the chemical from the eyes.
In Case of Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.To avoid further damage and get professional medical help.
In Case of Inhalation Move to fresh air. If breathing is difficult, give oxygen.To provide fresh air and assist with breathing.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Spill Containment and Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the full personal protective equipment as outlined in the table above.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to cover the spill. Do not use combustible materials such as sawdust.

  • Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution (e.g., a soap and water solution), and collect the cleaning materials as hazardous waste.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Plan

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

    • Label the container with "Hazardous Waste," the full chemical name "S-(1,2-dichlorovinyl)-L-cysteine," and the associated hazards (e.g., "Toxic," "Nephrotoxin").

  • Waste Storage:

    • Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

    • The storage area should be away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, avoid storage with strong oxidizing agents, strong bases, and strong acids.

  • Waste Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

    • Ensure all required waste manifest forms are completed accurately.

Decontamination of Equipment

All equipment that comes into contact with this compound must be thoroughly decontaminated before reuse or disposal.

Equipment Decontamination Protocol:

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., methanol or ethanol) to remove the bulk of the this compound. Collect the rinse as hazardous waste.

  • Wash: Wash the equipment with a laboratory detergent and water.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Dry: Allow the equipment to air dry completely or dry in an oven.

Disposal Workflow Diagram

DCVC_Disposal_Workflow cluster_0 On-Site Handling cluster_1 Disposal Process A This compound Waste Generation (Solid, Liquid, Contaminated Materials) B Collect in Labeled Hazardous Waste Container A->B C Store in Secure Secondary Containment B->C D Contact Environmental Health & Safety (EH&S) or Licensed Waste Contractor C->D Schedule Pickup E Prepare for Shipment (Manifesting) D->E F Transport to Permitted Hazardous Waste Facility E->F

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling S-(1,2-Dichlorovinyl)-L-cysteine (DCVC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety protocols and logistical plans for the handling, storage, and disposal of S-(1,2-Dichlorovinyl)-L-cysteine (DCVC), a known potent nephrotoxin. Adherence to these guidelines is essential to minimize risk and ensure a safe laboratory environment.

Hazard Communication

This compound is a metabolite of the common environmental contaminant trichloroethylene and is recognized for its selective nephrotoxicity, causing injury to the proximal tubules of the kidneys.[1] Studies have shown that this compound is a potent nephrotoxin in various animal models, leading to renal necrosis and, in higher doses, acute renal failure and death.[1][2] For instance, in rats, the lethal dose (LD50) has been reported to be between 66-83 mg/kg.[3]

It is critical to note that while one commercially available Safety Data Sheet (SDS) for S-(1,2-Dichlorovinyl)-Cysteine (hydrochloride) states that the substance is not classified as hazardous under the Globally Harmonized System (GHS) and has no primary irritant effect on the skin or eyes, this information should be treated with extreme caution. The body of scientific literature unequivocally identifies this compound as a significant biological hazard due to its severe and targeted toxicity to the kidneys.[1][2][3] Therefore, all handling procedures must reflect the high toxicity of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE.

PPE ComponentSpecifications and Recommendations
Gloves Double gloving with nitrile gloves is mandatory. Ensure gloves are regularly inspected for tears or punctures. While specific breakthrough times for this compound are not readily available, nitrile gloves offer good general protection against a range of chemicals.[4] For extended contact, consider gloves made of more resistant materials, though specific compatibility data for this compound is lacking.
Eye Protection Safety goggles or a full-face shield must be worn to protect against splashes and aerosols.[4]
Lab Coat A chemical-resistant lab coat is required. Ensure it is fully buttoned and the cuffs are tucked into the inner gloves.
Respiratory Protection All work with solid this compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust.[5] If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary.
Footwear Closed-toe shoes are mandatory in the laboratory.

Handling and Storage Procedures

Proper handling and storage are critical to prevent exposure and maintain the integrity of the compound.

  • Engineering Controls: All weighing and solution preparation of this compound must be performed in a certified chemical fume hood.[5]

  • Aerosol Minimization: Handle this compound in a manner that minimizes the generation of dust or aerosols.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled as "HIGHLY TOXIC."

  • Transport: When transporting this compound, use secondary containment to prevent spills.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Proceed Assemble Materials Assemble Materials Prepare Fume Hood->Assemble Materials Ready Weigh this compound Weigh this compound Assemble Materials->Weigh this compound Begin Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Transfer Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Use Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Complete Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Segregate Doff PPE Doff PPE Dispose of Waste->Doff PPE Secure Wash Hands Wash Hands Doff PPE->Wash Hands Final Step

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Spill Management

Immediate and appropriate response to a this compound spill is critical to prevent exposure.

Spill Kit Contents:

ItemPurpose
Absorbent Material Inert absorbent pads or granules to contain the spill.
Decontamination Solution A 10% bleach solution or other appropriate disinfectant.
Waste Bags Labeled hazardous waste bags for disposal of contaminated materials.
Forceps/Tongs For handling contaminated debris.
Additional PPE Spare gloves, goggles, and a respirator in case of aerosolization.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or has resulted in aerosolization.

  • Don PPE: Before cleaning, don the appropriate PPE as outlined in the table above.

  • Containment: Cover the spill with an absorbent material, starting from the outside and working inwards.

  • Decontamination: Carefully apply a 10% bleach solution to the absorbent material and the spill area. Allow for a sufficient contact time (e.g., 20-30 minutes) to deactivate the compound.

  • Cleanup: Using forceps, collect the absorbent material and any other contaminated debris and place it in a labeled hazardous waste bag.

  • Final Decontamination: Wipe the spill area again with the decontamination solution, followed by a final wipe with water to remove any residue.

  • Waste Disposal: Seal the hazardous waste bag and dispose of it according to institutional guidelines.

  • Doff PPE and Wash Hands: Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly with soap and water.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, absorbent materials, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.

By adhering to these stringent safety and logistical protocols, researchers can mitigate the risks associated with handling the potent nephrotoxin this compound and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.